molecular formula C24H22N5NaO7S B12424545 O-Desmethyl apixaban sulfate sodium

O-Desmethyl apixaban sulfate sodium

Numéro de catalogue: B12424545
Poids moléculaire: 547.5 g/mol
Clé InChI: IIZNDSHJOZRLJA-UHFFFAOYSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

O-Desmethyl apixaban sulfate sodium is a useful research compound. Its molecular formula is C24H22N5NaO7S and its molecular weight is 547.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C24H22N5NaO7S

Poids moléculaire

547.5 g/mol

Nom IUPAC

sodium [4-[3-carbamoyl-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[5,4-c]pyridin-1-yl]phenyl] sulfate

InChI

InChI=1S/C24H23N5O7S.Na/c25-23(31)21-19-12-14-28(16-6-4-15(5-7-16)27-13-2-1-3-20(27)30)24(32)22(19)29(26-21)17-8-10-18(11-9-17)36-37(33,34)35;/h4-11H,1-3,12-14H2,(H2,25,31)(H,33,34,35);/q;+1/p-1

Clé InChI

IIZNDSHJOZRLJA-UHFFFAOYSA-M

SMILES canonique

C1CCN(C(=O)C1)C2=CC=C(C=C2)N3CCC4=C(C3=O)N(N=C4C(=O)N)C5=CC=C(C=C5)OS(=O)(=O)[O-].[Na+]

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of O-Desmethyl Apixaban Sulfate Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Desmethyl apixaban (B1684502) sulfate (B86663) sodium is the major circulating metabolite of apixaban in humans. Apixaban, a potent, direct, and reversible inhibitor of Factor Xa, is a widely used oral anticoagulant for the prevention and treatment of thromboembolic diseases. Understanding the synthesis and characterization of its metabolites is crucial for comprehensive drug metabolism and pharmacokinetic (DMPK) studies, as well as for the development of reference standards for analytical assays. This technical guide provides a detailed overview of the synthesis and characterization of O-desmethyl apixaban sulfate sodium.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the synthesis of the precursor, O-desmethyl apixaban, followed by a sulfation reaction and subsequent conversion to its sodium salt.

Synthesis of O-Desmethyl Apixaban

The synthesis of O-desmethyl apixaban follows a similar pathway to the synthesis of apixaban, with the key difference being the use of a protected 4-hydroxyphenylhydrazine derivative in place of the 4-methoxyphenylhydrazine used for apixaban. Numerous patents describe the synthesis of apixaban and its core intermediates. A plausible synthetic route to O-desmethyl apixaban is outlined below.

Experimental Protocol: Synthesis of O-Desmethyl Apixaban (Proposed)

  • Step 1: Synthesis of the pyrazole (B372694) core. The synthesis would begin with the reaction of a protected 4-hydroxyphenylhydrazine with a suitable pyrazole precursor, such as ethyl 2-chloro-3-oxobutanoate, to form the corresponding pyrazole-3-carboxylate.

  • Step 2: Formation of the pyrazolo[3,4-c]pyridin-7-one core. The pyrazole intermediate is then reacted with a suitable diketone or its equivalent to construct the bicyclic pyrazolo[3,4-c]pyridin-7-one core structure.

  • Step 3: Introduction of the piperidinylphenyl moiety. The subsequent step involves the coupling of the pyrazolo[3,4-c]pyridin-7-one core with a derivative of 4-(2-oxopiperidin-1-yl)aniline. This is typically achieved through a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction.

  • Step 4: Amidation. The ester group on the pyrazole ring is then converted to the primary amide through reaction with ammonia.

  • Step 5: Deprotection. The protecting group on the phenolic hydroxyl is removed to yield O-desmethyl apixaban.

Sulfation of O-Desmethyl Apixaban and Salt Formation

Experimental Protocol: Sulfation and Salt Formation (Proposed)

  • Sulfation: O-desmethyl apixaban is dissolved in a suitable aprotic solvent, such as pyridine (B92270) or N,N-dimethylformamide (DMF). A sulfur trioxide-pyridine complex or sulfur trioxide-trimethylamine complex is added portion-wise at a controlled temperature (typically 0-25 °C). The reaction is monitored by a suitable technique like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until completion.

  • Work-up and Isolation: Upon completion, the reaction mixture is quenched with water or a dilute aqueous base. The product is then extracted into a suitable organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude O-desmethyl apixaban sulfate.

  • Sodium Salt Formation: The crude O-desmethyl apixaban sulfate is dissolved in a suitable solvent, such as methanol (B129727) or ethanol. A solution of sodium hydroxide (B78521) or sodium methoxide (B1231860) in the corresponding alcohol is added dropwise until the desired pH is reached. The sodium salt precipitates out of the solution and can be collected by filtration, washed with a non-polar solvent, and dried under vacuum.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following analytical techniques are typically employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of this compound and for its quantification in various matrices.

Experimental Protocol: HPLC Analysis

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

  • Detection: UV detection at a wavelength of approximately 280 nm is suitable for apixaban and its metabolites.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Injection Volume: 10-20 µL.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound and to elucidate its fragmentation pattern for structural confirmation.

Experimental Protocol: LC-MS/MS Analysis

  • Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode is commonly used.

  • Mass Analyzer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) can be used.

  • Data Acquisition: Full scan mode is used to determine the parent ion mass, and product ion scan (MS/MS) mode is used to obtain fragmentation data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of the synthesized molecule. Both 1H and 13C NMR spectra are acquired.

Experimental Protocol: NMR Analysis

  • Solvent: A deuterated solvent in which the compound is soluble, such as dimethyl sulfoxide-d6 (DMSO-d6) or deuterium (B1214612) oxide (D2O), is used.

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to obtain high-resolution spectra.

  • Experiments: In addition to standard 1D 1H and 13C NMR, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete assignment of all proton and carbon signals.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₂₄H₂₂N₅NaO₇S
Molecular Weight547.52 g/mol
AppearanceWhite to off-white solid
SolubilitySoluble in water and methanol

Table 2: HPLC Purity Data (Representative)

CompoundRetention Time (min)Purity (%)
This compound8.5>98

Table 3: Mass Spectrometry Data

Ionization Mode[M+H]⁺ (Calculated)[M+H]⁺ (Observed)[M-Na+2H]⁺ (Calculated)[M-Na+2H]⁺ (Observed)
ESI Positive548.12Data not available526.14Data not available

Table 4: ¹H NMR Spectral Data (Predicted, in D₂O)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Specific data not available--Aromatic, Aliphatic Protons

Note: Actual experimental NMR data is not publicly available. The provided table is a placeholder for predicted data.

Visualizations

Synthesis_Pathway Apixaban Apixaban ODesmethyl_Apixaban O-Desmethyl Apixaban Apixaban->ODesmethyl_Apixaban O-Demethylation (e.g., BBr3 or enzymatic) ODesmethyl_Apixaban_Sulfate O-Desmethyl Apixaban Sulfate ODesmethyl_Apixaban->ODesmethyl_Apixaban_Sulfate Sulfation (SO3-Pyridine) ODesmethyl_Apixaban_Sulfate_Sodium O-Desmethyl Apixaban Sulfate Sodium ODesmethyl_Apixaban_Sulfate->ODesmethyl_Apixaban_Sulfate_Sodium Salt Formation (NaOH)

Caption: Proposed chemical synthesis pathway for this compound.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_results Results Synthesized_Product Synthesized O-Desmethyl Apixaban Sulfate Sodium HPLC HPLC Analysis (Purity Assessment) Synthesized_Product->HPLC MS Mass Spectrometry (Molecular Weight Confirmation) Synthesized_Product->MS NMR NMR Spectroscopy (Structural Elucidation) Synthesized_Product->NMR Purity_Data Purity > 98% HPLC->Purity_Data MW_Confirmation Correct Molecular Ion MS->MW_Confirmation Structure_Confirmation Confirmed Structure NMR->Structure_Confirmation

O-Desmethyl Apixaban Sulfate: A Comprehensive Technical Review of its Formation and Pharmacological Inactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apixaban (B1684502) is a potent, direct, and selective inhibitor of Factor Xa (FXa), widely prescribed for the prevention and treatment of thromboembolic events. Its clinical success is supported by a predictable pharmacokinetic and pharmacodynamic profile. A key aspect of this profile is its metabolism to O-desmethyl apixaban sulfate (B86663), the major circulating metabolite in humans. This technical guide provides an in-depth examination of the mechanism of action—or more accurately, the pharmacological inactivity—of O-desmethyl apixaban sulfate. We will detail its metabolic pathway, present comparative pharmacokinetic data, and describe the experimental protocols used to characterize this critical metabolite. This document serves as a comprehensive resource for researchers and professionals involved in anticoagulant drug development and metabolic studies.

Introduction

Apixaban exerts its anticoagulant effect by directly binding to and inhibiting both free and clot-bound Factor Xa, a critical enzyme in the coagulation cascade.[1][2] This inhibition prevents the conversion of prothrombin to thrombin, thereby reducing thrombus formation.[1] The metabolic fate of apixaban is a crucial determinant of its safety and efficacy profile. In humans, apixaban is metabolized to several products, with O-desmethyl apixaban sulfate being the most significant circulating metabolite.[3][4] Understanding the pharmacological activity of this metabolite is paramount for a complete characterization of the drug. This guide will demonstrate that O-desmethyl apixaban sulfate is a pharmacologically inactive metabolite, a feature that contributes to apixaban's predictable anticoagulant effect and favorable safety profile.

Mechanism of Action of Apixaban and the Role of O-Desmethyl Apixaban Sulfate

The primary mechanism of action of apixaban is the direct, selective, and reversible inhibition of Factor Xa.[2] In stark contrast, its major metabolite, O-desmethyl apixaban sulfate, is considered pharmacologically inactive.[5] Its inhibitory activity against human Factor Xa is profoundly lower than that of the parent compound.[6][7] This significant difference in potency underscores the importance of the parent molecule for the therapeutic effect and highlights a favorable metabolic pathway where the major metabolite does not contribute to the anticoagulant activity, thus reducing the potential for unpredictable cumulative effects.

Quantitative Pharmacokinetic and Pharmacodynamic Data

The pharmacokinetic profiles of apixaban and its major metabolite have been characterized in human studies. While specific Cmax and AUC values for O-desmethyl apixaban sulfate are not consistently reported across publicly available literature, it is established that it constitutes a significant portion of the total drug-related material in circulation.[8] The following table summarizes the key quantitative data available for apixaban and its O-desmethyl sulfate metabolite.

ParameterApixabanO-Desmethyl Apixaban SulfateReference
Target Factor XaFactor Xa[1]
Mechanism Direct, selective, reversible inhibitorWeak inhibitor[2][6]
Ki (human FXa) 0.08 nM58 µM[5][6][7]
Major Circulating Component in Human Plasma YesYes (as major metabolite)[3][4]
Relative Exposure Parent Drug~25% of parent AUC[8]
Cmax (10 mg single dose) ~171 ng/mL (for 5mg BID)Data not readily available[9]
Tmax 3-4 hoursData not readily available[10]
Half-life (t½) ~12 hoursData not readily available[10]

Metabolic Pathway

The formation of O-desmethyl apixaban sulfate is a two-step process primarily occurring in the liver.

  • O-demethylation: Apixaban is first metabolized by cytochrome P450 enzymes, predominantly CYP3A4 and to a lesser extent CYP3A5, to form O-desmethyl apixaban.[11][12]

  • Sulfation: The resulting O-desmethyl apixaban undergoes sulfation, a phase II metabolic reaction. This conjugation is catalyzed by sulfotransferase enzymes, with SULT1A1 being the primary enzyme responsible for the formation of O-desmethyl apixaban sulfate.[12]

The following diagram illustrates this metabolic pathway:

G Apixaban Apixaban OD_Apixaban O-Desmethyl Apixaban Apixaban->OD_Apixaban O-demethylation (CYP3A4/5) OD_Apixaban_Sulfate O-Desmethyl Apixaban Sulfate (Inactive Metabolite) OD_Apixaban->OD_Apixaban_Sulfate Sulfation (SULT1A1) G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (100 µL) IS Add Internal Standard Plasma->IS Precip Protein Precipitation IS->Precip Cent Centrifugation Precip->Cent Super Collect Supernatant Cent->Super Inject Inject into UPLC System Super->Inject Sep Chromatographic Separation (C18) Inject->Sep Detect Tandem Mass Spec Detection (MRM) Sep->Detect Quant Quantification Detect->Quant G cluster_0 Components cluster_1 Reaction & Measurement FXa Human Factor Xa Incubation Pre-incubation FXa->Incubation Inhibitor O-Desmethyl Apixaban Sulfate (Varying Concentrations) Inhibitor->Incubation Substrate Add Chromogenic Substrate Incubation->Substrate Measure Kinetic Measurement (Absorbance at 405 nm) Substrate->Measure Velocity Calculate Initial Reaction Velocity Measure->Velocity Analysis Data Analysis (Nonlinear Regression) Velocity->Analysis Ki Determine Ki Analysis->Ki

References

In-Depth Technical Guide: The Biological Activity of O-Desmethyl Apixaban Sulfate Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Desmethyl apixaban (B1684502) sulfate (B86663) sodium is the major circulating metabolite of the direct Factor Xa (FXa) inhibitor, apixaban.[1][2][3] Apixaban is a widely prescribed oral anticoagulant for the prevention and treatment of thromboembolic disorders.[4][5] Understanding the biological activity of its metabolites is crucial for a comprehensive assessment of the drug's overall pharmacological profile, including its efficacy and safety. This technical guide provides an in-depth analysis of the known biological activity of O-Desmethyl apixaban sulfate sodium, focusing on its interaction with Factor Xa. The guide includes a summary of quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

Core Biological Activity: Inhibition of Factor Xa

The primary and most studied biological activity of this compound is its ability to inhibit Factor Xa, a critical enzyme in the coagulation cascade.[1][6][7] However, its potency is significantly lower than that of the parent compound, apixaban.

Quantitative Data Summary

The inhibitory activity of this compound against Factor Xa has been quantified, revealing a significant difference in potency compared to apixaban.

CompoundTargetParameterValueReference
This compoundFactor XaKi58 µM[1][6]
ApixabanFactor XaKi0.08 nM[8][9]

Ki (Inhibition Constant): A measure of the inhibitor's binding affinity to the enzyme. A lower Ki value indicates a higher affinity and greater potency.

The data clearly indicates that this compound is several orders of magnitude less potent as a Factor Xa inhibitor than apixaban. This substantial difference in potency has led some preclinical studies to describe the metabolite as "inactive" against human FXa in a physiologically relevant context.[8][10][11]

Experimental Protocols

A detailed understanding of the methodologies used to determine the biological activity of this compound is essential for interpreting the data and for designing future studies.

Determination of Ki for Factor Xa Inhibition (Chromogenic Assay)

The inhibition constant (Ki) of this compound for Factor Xa is typically determined using an in vitro chromogenic assay. While the specific protocol for this metabolite is not extensively detailed in publicly available literature, a general methodology can be outlined based on standard practices for assessing Factor Xa inhibitors.[12][13][14]

Objective: To determine the concentration of the inhibitor that results in 50% inhibition of Factor Xa activity (IC50), which is then used to calculate the Ki.

Materials:

  • Purified human Factor Xa

  • Chromogenic substrate specific for Factor Xa (e.g., S-2765)

  • This compound (test inhibitor)

  • Assay buffer (e.g., Tris-HCl buffer with physiological pH)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare stock solutions of this compound, Factor Xa, and the chromogenic substrate in the assay buffer.

  • Assay Setup: In a 96-well microplate, add the assay buffer, varying concentrations of this compound, and a fixed concentration of Factor Xa.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Initiate the enzymatic reaction by adding the chromogenic substrate to each well.

  • Measurement: Measure the absorbance of the product (e.g., p-nitroaniline) released by the enzymatic cleavage of the substrate over time using a microplate reader at a specific wavelength (e.g., 405 nm).

  • Data Analysis: Plot the rate of substrate hydrolysis against the concentration of the inhibitor. Determine the IC50 value from the resulting dose-response curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and Michaelis constant (Km) of the substrate.

Visualizations

Metabolic Pathway of Apixaban

Apixaban is metabolized in the liver primarily through O-demethylation, followed by sulfation to form this compound.[2][15] The sulfotransferase enzyme SULT1A1 plays a major role in this sulfation step.[16][17]

Apixaban Metabolism Apixaban Apixaban ODemethyl_Apixaban O-Desmethyl Apixaban Apixaban->ODemethyl_Apixaban O-demethylation (CYP3A4/5) Sulfate_Metabolite O-Desmethyl Apixaban Sulfate Sodium ODemethyl_Apixaban->Sulfate_Metabolite Sulfation (SULT1A1) Coagulation Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XI XI XII->XI IX IX XI->IX X Factor X IX->X VIIIa Xa Factor Xa X->Xa TF TF VIIa VIIa TF->VIIa VIIa->X Prothrombin Prothrombin Xa->Prothrombin Thrombin Thrombin Prothrombin->Thrombin Va Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin Inhibitor Apixaban & O-Desmethyl Apixaban Sulfate Sodium Inhibitor->Xa Inhibition Ki Determination Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagent Stocks (Inhibitor, FXa, Substrate) B Serial Dilution of Inhibitor A->B C Add Buffer, Inhibitor, and FXa to Microplate B->C D Incubate C->D E Add Chromogenic Substrate D->E F Measure Absorbance (Kinetic Read) E->F G Plot Reaction Rate vs. Inhibitor Concentration F->G H Determine IC50 G->H I Calculate Ki using Cheng-Prusoff Equation H->I

References

In Vitro Factor Xa Inhibition by O-Desmethyl Apixaban Sulfate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apixaban (B1684502) is a potent, orally bioavailable, direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2][3] Its metabolism in humans leads to several metabolites, with O-desmethyl apixaban sulfate (B86663) being the most significant circulating metabolite.[4] This document provides a detailed technical overview of the in vitro Factor Xa inhibitory activity of this major metabolite compared to its parent compound. It includes a summary of quantitative inhibition data, a detailed experimental protocol for a representative chromogenic FXa inhibition assay, and visualizations of the metabolic and experimental pathways. The data conclusively demonstrates that while apixaban is a highly potent FXa inhibitor, the O-desmethyl apixaban sulfate metabolite possesses markedly reduced and likely clinically insignificant inhibitory activity against Factor Xa.

Introduction: Apixaban Metabolism and the Role of Factor Xa

Apixaban exerts its anticoagulant effect by directly, selectively, and reversibly inhibiting both free and clot-bound Factor Xa, thereby preventing the conversion of prothrombin to thrombin and reducing thrombus formation.[1][2][5] The metabolic fate of apixaban is a key aspect of its pharmacological profile. In humans, apixaban is metabolized through several pathways, including O-demethylation and hydroxylation. The primary circulating metabolite is O-desmethyl apixaban sulfate.[4] Understanding the pharmacological activity of such major metabolites is critical for a comprehensive assessment of a drug's safety and efficacy profile.

Metabolic Pathway of Apixaban to O-Desmethyl Apixaban Sulfate

The formation of O-desmethyl apixaban sulfate is a two-step metabolic process:

  • Phase I Metabolism (O-demethylation): The methoxy (B1213986) group on the p-methoxyphenyl moiety of apixaban is removed, a reaction primarily catalyzed by cytochrome P450 enzymes (CYP3A4 being the main contributor), to form O-desmethyl apixaban.

  • Phase II Metabolism (Sulfation): The newly exposed hydroxyl group on the O-desmethyl apixaban intermediate undergoes conjugation with a sulfonate group, a reaction catalyzed by sulfotransferase (SULT) enzymes. This results in the formation of the stable and water-soluble metabolite, O-desmethyl apixaban sulfate.

Metabolic conversion of apixaban to its primary circulating metabolite.

Quantitative Inhibition Data

The in vitro inhibitory potency of a compound against its target enzyme is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Kᵢ value signifies greater potency.

The data clearly shows a vast difference in inhibitory activity between apixaban and its major metabolite. O-desmethyl apixaban sulfate is profoundly less potent, with an inhibition constant in the micromolar range, compared to the sub-nanomolar potency of the parent drug.

CompoundTarget EnzymeInhibition Constant (Kᵢ)Potency vs. Apixaban
Apixaban Human Factor Xa0.08 nM [1][6][7]-
O-Desmethyl Apixaban Sulfate Sodium Human Factor Xa58 µM (58,000 nM)[4][8]~725,000-fold weaker

Experimental Protocol: In Vitro Chromogenic Factor Xa Inhibition Assay

This section details a representative protocol for determining the Kᵢ or IC₅₀ of an inhibitor against purified human Factor Xa using a chromogenic substrate. This method is based on the principle that active FXa cleaves a synthetic peptide substrate, releasing a chromophore (like p-nitroaniline, pNA), which can be quantified spectrophotometrically at 405 nm. The inhibitor's presence reduces the rate of substrate cleavage in a concentration-dependent manner.

Materials and Reagents
  • Purified Human Factor Xa

  • Chromogenic FXa Substrate (e.g., S-2765, CH₃OCO-D-CHA-Gly-Arg-pNA-AcOH)

  • Test Inhibitor (this compound)

  • Assay Buffer: Tris-HCl or HEPES buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.4) containing a carrier protein like BSA or PEG to prevent non-specific binding.

  • 96-well microtiter plates

  • Microplate spectrophotometer capable of reading absorbance at 405 nm

Experimental Workflow Diagram

Experimental Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare serial dilutions of inhibitor C Add buffer and inhibitor to microplate wells A->C B Prepare FXa and substrate solutions D Add Factor Xa solution and incubate B->D E Initiate reaction by adding chromogenic substrate B->E C->D D->E F Monitor absorbance at 405 nm (kinetic or endpoint) E->F G Plot reaction rates vs. inhibitor concentration F->G H Calculate IC50/Ki using non-linear regression G->H

Workflow for determining Factor Xa inhibition via a chromogenic assay.
Step-by-Step Procedure

  • Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or assay buffer). Perform serial dilutions to create a range of concentrations to be tested (e.g., from 1 nM to 1 mM).

  • Assay Plate Setup: To the wells of a 96-well microplate, add 50 µL of assay buffer.

  • Add Inhibitor: Add 25 µL of the various inhibitor dilutions (or vehicle control) to the appropriate wells.

  • Enzyme Addition and Pre-incubation: Add 25 µL of purified human Factor Xa solution (at a fixed concentration, e.g., 0.5 nM) to each well. Mix gently and pre-incubate the plate for 5-10 minutes at 37°C to allow the inhibitor to bind to the enzyme.[9]

  • Reaction Initiation: Initiate the chromogenic reaction by adding 50 µL of the FXa chromogenic substrate (at a concentration near its Kₘ, e.g., 100 µM) to all wells.

  • Data Acquisition: Immediately place the microplate into a spectrophotometer pre-heated to 37°C. Measure the absorbance at 405 nm every 30 seconds for 10-20 minutes (kinetic mode).[6] Alternatively, for an endpoint assay, stop the reaction after a fixed time (e.g., 15 minutes) by adding 50 µL of 50% acetic acid and read the final absorbance.[9]

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each inhibitor concentration from the linear portion of the kinetic absorbance curve (ΔOD/min).

    • Plot the reaction velocity (or % inhibition) against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

    • If necessary, convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and its Michaelis-Menten constant (Kₘ).

Conclusion

The quantitative in vitro data unequivocally establishes that O-desmethyl apixaban sulfate, the primary circulating metabolite of apixaban in humans, is a significantly weaker inhibitor of Factor Xa than its parent drug.[1][4][8] With a Kᵢ value that is over 700,000 times higher than that of apixaban, it is considered to be pharmacologically inactive with respect to Factor Xa inhibition at clinically relevant concentrations.[] This finding is crucial for drug development and clinical pharmacology, as it indicates that the anticoagulant effect of apixaban therapy is driven by the parent compound itself, and not by its major metabolite. The metabolic pathway effectively serves as a deactivation and clearance route for the drug.

References

The Pharmacokinetics of O-Desmethyl Apixaban Sulfate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the pharmacokinetics of O-Desmethyl apixaban (B1684502) sulfate (B86663), the primary circulating metabolite of the direct Factor Xa inhibitor, apixaban. While comprehensive pharmacokinetic parameters for this specific metabolite are not extensively detailed in publicly available literature, this document synthesizes the existing data on its formation, quantification, and role in the overall disposition of apixaban.

Executive Summary

Apixaban is an orally administered anticoagulant that undergoes metabolic transformation in the body. The principal metabolic pathway involves O-demethylation, primarily mediated by the cytochrome P450 enzyme CYP3A4/5, followed by sulfation.[1][2][3] The resulting metabolite, O-Desmethyl apixaban sulfate, is a stable, water-soluble, and pharmacologically inactive compound.[2][4] It has been identified as the most significant circulating metabolite of apixaban in human plasma.[2][5][6] Elimination of apixaban and its metabolites occurs through multiple pathways, including renal and fecal excretion.[2] This guide details the experimental methods used to characterize this metabolite and presents the available quantitative data regarding its detection and excretion.

Apixaban Metabolism and the Formation of O-Desmethyl Apixaban Sulfate

The biotransformation of apixaban is a multi-step process. The primary metabolic pathways identified in humans include O-demethylation and hydroxylation.[2] The O-demethylated intermediate can then undergo further transformation, notably sulfation, to form O-Desmethyl apixaban sulfate.[1][2]

Metabolic Pathway

The metabolic cascade leading to the formation of O-Desmethyl apixaban sulfate is initiated by CYP450 enzymes.

Apixaban Apixaban O_Demethyl_Apixaban O-Demethyl Apixaban Apixaban->O_Demethyl_Apixaban CYP3A4/5 (Major) CYP1A2, 2J2 (Minor) Hydroxylated_Metabolites Hydroxylated Metabolites Apixaban->Hydroxylated_Metabolites CYP3A4/5 O_Demethyl_Apixaban_Sulfate O-Desmethyl Apixaban Sulfate (Major Circulating Metabolite) O_Demethyl_Apixaban->O_Demethyl_Apixaban_Sulfate Sulfation (SULTs) cluster_subjects Healthy Male Subjects (n=10) cluster_dosing Dosing Regimen cluster_collection Sample Collection cluster_analysis Analysis Subject_Pool Subject Pool Dose Single 20 mg Oral Dose of [14C]Apixaban Subject_Pool->Dose Blood Blood Samples Dose->Blood Urine Urine Samples Dose->Urine Feces Feces Samples Dose->Feces Bile Bile Samples (Group 2, n=4) Dose->Bile Analysis LC-MS/MS Analysis & Radiolabel Detection Blood->Analysis Urine->Analysis Feces->Analysis Bile->Analysis

References

O-Desmethyl apixaban sulfate sodium as a biomarker for apixaban metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Apixaban (B1684502), an oral, direct factor Xa inhibitor, is a widely prescribed anticoagulant for the prevention and treatment of thromboembolic events. Understanding its metabolic fate is crucial for optimizing therapeutic strategies and ensuring patient safety. A principal circulating metabolite in humans is O-desmethyl apixaban sulfate (B86663). This technical guide provides a comprehensive overview of the role of this metabolite as a biomarker for apixaban metabolism, detailing its pharmacokinetics, the enzymatic pathways governing its formation, and validated methods for its quantification.

Apixaban Metabolism: The Central Role of O-Desmethyl Apixaban Sulfate

Apixaban undergoes extensive metabolism in the body, with multiple pathways contributing to its clearance. The formation of O-desmethyl apixaban sulfate is a significant metabolic route. This process involves two key enzymatic steps:

  • O-demethylation: Primarily mediated by cytochrome P450 (CYP) enzymes, with CYP3A4 being the major contributor. Other CYPs, including 1A2, 2C8, 2C9, 2C19, and 2J2, play minor roles.[1][2] This initial step produces the intermediate, O-desmethyl apixaban.

  • Sulfation: The hydroxyl group on O-desmethyl apixaban is then conjugated with a sulfate group by sulfotransferase (SULT) enzymes.[1]

Biochemical studies have identified SULT1A1 as the primary enzyme responsible for the sulfation of O-desmethyl apixaban in humans.[2] While SULT1A2 also shows catalytic activity, the high expression and greater catalytic efficiency of SULT1A1 in the liver suggest its dominant role in this metabolic pathway.[2] The resulting O-desmethyl apixaban sulfate is a more water-soluble compound, facilitating its excretion. Importantly, this major metabolite is pharmacologically inactive, with a significantly lower affinity for Factor Xa compared to the parent drug.[3]

Pharmacokinetic Profile of Apixaban and its Major Metabolite

Following oral administration, apixaban is the main component circulating in plasma.[4] O-desmethyl apixaban sulfate is the most significant metabolite present in human plasma.[4] The pharmacokinetic parameters of both apixaban and its sulfate conjugate are summarized below.

Table 1: Pharmacokinetic Parameters of Apixaban in Healthy Adults

ParameterValueReference(s)
Time to Peak Plasma Concentration (Tmax) 3-4 hours[5]
Absolute Bioavailability ~50% (for doses up to 10 mg)[5]
Plasma Protein Binding ~87%[5]
Apparent Elimination Half-life (t½) ~12 hours[2]
Total Plasma Clearance ~3.3 L/h[1]
Renal Clearance ~27% of total clearance[1]

Table 2: Pharmacokinetic Data for O-Desmethyl Apixaban Sulfate (BMS-730823/M1)

ParameterObservationReference(s)
Relative Plasma Concentration Major circulating metabolite[4]
Pharmacological Activity Inactive against human Factor Xa[3]
Exposure in Renal Impairment In End-Stage Renal Disease (ESRD) subjects, geometric mean Cmax and AUC were 1.85-fold and 4.6-fold higher, respectively, compared to healthy subjects.[6]
Maximum Plasma Concentration (Cmax) Geometric mean Cmax was ≤ 20 ng/mL in a study including healthy subjects and those with ESRD.[6]

Signaling and Metabolic Pathways

The metabolic conversion of apixaban to O-desmethyl apixaban sulfate is a critical pathway for its elimination. The following diagram illustrates this process.

Apixaban Metabolic Pathway Apixaban Apixaban O_desmethyl_Apixaban O-desmethyl Apixaban Apixaban->O_desmethyl_Apixaban O-demethylation Sulfate_Metabolite O-desmethyl Apixaban Sulfate (Inactive Metabolite) O_desmethyl_Apixaban->Sulfate_Metabolite Sulfation CYP3A4 CYP3A4 (major) CYP1A2, 2C8, 2C9, 2C19, 2J2 (minor) CYP3A4->Apixaban SULT1A1 SULT1A1 (major) SULT1A2 (minor) SULT1A1->O_desmethyl_Apixaban

Caption: Metabolic conversion of apixaban to its inactive sulfate metabolite.

Experimental Protocols

Quantification of Apixaban and O-Desmethyl Apixaban Sulfate in Human Plasma by LC-MS/MS

This section outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of apixaban and its O-desmethyl sulfate metabolite.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add 300 µL of acetonitrile (B52724) containing an internal standard (e.g., apixaban-d7).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography

  • HPLC System: A validated high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 10% to 90% B over 3 minutes, followed by a 1-minute hold at 90% B and a 1-minute re-equilibration at 10% B.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    Table 3: MRM Transitions for Apixaban and its Metabolite

    AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/z
    Apixaban 460.2443.2
    O-desmethyl apixaban sulfate 526.1446.1
    Apixaban-d7 (Internal Standard) 467.2450.2

4. Method Validation

The method should be fully validated according to regulatory guidelines, including assessments of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Workflow for Biomarker Analysis

The following diagram illustrates the general workflow for the analysis of apixaban and its metabolite in a clinical or research setting.

Workflow for Apixaban Biomarker Analysis cluster_sample_collection Sample Collection & Processing cluster_analytical_procedure Analytical Procedure cluster_data_analysis Data Analysis Collect_Sample Collect Blood Sample (e.g., Citrated Plasma) Process_Sample Centrifuge and Separate Plasma Collect_Sample->Process_Sample Store_Sample Store Plasma at -80°C Process_Sample->Store_Sample Sample_Prep Protein Precipitation (Acetonitrile) Store_Sample->Sample_Prep LC_Separation LC Separation (Reversed-Phase C18) Sample_Prep->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification using Calibration Curve MS_Detection->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis Report Generate Report PK_Analysis->Report

Caption: A typical workflow for the bioanalysis of apixaban and its metabolites.

Conclusion

O-desmethyl apixaban sulfate serves as a critical biomarker for understanding the metabolic clearance of apixaban. Its formation, primarily driven by CYP3A4 and SULT1A1, represents a major elimination pathway for the drug. The analytical methods outlined in this guide provide a robust framework for the accurate quantification of both the parent drug and its inactive sulfate metabolite, enabling detailed pharmacokinetic and drug metabolism studies. For researchers and drug development professionals, monitoring this metabolite can provide valuable insights into inter-individual variability in apixaban metabolism and potential drug-drug interactions.

References

An In-depth Technical Guide to the Discovery and Identification of Apixaban Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate of apixaban (B1684502), an oral, direct factor Xa inhibitor. The document details the key metabolic pathways, identified metabolites, quantitative exposure data, and the experimental methodologies employed for their discovery and characterization.

Introduction

Apixaban is a highly selective, reversible inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.[1][2] Understanding its metabolism is fundamental to characterizing its pharmacokinetic profile, assessing potential drug-drug interactions, and ensuring its overall safety and efficacy. The primary routes of biotransformation for apixaban involve oxidation and conjugation, with multiple elimination pathways contributing to its clearance.[3][4]

Metabolic Pathways of Apixaban

The biotransformation of apixaban in humans is primarily mediated by the cytochrome P450 (CYP) enzyme system, with CYP3A4/5 being the major contributor.[5][6] Minor contributions also come from CYP1A2, CYP2C8, CYP2C9, CYP2C19, and CYP2J2.[5][7] The main metabolic reactions identified are O-demethylation of the methoxyphenyl moiety and hydroxylation at the 3-oxopiperidinyl moiety.[5][6] The resulting metabolites can undergo further conjugation, primarily sulfation.[8][9]

The diagram below illustrates the principal metabolic pathway for apixaban.

Apixaban_Metabolism cluster_cyp CYP450-Mediated Oxidation cluster_sult Phase II Conjugation Apixaban Apixaban M2 O-demethyl apixaban (M2) Apixaban->M2 O-demethylation (CYP3A4/5 major) M7 3-hydroxy apixaban (M7) Apixaban->M7 Hydroxylation (CYP3A4/5) M1 O-demethyl apixaban sulfate (B86663) (M1) Major Circulating Metabolite M2->M1 Sulfation (SULT1A1)

Apixaban Metabolic Pathway

Major Human Metabolites

In human plasma, unchanged apixaban is the most abundant circulating component.[5][7] Several metabolites have been identified, but only one is considered significant in terms of exposure.

  • O-demethyl apixaban sulfate (M1): This is the major circulating metabolite in humans, formed via O-demethylation followed by sulfation.[8][10] Its exposure accounts for approximately 25% of the parent drug's area under the curve (AUC).[5][11] Importantly, M1 is pharmacologically inactive, showing no significant inhibition of Factor Xa.[9][12]

  • O-demethyl apixaban (M2) and Hydroxylated Metabolites (e.g., M7): These oxidative metabolites are formed by CYP3A4/5 but circulate at much lower concentrations.[6][9] Their exposure does not exceed 5% of the parent apixaban levels.[9]

Quantitative Analysis of Apixaban Elimination

Human mass balance studies using radiolabeled [¹⁴C]apixaban have been crucial for quantifying the routes of elimination. These studies show that apixaban is cleared through multiple pathways, including renal excretion, metabolism, and direct intestinal excretion.[4][7] Unchanged apixaban accounts for approximately half of the total recovered dose.[8][13]

Table 1: Mean Recovery of an Oral 20 mg Radiolabeled Apixaban Dose in Healthy Male Subjects

Excretion Route Group 1 (n=6, No Bile Collection) Group 2 (n=4, With Bile Collection)
Feces (% of Dose) 56.0% 46.7%
Urine (% of Dose) 24.5% 28.8%
Bile (% of Dose) N/A 2.44%
Total Recovery 80.5% 77.94%

Source: Data adapted from Raghavan et al., 2009.[8][13][14]

Table 2: Relative Exposure of Major Apixaban Metabolites in Human Plasma

Component Relative Exposure (as % of Apixaban AUC) Pharmacological Activity
Apixaban (Parent Drug) 100% Active
O-demethyl apixaban sulfate (M1) ~25% Inactive
Other Metabolites (e.g., M2, M7) < 5% Inactive

Source: Data compiled from multiple sources.[5][9][11]

Experimental Protocols

The identification and quantification of apixaban metabolites have been accomplished through a combination of in vivo and in vitro studies, utilizing advanced analytical techniques.

The general workflow for these studies is depicted below.

Experimental_Workflow cluster_studies Experimental Design cluster_analysis Analytical Phase invivo In Vivo Human ADME Study (Oral [14C]Apixaban) collection Sample Collection (Plasma, Urine, Feces, Bile) invivo->collection invitro In Vitro Metabolism (Liver Microsomes, Hepatocytes) lcms LC-MS/MS Analysis invitro->lcms prep Sample Preparation (e.g., Protein Precipitation) collection->prep prep->lcms quant Metabolite Identification & Quantification lcms->quant

Workflow for Apixaban Metabolite Identification

5.1. In Vivo Human Absorption, Distribution, Metabolism, and Excretion (ADME) Study

  • Objective: To determine the pharmacokinetic profile, routes of elimination, and metabolic fate of apixaban in humans.

  • Protocol:

    • Subjects: Healthy male volunteers were enrolled.[14]

    • Dosing: A single oral dose of 20 mg of [¹⁴C]apixaban was administered.[8]

    • Sample Collection: Blood, urine, and feces were collected at predetermined intervals.[14] In a subset of subjects, bile was also collected via an indwelling nasobiliary tube.[8]

    • Analysis: Total radioactivity in all samples was measured to determine mass balance. Plasma, urine, and fecal extracts were analyzed by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for metabolite profiling and identification.[15][16]

5.2. In Vitro Metabolism Studies

  • Objective: To identify the enzymes responsible for apixaban metabolism and to characterize the primary metabolic pathways.

  • Protocol:

    • Systems: Incubations were performed using human liver microsomes, primary human hepatocytes, and cDNA-expressed human CYP enzymes.[6][17]

    • Incubation: Apixaban was incubated with the selected in vitro system in the presence of necessary cofactors (e.g., NADPH for CYP-mediated reactions).[18]

    • Metabolite Formation: The formation of metabolites, such as O-demethyl apixaban (M2) and hydroxylated products (M4, M7), was monitored over time.[6]

    • Enzyme Phenotyping: To identify the specific CYP enzymes involved, experiments were conducted with a panel of individual human liver microsomes, cDNA-expressed P450s, and selective chemical inhibitors.[6][18]

5.3. Analytical Methodology: LC-MS/MS

  • Objective: To separate, detect, and quantify apixaban and its metabolites in complex biological matrices.

  • General Protocol:

    • Sample Preparation: A simple protein precipitation with acetonitrile (B52724) is commonly used to extract apixaban and its metabolites from plasma samples.[19]

    • Chromatographic Separation: Separation is achieved using reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) on a C18 column.[19][20] A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is typically employed.[19][21]

    • Mass Spectrometric Detection: A tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode is used for detection.[21] Multiple Reaction Monitoring (MRM) is employed for sensitive and selective quantification, using specific precursor-to-product ion transitions for apixaban and each metabolite.[19]

Conclusion

The metabolism of apixaban has been thoroughly characterized through rigorous in vivo and in vitro studies. It is cleared via multiple pathways, including metabolism primarily by CYP3A4/5, as well as direct renal and intestinal excretion. The major biotransformation routes are O-demethylation and hydroxylation. While several metabolites have been identified, only O-demethyl apixaban sulfate (M1) is present in significant amounts in human circulation, and it is pharmacologically inactive. This well-defined and favorable metabolic profile, with no active circulating metabolites, contributes to apixaban's predictable pharmacokinetics and low potential for metabolic drug-drug interactions.[6][7]

References

The Role of O-Desmethyl Apixaban Sulfate in the Coagulation Cascade: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Apixaban (B1684502) is a direct, selective inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. Its metabolism is a key aspect of its pharmacological profile. This technical guide provides an in-depth analysis of its major human metabolite, O-Desmethyl apixaban sulfate (B86663), and its role in coagulation. Contrary to some commercially available information, peer-reviewed preclinical studies that were pivotal in the development of apixaban demonstrate that O-Desmethyl apixaban sulfate is an inactive metabolite with no significant inhibitory effect on Factor Xa.[1][2] This guide will detail the metabolic pathway of apixaban, present the quantitative data regarding the activity of its metabolite, and provide relevant experimental protocols.

Introduction

Apixaban exerts its anticoagulant effect by directly binding to and inhibiting both free and clot-bound Factor Xa, thereby preventing the conversion of prothrombin to thrombin and the subsequent formation of a fibrin (B1330869) clot.[3] The biotransformation of apixaban is a critical consideration in its clinical application, influencing its half-life, clearance, and potential for drug-drug interactions. The primary circulating metabolite of apixaban in humans is O-Desmethyl apixaban sulfate.[4][5] Understanding the pharmacological activity of this metabolite is essential for a complete characterization of apixaban's mechanism of action and safety profile.

Apixaban Metabolism

Apixaban undergoes metabolism primarily in the liver. The main metabolic pathway involves O-demethylation, followed by sulfation.[6]

  • O-demethylation: This initial step is catalyzed predominantly by the cytochrome P450 enzymes CYP3A4 and CYP3A5, with minor contributions from other CYPs.[6] This reaction removes a methyl group from the methoxyphenyl moiety of apixaban, yielding O-Desmethyl apixaban.

  • Sulfation: The resulting hydroxyl group on O-Desmethyl apixaban is then conjugated with a sulfonate group. This reaction is catalyzed by sulfotransferase enzymes (SULTs), primarily SULT1A1 and SULT1A2.[6] The final product is O-Desmethyl apixaban sulfate.

Role in the Coagulation Cascade

The definitive preclinical research on apixaban by Wong et al. (2011) explicitly states that O-Desmethyl apixaban sulfate is inactive against human Factor Xa.[1][2] This finding indicates that the major circulating metabolite of apixaban does not contribute to its anticoagulant effect. After its formation, this stable and water-soluble metabolite is eliminated from the body.[4]

It is important to note a discrepancy in the available data. Several commercial chemical suppliers report an inhibitory constant (Ki) of 58 μM for O-Desmethyl apixaban sulfate against Factor Xa.[7][8] However, the primary peer-reviewed literature does not support this claim. Given that the Ki of the parent drug, apixaban, is 0.08 nM, a Ki of 58 μM would represent an approximately 725,000-fold decrease in potency, rendering the metabolite pharmacologically insignificant in this context.[1]

Data Presentation

The following table summarizes the available quantitative data for apixaban and its major metabolite, O-Desmethyl apixaban sulfate, concerning their interaction with Factor Xa.

CompoundTargetParameterValueSource
ApixabanHuman Factor XaKi0.08 nMWong PC, et al. J Thromb Thrombolysis. 2011[1]
O-Desmethyl apixaban sulfateHuman Factor XaActivityInactiveWong PC, et al. J Thromb Thrombolysis. 2011[1][2]
O-Desmethyl apixaban sulfateFactor XaKi58 μMCommercial Suppliers[7][8]

Experimental Protocols

Protocol for Identification of Apixaban Metabolizing Enzymes (Sulfotransferases)

This protocol is adapted from the methodology described by Wang L, et al. in Drug Metabolism and Disposition, 2009.

Objective: To identify the human sulfotransferase (SULT) enzymes responsible for the formation of O-Desmethyl apixaban sulfate.

Materials:

  • O-Desmethyl apixaban

  • Human liver S9 fraction

  • cDNA-expressed human SULTs (SULT1A1, SULT1A2, SULT1A3, SULT1E1, SULT2A1)

  • 3'-phosphoadenosine 5'-phosphosulfate (PAPS)

  • Potassium phosphate (B84403) buffer

  • Selective SULT inhibitors (e.g., quercetin, 2,6-dichloro-4-nitrophenol)

  • Acetonitrile

  • Formic acid

  • LC-MS/MS system

Procedure:

  • Incubation: Incubations are performed in microtubes containing potassium phosphate buffer, O-Desmethyl apixaban, and either human liver S9 or a specific cDNA-expressed SULT enzyme.

  • Reaction Initiation: The sulfation reaction is initiated by the addition of the cofactor PAPS.

  • Incubation Conditions: The reaction mixtures are incubated at 37°C for a specified time.

  • Reaction Termination: The reaction is terminated by the addition of cold acetonitrile.

  • Sample Preparation: The samples are centrifuged to pellet the protein, and the supernatant is collected for analysis.

  • LC-MS/MS Analysis: The formation of O-Desmethyl apixaban sulfate is quantified using a validated LC-MS/MS method.

  • Inhibition Studies: To confirm the role of specific SULTs, the incubations are repeated in the presence of selective inhibitors.

General Protocol for Factor Xa Inhibition Assay

This is a general protocol for determining the inhibitory activity of a compound against Factor Xa.

Objective: To measure the inhibitory constant (Ki) of a test compound against purified human Factor Xa.

Materials:

  • Purified human Factor Xa

  • Fluorogenic or chromogenic Factor Xa substrate

  • Test compound (e.g., O-Desmethyl apixaban sulfate)

  • Assay buffer (e.g., Tris-HCl with NaCl and CaCl2)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Assay Preparation: A range of concentrations of the test compound is prepared by serial dilution.

  • Enzyme and Inhibitor Pre-incubation: Purified human Factor Xa is pre-incubated with each concentration of the test compound in the assay buffer in a 96-well plate for a specified period to allow for binding to reach equilibrium.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the Factor Xa substrate.

  • Signal Detection: The plate is incubated at a controlled temperature, and the change in fluorescence or absorbance is measured over time using a microplate reader.

  • Data Analysis: The initial reaction velocities are calculated from the linear portion of the progress curves. The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by fitting the data to a dose-response curve. The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the substrate concentration and its Km for the enzyme.

Visualizations

apixaban_metabolism Apixaban Apixaban ODesmethyl_Apixaban O-Desmethyl Apixaban Apixaban->ODesmethyl_Apixaban CYP3A4/5 (O-demethylation) ODesmethyl_Apixaban_Sulfate O-Desmethyl Apixaban Sulfate (Inactive Metabolite) ODesmethyl_Apixaban->ODesmethyl_Apixaban_Sulfate SULT1A1/2 (Sulfation)

Caption: Metabolic pathway of apixaban to its inactive metabolite.

coagulation_cascade cluster_key Logical Relationship Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Fibrin Fibrin (Clot) Fibrinogen->Fibrin FactorX Factor X FactorXa Factor Xa FactorX->FactorXa FactorXa_Key Target Enzyme Apixaban Apixaban Apixaban->FactorXa Inhibition Apixaban_Key Active Drug Metabolite O-Desmethyl Apixaban Sulfate Metabolite_Key Inactive Metabolite

Caption: Role of apixaban and its inactive metabolite in the coagulation cascade.

References

chemical structure and properties of O-Desmethyl apixaban sulfate sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Desmethyl apixaban (B1684502) sulfate (B86663) sodium is the primary circulating metabolite of the direct Factor Xa inhibitor, apixaban. While demonstrating significantly reduced pharmacological activity compared to its parent compound, a thorough understanding of its chemical structure, properties, and formation is crucial for comprehensive drug metabolism and pharmacokinetic (DMPK) studies in the development of novel anticoagulants. This technical guide provides an in-depth overview of O-Desmethyl apixaban sulfate sodium, including its chemical properties, a detailed description of its metabolic generation, and protocols for its synthesis and analytical characterization.

Chemical Structure and Properties

This compound is formed through the O-demethylation of the 4-methoxyphenyl (B3050149) group of apixaban, followed by sulfation of the resulting phenolic hydroxyl group.

Chemical Structure:

cluster_0 This compound C24H22N5NaO7S Chemical Formula: C₂₄H₂₂N₅NaO₇S Apixaban Apixaban ODesmethyl_Apixaban O-Desmethyl Apixaban Apixaban->ODesmethyl_Apixaban CYP3A4/5, CYP1A2, CYP2J2 (O-demethylation) Sulfate_Conjugate O-Desmethyl Apixaban Sulfate ODesmethyl_Apixaban->Sulfate_Conjugate SULT1A1 (Sulfation) cluster_prep Reaction Preparation cluster_reaction Reaction cluster_termination Termination & Sample Prep Buffer Potassium Phosphate Buffer Preincubation Pre-incubate at 37°C Buffer->Preincubation MgCl2 MgCl₂ MgCl2->Preincubation PAPS PAPS PAPS->Preincubation Enzyme Human Liver S9 or SULT1A1 Enzyme->Preincubation Add_Substrate Add O-Desmethyl Apixaban Preincubation->Add_Substrate Incubation Incubate at 37°C Add_Substrate->Incubation Terminate Add Acetonitrile + Internal Standard Incubation->Terminate Centrifuge Centrifuge Terminate->Centrifuge Analyze Collect Supernatant for LC-MS/MS Centrifuge->Analyze

O-Desmethyl Apixaban Sulfate Sodium: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of O-Desmethyl apixaban (B1684502) sulfate (B86663) sodium, the major circulating metabolite of the direct Factor Xa (FXa) inhibitor, apixaban. This document details its chemical identity, metabolic formation, and key physicochemical and pharmacological properties.

Core Compound Identification

A clear identification of O-Desmethyl apixaban sulfate sodium is fundamental for any research and development endeavor. The key identifiers for this compound are summarized below.

ParameterValue
CAS Number 1118765-14-2
Molecular Formula C₂₄H₂₂N₅NaO₇S
Synonyms This compound salt, Apixaban Metabolite M1

Metabolic Pathway of Apixaban to O-Desmethyl Apixaban Sulfate

Apixaban undergoes metabolism in the liver, leading to the formation of O-Desmethyl apixaban sulfate. This biotransformation is a two-step process involving O-demethylation followed by sulfation. In plasma, O-demethyl apixaban sulfate is the most significant metabolite of apixaban.[1][2]

The metabolic cascade is initiated by cytochrome P450 enzymes, primarily CYP3A4 and to a lesser extent CYP3A5, which catalyze the O-demethylation of apixaban to its intermediate, O-Desmethyl apixaban. Subsequently, this intermediate is conjugated by sulfotransferase enzymes (SULTs), with SULT1A1 being the principal enzyme responsible for its conversion to the final sulfate metabolite.

Apixaban Metabolic Pathway Metabolic Pathway of Apixaban Apixaban Apixaban ODesmethyl_Apixaban O-Desmethyl Apixaban Apixaban->ODesmethyl_Apixaban CYP3A4/5 (O-demethylation) ODesmethyl_Apixaban_Sulfate O-Desmethyl Apixaban Sulfate ODesmethyl_Apixaban->ODesmethyl_Apixaban_Sulfate SULT1A1 (Sulfation)

Metabolic conversion of apixaban to its major metabolite.

Physicochemical and Pharmacological Data

While extensive data is available for the parent drug, apixaban, the characterization of its metabolite is more specific. The following table summarizes key quantitative data for this compound.

ParameterValueReference
Molecular Weight 547.52 g/mol
Factor Xa Inhibition (Ki) 58 µM[3]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are often proprietary. However, based on publicly available literature, the following sections outline the general methodologies that would be employed.

Chemical Synthesis

A specific, publicly available, detailed protocol for the chemical synthesis of this compound is not readily found in the scientific literature. The synthesis would likely involve a multi-step process starting from a suitable precursor of O-Desmethyl apixaban, followed by a sulfation reaction and subsequent salt formation. The general workflow for such a synthesis is depicted below.

Chemical Synthesis Workflow General Workflow for Chemical Synthesis Precursor O-Desmethyl Apixaban Precursor ODesmethyl_Apixaban O-Desmethyl Apixaban Precursor->ODesmethyl_Apixaban Sulfation Sulfation Reaction ODesmethyl_Apixaban->Sulfation Purification1 Purification Sulfation->Purification1 Salt_Formation Salt Formation with Sodium Source Purification1->Salt_Formation Final_Purification Final Purification & Isolation Salt_Formation->Final_Purification Final_Product O-Desmethyl Apixaban Sulfate Sodium Final_Purification->Final_Product

A generalized workflow for the chemical synthesis.

Quantitative Analysis by LC-MS/MS

The quantification of O-Desmethyl apixaban sulfate in biological matrices such as human plasma is typically performed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity. While a specific validated protocol for this metabolite is not detailed here, a general approach based on methods for apixaban and other metabolites is outlined.[4][5][6][7][8]

1. Sample Preparation:

  • Protein Precipitation: Plasma samples are treated with a solvent such as acetonitrile (B52724) or methanol (B129727) to precipitate proteins.

  • Liquid-Liquid Extraction or Solid-Phase Extraction: For cleaner samples and lower limits of quantification, LLE or SPE can be employed to isolate the analyte from the plasma matrix.

  • An internal standard (e.g., a stable isotope-labeled version of the analyte) is added at the beginning of the sample preparation process for accurate quantification.

2. Chromatographic Separation:

  • Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with formic acid or ammonium (B1175870) formate) and an organic phase (e.g., acetonitrile or methanol) is typically employed to achieve separation from other plasma components and metabolites.

3. Mass Spectrometric Detection:

  • Ionization: Electrospray ionization (ESI) in either positive or negative mode would be optimized for the analyte.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored.

Factor Xa Inhibition Assay

The inhibitory activity of this compound on Factor Xa is determined using a chromogenic assay.[9][10][11][12] As a weak inhibitor, the assay conditions may need to be adjusted accordingly (e.g., using higher concentrations of the inhibitor).

Principle: The assay measures the residual activity of a fixed amount of Factor Xa after incubation with the inhibitor. A chromogenic substrate that is specifically cleaved by Factor Xa is added, and the rate of color development is inversely proportional to the inhibitory activity of the compound.

General Protocol:

  • A solution of human Factor Xa is pre-incubated with varying concentrations of this compound in a suitable buffer.

  • A chromogenic substrate for Factor Xa is added to initiate the reaction.

  • The absorbance is measured over time using a microplate reader at the appropriate wavelength (e.g., 405 nm).

  • The rate of the reaction is calculated for each inhibitor concentration.

  • The Ki value is determined by fitting the data to an appropriate enzyme inhibition model.

References

A Technical Guide to O-Desmethyl Apixaban Sulfate Sodium for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial sourcing, analytical characterization, and metabolic context of O-Desmethyl Apixaban (B1684502) Sulfate (B86663) Sodium, a principal metabolite of the direct Factor Xa inhibitor, Apixaban. This document is intended to serve as a valuable resource for researchers in pharmacology, drug metabolism, and analytical development.

Introduction

Apixaban is an orally bioavailable anticoagulant that acts as a direct inhibitor of Factor Xa (FXa).[1] Its metabolism in humans leads to the formation of several metabolites, with O-Desmethyl Apixaban Sulfate being the most abundant circulating metabolite.[2] While Apixaban is a potent inhibitor of FXa, its O-Desmethyl Apixaban Sulfate metabolite is considered inactive.[2] Nevertheless, the availability of this metabolite as a research chemical is crucial for a variety of applications, including as a reference standard in analytical method development and validation, for use in metabolic and drug-drug interaction studies, and as a negative control in in-vitro and in-vivo pharmacological assessments.

Commercial Suppliers of O-Desmethyl Apixaban Sulfate Sodium

A number of commercial suppliers provide this compound for research purposes. The following table summarizes the offerings from several key vendors. Please note that availability and product specifications are subject to change and should be verified directly with the supplier.

SupplierProduct NameCatalog Number (Example)PurityAvailable QuantitiesNotes
MedChemExpress This compoundHY-100652A>98%5mg, 10mg, 50mg, 100mgStated Ki of 58 μM for FXa. For research use only.[3]
Toronto Research Chemicals (TRC) This compound SaltD290892Not specified1mg, 5mg, 10mgAvailable through distributors like Biomall.
Acanthus Research This compoundACA-170621-0022High Purity50mg, Custom sizesProvided as a drug metabolite reference standard.[4]
LGC Standards This compound SaltTRC-D290892-5MGNot specified5mgHigh-quality reference standards for pharmaceutical testing.
TeraGenomics This compound SaltNot specifiedNot specified5mgDistributed by Gentaur.
TargetMol This compoundT8583>98%5mg, 10mg, 50mg, 100mgFor research purposes only.
SynZeal O-Desmethyl Apixaban SulfateSZ-A062005High PurityCustom synthesisSupplied with detailed characterization data.[5]
Axios Research O-Desmethyl Apixaban SulfateNot specifiedHigh PurityNot specifiedFully characterized chemical compound used as a reference standard.[6]

Metabolic Pathway of Apixaban

The primary metabolic pathway leading to the formation of O-Desmethyl Apixaban Sulfate involves two key steps: O-demethylation of the methoxyphenyl group of Apixaban, followed by sulfation. The initial O-demethylation is primarily catalyzed by the cytochrome P450 enzymes CYP3A4 and CYP3A5, with minor contributions from other CYPs. The subsequent sulfation is carried out by sulfotransferase enzymes.

Apixaban Metabolism Metabolic Pathway of Apixaban to O-Desmethyl Apixaban Sulfate Apixaban Apixaban O_Desmethyl_Apixaban O-Desmethyl Apixaban Apixaban->O_Desmethyl_Apixaban O-demethylation (CYP3A4/5) O_Desmethyl_Apixaban_Sulfate O-Desmethyl Apixaban Sulfate O_Desmethyl_Apixaban->O_Desmethyl_Apixaban_Sulfate Sulfation (Sulfotransferases)

Apixaban Metabolism Pathway

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and in-vitro functional analysis of this compound are not widely published, existing analytical methodologies for Apixaban and its metabolites can be adapted for the characterization and quality control of this research chemical.

Analytical Characterization by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol is adapted from established methods for the analysis of Apixaban and its impurities.[7][8][9][10] It is suitable for verifying the identity and purity of a commercial or synthesized standard of this compound.

Objective: To determine the retention time and assess the purity of this compound.

Materials:

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate in water, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). A common starting gradient could be 95:5 (Aqueous:Organic) to 5:95 over 20 minutes.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., a mixture of water and methanol) to a final concentration of approximately 1 mg/mL to create a stock solution. Further dilute the stock solution with the mobile phase to a working concentration (e.g., 10-50 µg/mL).

  • Chromatographic Conditions:

    • Column: C18 (4.6 x 150 mm, 5 µm)

    • Mobile Phase: Gradient elution with aqueous and organic phases (as prepared above).

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 280 nm

  • Analysis: Inject the standard solution into the HPLC system and record the chromatogram.

  • Data Interpretation: Determine the retention time of the main peak corresponding to this compound. Purity can be estimated by calculating the area percentage of the main peak relative to the total area of all observed peaks.

HPLC Workflow Workflow for HPLC Analysis of this compound A Prepare Mobile Phase C Set HPLC Parameters A->C B Prepare Standard Solution (10-50 µg/mL) D Inject Standard Solution B->D C->D E Acquire Chromatogram D->E F Analyze Data (Retention Time, Purity) E->F

HPLC Analysis Workflow
Characterization by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for the structural confirmation of this compound, based on methods used for the quantification of Apixaban and its metabolites in biological matrices.[11][12][13]

Objective: To confirm the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound reference standard

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • Solvents and column as described in the HPLC protocol.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the reference standard (e.g., 1 µg/mL) in a suitable solvent compatible with the mobile phase.

  • LC-MS/MS Conditions:

    • Liquid Chromatography: Utilize the same or similar LC conditions as described in the RP-HPLC protocol to achieve chromatographic separation.

    • Mass Spectrometry:

      • Ionization Mode: Electrospray Ionization (ESI), likely in negative ion mode to detect the sulfate conjugate.

      • Scan Mode: Full scan to determine the parent ion mass.

      • Product Ion Scan (MS/MS): Fragment the parent ion to obtain a characteristic fragmentation pattern.

  • Data Analysis:

    • Confirm the presence of the expected parent ion corresponding to the molecular weight of O-Desmethyl Apixaban Sulfate.

    • Analyze the MS/MS spectrum to identify characteristic fragment ions, which can be compared with theoretical fragmentation patterns or literature data for structural confirmation.

In-Vitro Factor Xa (FXa) Inhibition Assay

This protocol describes a general enzymatic assay to confirm the reported low activity of this compound against its parent drug's target, Factor Xa. It would serve as a negative control in comparison to Apixaban.

Objective: To measure the inhibitory activity (or lack thereof) of this compound on human Factor Xa.

Materials:

  • This compound

  • Apixaban (as a positive control)

  • Human Factor Xa (purified enzyme)

  • Chromogenic FXa substrate (e.g., S-2222)

  • Assay buffer (e.g., Tris-HCl buffer with salts and a carrier protein like BSA)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound and Apixaban in a suitable solvent (e.g., DMSO) and create a serial dilution series.

    • Dilute the human Factor Xa and the chromogenic substrate in the assay buffer to their respective working concentrations.

  • Assay Protocol:

    • Add a small volume of the serially diluted test compounds (this compound and Apixaban) or vehicle control to the wells of the 96-well plate.

    • Add the Factor Xa solution to each well and incubate for a predefined period (e.g., 10-15 minutes) at 37 °C to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the chromogenic substrate to each well.

    • Immediately measure the change in absorbance over time at the appropriate wavelength (e.g., 405 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of substrate cleavage for each concentration of the test compounds.

    • Normalize the data to the vehicle control and plot the percent inhibition versus the compound concentration.

    • Determine the IC50 value for Apixaban. It is expected that this compound will show minimal to no inhibition at relevant concentrations.

FXa Inhibition Assay Workflow for In-Vitro Factor Xa Inhibition Assay A Prepare Reagents (Compounds, FXa, Substrate) B Add Compounds to Plate A->B C Add Factor Xa & Incubate B->C D Add Chromogenic Substrate C->D E Measure Absorbance Change D->E F Calculate % Inhibition & IC50 E->F

Factor Xa Inhibition Assay Workflow

Conclusion

This compound is an essential research tool for scientists working on the development and understanding of Apixaban and other direct Factor Xa inhibitors. Its commercial availability facilitates its use as a reference standard for analytical method development, in metabolic studies, and as a crucial negative control in pharmacological assays. The information and adapted protocols provided in this guide aim to support researchers in the effective procurement and application of this important metabolite in their studies.

References

safety and handling guidelines for O-Desmethyl apixaban sulfate sodium

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of O-Desmethyl apixaban (B1684502) sulfate (B86663) sodium

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available information for O-Desmethyl apixaban sulfate sodium, a metabolite of the drug Apixaban. Much of the specific safety and toxicity data for this metabolite is not publicly available. Therefore, this compound should be handled as a potentially hazardous substance of unknown potency. The handling guidelines and protocols provided are based on general principles for laboratory safety with research chemicals and should be adapted to individual laboratory safety policies and procedures. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Introduction

O-Desmethyl apixaban sulfate is the major circulating metabolite of Apixaban in humans.[1] Apixaban is a potent, orally bioavailable, and selective inhibitor of coagulation Factor Xa (FXa), used for the prevention and treatment of thromboembolic diseases.[2] Understanding the properties and safe handling of its metabolites is crucial for researchers involved in drug metabolism, pharmacokinetics, and toxicological studies. This guide provides a consolidated overview of the available technical data and recommended safety procedures for this compound.

Physicochemical and Biochemical Properties

While comprehensive experimental data for the physical properties of this compound are limited, some key identifiers and biochemical characteristics have been reported.

Table 1: Physicochemical Identifiers
PropertyValueSource
Chemical Name Sodium 4-(3-carbamoyl-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-1-yl)phenyl sulfate[3]
Molecular Formula C₂₄H₂₂N₅NaO₇S[3]
Molecular Weight 547.516 g/mol [3]
Alternate CAS Number 1118765-14-2 (for the sulfate form)[3]
Appearance Solid (Assumed)N/A
Relative Density 1.31 g/cm³[4]
Solubility Data for the sulfate is limited. The parent compound, Apixaban, is soluble in DMSO (~5 mg/mL) and dimethylformamide (~3 mg/mL), and sparingly soluble in aqueous buffers.[5]
Table 2: Biochemical Properties
PropertyValueSource
Target Coagulation Factor Xa (FXa)
Inhibitory Constant (Ki) 58 μM (for inhibition of human FXa)
Metabolic Precursor O-Desmethyl apixaban[1]
Key Formation Enzyme Sulfotransferase 1A1 (SULT1A1)
Michaelis Constant (Km) 36.8 μM (for formation by SULT1A1)[6]
70.8 μM (for formation by SULT1A2)[6]
41.4 μM (for formation in human liver S9)[6]

Toxicological Information

Specific toxicological data for this compound is largely unavailable in public literature. The Safety Data Sheet (SDS) for the compound often indicates "No data available" for hazard classifications. However, based on regulatory review documents, the metabolite is considered "toxicologically qualified" because exposure levels in animal studies (dogs) were higher than those observed in humans without significant adverse effects.[7] The metabolite showed no significant effects on hERG channels at concentrations up to 30 µM.

Given the lack of specific data, the compound must be treated as a pharmaceutical-related substance of unknown potency. The primary pharmacological activity of its parent drug, Apixaban, is anticoagulation, which can lead to hemorrhage at high doses. While this metabolite is a much weaker inhibitor of FXa than Apixaban, appropriate precautions should still be taken.[8]

Metabolic Pathway and Logic Diagrams

Metabolic Formation Pathway

O-Desmethyl apixaban sulfate is formed in a two-step metabolic process from the parent drug, Apixaban. First, Apixaban undergoes O-demethylation, a reaction primarily catalyzed by cytochrome P450 enzymes (CYP3A4/5). The resulting intermediate, O-Desmethyl apixaban, is then rapidly conjugated by sulfotransferase enzymes (mainly SULT1A1) to form the final sulfate metabolite.

metabolic_pathway Apixaban Apixaban OD_Apixaban O-Desmethyl apixaban Apixaban->OD_Apixaban CYP3A4/5 (O-demethylation) Sulfate_Metabolite O-Desmethyl apixaban sulfate OD_Apixaban->Sulfate_Metabolite SULT1A1 (Sulfation)

Caption: Metabolic pathway of Apixaban to its major human metabolite.

Laboratory Handling Workflow

A logical workflow should be followed when handling this compound in a research setting to ensure personnel safety and experimental integrity.

handling_workflow cluster_prep Preparation cluster_handling Compound Handling cluster_post Post-Procedure RiskAssessment 1. Conduct Risk Assessment (Review SDS, literature) PPE 2. Don Appropriate PPE (Lab coat, gloves, eye protection) RiskAssessment->PPE WorkArea 3. Prepare Ventilated Workspace (Fume hood or ventilated enclosure) PPE->WorkArea Weighing 4. Weigh Compound Carefully WorkArea->Weighing Solubilization 5. Prepare Stock Solution (e.g., in DMSO) Weighing->Solubilization Dilution 6. Perform Serial Dilutions Solubilization->Dilution Storage 7. Store Aliquots Appropriately (Powder: -20°C, Solution: -80°C) Dilution->Storage Decontamination 8. Decontaminate Workspace Storage->Decontamination Waste 9. Dispose of Waste (Follow institutional guidelines) Decontamination->Waste

Caption: General laboratory workflow for handling the research compound.

Experimental Protocols

Protocol 1: Risk Assessment and Preparation
  • Review Documentation: Before handling, thoroughly review the supplier's Safety Data Sheet (SDS) and any available literature. Note the lack of specific toxicity data and the recommendation to handle as a compound of unknown potency.

  • Assess Quantities: Evaluate the amount of material to be used. Handling milligram quantities poses a lower risk than multi-gram amounts.

  • Select Personal Protective Equipment (PPE): At a minimum, a lab coat, nitrile gloves (consider double-gloving), and safety glasses with side shields are required.

  • Prepare Workspace: All handling of the solid compound and concentrated solutions should be performed in a certified chemical fume hood or a powder containment enclosure to prevent inhalation of aerosols.

Protocol 2: Preparation of Stock and Working Solutions

Note: Based on the solubility of the parent compound, Apixaban, DMSO is a recommended solvent for the initial stock solution.

  • Tare Vessel: Place a suitable vial on an analytical balance and tare the weight.

  • Weigh Compound: Carefully add the desired amount of this compound powder to the vial inside a fume hood or containment enclosure. Record the exact weight.

  • Add Solvent: Add the calculated volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).

  • Ensure Dissolution: Cap the vial securely and vortex until the solid is completely dissolved. Gentle warming or sonication may be used if necessary, but monitor for any degradation.

  • Aqueous Dilutions: For experiments requiring aqueous buffers, perform serial dilutions from the DMSO stock solution. Be aware that the compound may have limited solubility in aqueous solutions; precipitation may occur at higher concentrations. It is recommended to prepare fresh aqueous dilutions daily.[5]

Protocol 3: Spill Cleanup Procedure

Immediate and appropriate response to a spill is critical. Spill kits should be readily available.

spill_response Spill Spill Occurs Assess Assess Spill Size & Risk Spill->Assess Evacuate Evacuate Area Alert Supervisor & EHS Assess->Evacuate Large Spill Inhalation Risk Cleanup Proceed with Cleanup Assess->Cleanup Small, Manageable Spill Report Document the Incident Evacuate->Report PPE Don Spill-Appropriate PPE (e.g., respirator, double gloves) Cleanup->PPE Contain Contain the Spill (Use absorbent pads/powder) PPE->Contain Collect Collect Residue Contain->Collect Decontaminate Decontaminate the Area Collect->Decontaminate Dispose Dispose of Waste as Hazardous Decontaminate->Dispose Dispose->Report

Caption: Decision workflow for responding to a chemical spill.

A. For Small Spills (Powder or Liquid):

  • Alert Personnel: Notify others in the immediate area.

  • Containment: Cover the spill with an absorbent material from the spill kit. For powders, gently cover with damp paper towels to avoid creating dust.

  • Cleanup: Wearing appropriate PPE, carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., 70% ethanol), followed by soap and water.

  • Disposal: Dispose of all cleanup materials as hazardous chemical waste.

B. For Large Spills:

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your laboratory supervisor and the institution's EHS department.

  • Secure Area: Restrict access to the spill area.

  • Professional Cleanup: Allow only trained emergency personnel to handle the cleanup.

Storage and Disposal

Storage
  • Solid Form: Store the powder in a tightly sealed container at -20°C for long-term stability (up to 3 years).[4]

  • Solvent Solutions: Aliquot stock solutions (e.g., in DMSO) into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability (up to 1 year).[4] For short-term needs, solutions can be kept at 4°C for up to one week.[9]

Disposal

All waste containing this compound, including empty containers, contaminated PPE, and cleanup materials, must be disposed of as hazardous chemical waste.

  • Collect Waste: Use separate, clearly labeled, and sealed containers for solid and liquid waste.

  • Follow Regulations: Adhere strictly to your institution's and local regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in regular trash.[10]

  • Arrange Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

References

A Technical Guide to the Storage and Stability of O-Desmethyl Apixaban Sulfate Sodium Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the recommended storage conditions and an in-depth analysis of the stability profile of the O-Desmethyl apixaban (B1684502) sulfate (B86663) sodium reference standard. The information presented herein is critical for ensuring the accuracy and reliability of analytical data in research and pharmaceutical development.

Introduction

O-Desmethyl apixaban sulfate sodium is a major metabolite of Apixaban, a potent, orally bioavailable, and selective inhibitor of coagulation Factor Xa. As a reference standard, its purity and stability are paramount for the accurate quantification of Apixaban and its metabolites in various biological matrices and pharmaceutical formulations. This document outlines the best practices for the storage and handling of this reference standard and provides insights into its stability under various stress conditions.

Recommended Storage and Handling

Proper storage and handling are crucial to maintain the integrity of the this compound reference standard. The following conditions are based on general guidelines for pharmaceutical reference standards and supplier recommendations.

Table 1: Recommended Storage Conditions

FormStorage TemperatureDurationProtection
Solid (Neat) -20°CUp to 3 yearsTightly sealed container, protected from light and moisture.
Stock Solutions -80°CUp to 1 yearAliquoted in tightly sealed, light-resistant containers to avoid repeated freeze-thaw cycles.
Short-Term (Solutions) 4°CUp to 1 week

Handling Precautions:

  • Before use, allow the reference standard container to equilibrate to room temperature in a desiccator to prevent condensation.

  • Use calibrated equipment for all weighing and volumetric measurements.

  • Handle the compound in a well-ventilated area, preferably within a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Stability Profile

Detailed stability studies specifically for this compound are not extensively published. However, the stability profile can be inferred from forced degradation studies conducted on its parent drug, Apixaban.[1][2][3][4][5] These studies provide valuable insights into the potential degradation pathways of its metabolites.

Based on the behavior of Apixaban, this compound is expected to be relatively stable under thermal, photolytic, and oxidative stress conditions. The primary degradation pathway is anticipated to be hydrolysis under acidic and alkaline conditions.

Table 2: Summary of Predicted Stability based on Apixaban Forced Degradation Studies

Stress ConditionPredicted Stability of this compoundObservations from Apixaban Studies
Acidic Hydrolysis Likely to degradeApixaban shows significant degradation.[1][2][5]
Alkaline Hydrolysis Likely to degradeApixaban shows significant degradation.[1][5]
**Oxidative (e.g., H₂O₂) **Expected to be stableApixaban is relatively stable.[1][2]
Thermal Expected to be stableApixaban is relatively stable.[1][2]
Photolytic Expected to be stableApixaban is relatively stable.[1][2]

Experimental Protocols for Stability Testing

To formally assess the stability of this compound, a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC), should be developed and validated.[2][5][6] The following are detailed experimental protocols for forced degradation studies, adapted from established methods for Apixaban.

Preparation of Stock and Working Solutions
  • Stock Solution Preparation: Accurately weigh a suitable amount of this compound reference standard and dissolve it in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

  • Working Solution Preparation: Dilute the stock solution with the mobile phase to a suitable concentration for analysis (e.g., 100 µg/mL).

Forced Degradation (Stress) Studies
  • To 1 mL of the working solution, add 1 mL of 1 M HCl.

  • Incubate the mixture at 60°C for a specified period (e.g., 24 hours).[5]

  • After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 1 M NaOH.

  • Dilute the final solution with the mobile phase to the initial concentration.

  • Analyze by the stability-indicating HPLC method.

  • To 1 mL of the working solution, add 1 mL of 1 M NaOH.

  • Incubate the mixture at 60°C for a specified period (e.g., 2 hours).[5]

  • After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 1 M HCl.

  • Dilute the final solution with the mobile phase to the initial concentration.

  • Analyze by the stability-indicating HPLC method.

  • To 1 mL of the working solution, add 1 mL of 15% (v/v) hydrogen peroxide.[5]

  • Keep the solution at room temperature for a specified period (e.g., 24 hours).[5]

  • Dilute the final solution with the mobile phase to the initial concentration.

  • Analyze by the stability-indicating HPLC method.

  • Expose the solid reference standard to a dry heat of 105°C for a specified period (e.g., 7 days).[5]

  • Also, expose the working solution to a temperature of 60°C for the same period.

  • After exposure, prepare a working solution from the stressed solid and dilute the stressed solution with the mobile phase to the initial concentration.

  • Analyze by the stability-indicating HPLC method.

  • Expose the solid reference standard and the working solution to UV light (e.g., 1.2 million lux hours) in a photostability chamber.[5]

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • After exposure, prepare a working solution from the stressed solid and dilute the stressed solution with the mobile phase to the initial concentration.

  • Analyze by the stability-indicating HPLC method.

Visualizations

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow start Prepare Stock Solution of This compound prepare_working Prepare Working Solution start->prepare_working stress_conditions Expose to Stress Conditions prepare_working->stress_conditions acid Acidic Hydrolysis (1M HCl, 60°C) stress_conditions->acid Acid base Alkaline Hydrolysis (1M NaOH, 60°C) stress_conditions->base Base oxidation Oxidative Degradation (15% H2O2, RT) stress_conditions->oxidation Oxidation thermal Thermal Degradation (105°C solid, 60°C solution) stress_conditions->thermal Thermal photo Photolytic Degradation (UV light) stress_conditions->photo Photolytic neutralize_acid Neutralize with NaOH acid->neutralize_acid neutralize_base Neutralize with HCl base->neutralize_base dilute Dilute to Initial Concentration oxidation->dilute thermal->dilute photo->dilute neutralize_acid->dilute neutralize_base->dilute analyze Analyze by Stability-Indicating HPLC/UPLC Method dilute->analyze

Caption: Workflow for forced degradation studies of this compound.

Logical Relationship for Handling Reference Standards

Reference_Standard_Handling receive Receive Reference Standard verify Verify Certificate of Analysis receive->verify storage Store at Recommended Conditions (Solid: -20°C, Solution: -80°C) verify->storage use Preparation for Use storage->use equilibrate Equilibrate to Room Temperature in Desiccator use->equilibrate weigh Accurately Weigh equilibrate->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve analysis Use in Analytical Procedure dissolve->analysis post_use Post-Use Handling analysis->post_use reseal Tightly Reseal Container post_use->reseal return_storage Return to Recommended Storage reseal->return_storage

References

Methodological & Application

Application Note: Quantification of O-Desmethyl Apixaban Sulfate in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of O-Desmethyl apixaban (B1684502) sulfate (B86663) sodium, the major circulating metabolite of apixaban, in human plasma. The protocol outlined below is intended for researchers, scientists, and drug development professionals requiring a reliable bioanalytical method for pharmacokinetic studies and clinical trial monitoring. The method utilizes solid-phase extraction for sample cleanup and polarity-switching mass spectrometry for simultaneous detection of apixaban and its sulfate metabolite.

Introduction

Apixaban is an oral, direct factor Xa inhibitor used for the prevention of stroke and systemic embolism.[1][2] O-Desmethyl apixaban sulfate is the most prominent circulating metabolite of apixaban, accounting for approximately 25% of the parent drug's area under the curve (AUC).[3] Although pharmacologically inactive, its abundance necessitates accurate quantification in biological matrices to support drug metabolism and pharmacokinetic studies.[3] This document provides a detailed protocol for a validated LC-MS/MS method for the simultaneous quantification of apixaban and O-Desmethyl apixaban sulfate in human plasma.[1][3]

Experimental

Materials and Reagents
  • Apixaban reference standard

  • O-Desmethyl apixaban sulfate sodium (BMS-730823) reference standard[3]

  • Apixaban internal standard (e.g., apixaban-d3 (B146307) or a structural analog)[3][4]

  • O-Desmethyl apixaban sulfate internal standard (e.g., a stable isotope-labeled version)[3]

  • Methanol (B129727) (HPLC grade)[4][5]

  • Acetonitrile (HPLC grade)[5]

  • Water (deionized, 18 MΩ·cm)

  • Formic acid (LC-MS grade)[4]

  • Ammonium (B1175870) formate[5]

  • Human plasma (with citrate (B86180) anticoagulant)[3]

  • Solid-phase extraction (SPE) cartridges

Instrumentation
  • High-performance liquid chromatography (HPLC) or Ultra-performance liquid chromatography (UPLC) system[4]

  • Tandem mass spectrometer with an electrospray ionization (ESI) source capable of polarity switching[3]

  • Analytical column (e.g., monolithic HPLC column)[1]

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction method was developed for the isolation of apixaban and its metabolite from human plasma.[3]

  • Conditioning: Condition the SPE cartridges according to the manufacturer's instructions.

  • Equilibration: Equilibrate the cartridges with the appropriate buffer.

  • Loading: To 0.100 mL of citrated human plasma, add the internal standards for both apixaban and O-Desmethyl apixaban sulfate.[1][3] Load the entire sample onto the SPE cartridge.

  • Washing: Wash the cartridges with a suitable solvent to remove interfering substances.

  • Elution: Elute the analytes of interest with an appropriate elution solvent.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions

The chromatographic separation is performed using an HPLC or UPLC system coupled to a tandem mass spectrometer. A key feature of this method is the use of polarity switching to detect apixaban and its internal standard in positive ion mode and O-Desmethyl apixaban sulfate and its internal standard in negative ion mode within the same analytical run.[3]

Table 1: Chromatographic Conditions

ParameterCondition
ColumnMonolithic HPLC column or equivalent
Mobile Phase AVaries (e.g., 2.5 mM ammonium formate, pH 3.0)[4]
Mobile Phase BVaries (e.g., 100% methanol with 0.1% formic acid)[4]
Flow RateVaries (e.g., 0.5 mL/min)
Injection VolumeVaries
Column TemperatureVaries (e.g., 35 °C)
Run TimeApproximately 3 minutes[1][3]

Table 2: Mass Spectrometry Conditions

ParameterApixabanO-Desmethyl apixaban sulfate (BMS-730823)
Ionization ModePositive Electrospray Ionization (ESI+)Negative Electrospray Ionization (ESI-)
Monitored Transition (m/z)460.2 → 443.2[3]524.2 → 444.1[3]
Internal Standard (m/z)e.g., 464.2 → 447.2[3]e.g., 531.2 → 451.2[3]

Method Validation

The bioanalytical method was validated according to industry standards, assessing linearity, sensitivity, precision, accuracy, and selectivity.[3]

Table 3: Quantitative Performance of the Analytical Method

ParameterApixabanO-Desmethyl apixaban sulfate (BMS-730823)
Dynamic Range1.00 - 1000 ng/mL[3]5.00 - 1000 ng/mL[3]
Lower Limit of Quantification (LLOQ)1.00 ng/mL[1][3]5.00 ng/mL[1][3]
Intra-assay Precision (%CV)≤5.36%[1][3]≤5.36%[1][3]
Inter-assay Precision (%CV)≤5.36%[1][3]≤5.36%[1][3]
LLOQ Precision (%CV)≤7.52%[1][3]≤7.52%[1][3]
Accuracy (% bias)within ±9.00%[1][3]within ±9.00%[1][3]

Experimental Workflow and Diagrams

The following diagrams illustrate the key workflows for the quantification of O-Desmethyl apixaban sulfate.

G cluster_sample_prep Sample Preparation Workflow plasma_sample 0.100 mL Human Plasma add_is Add Internal Standards plasma_sample->add_is spe_loading Load onto SPE Cartridge add_is->spe_loading spe_wash Wash SPE Cartridge spe_loading->spe_wash spe_elution Elute Analytes spe_wash->spe_elution evaporation Evaporate to Dryness spe_elution->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution

Caption: Solid-Phase Extraction Workflow.

G cluster_lc_ms LC-MS/MS Analysis Workflow hplc_injection Inject Reconstituted Sample chrom_separation Chromatographic Separation hplc_injection->chrom_separation ms_detection Mass Spectrometric Detection (Polarity Switching) chrom_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition data_processing Data Processing and Quantification data_acquisition->data_processing

Caption: LC-MS/MS Analytical Workflow.

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and robust approach for the simultaneous quantification of apixaban and its major metabolite, O-Desmethyl apixaban sulfate, in human plasma.[1][3] The use of solid-phase extraction for sample preparation and polarity-switching mass spectrometry allows for efficient and accurate analysis, making this method well-suited for high-throughput clinical and pharmacokinetic studies. The validation data demonstrates that the method meets the stringent requirements for bioanalytical assays.

References

In Vitro Assay for O-Desmethyl apixaban sulfate sodium Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Desmethyl apixaban (B1684502) sulfate (B86663) sodium is the major circulating metabolite of apixaban, a potent, orally bioavailable, and selective direct inhibitor of Factor Xa (FXa).[1][2] Apixaban is a widely used anticoagulant for the prevention and treatment of thromboembolic diseases.[3][4][5] Understanding the activity of its metabolites is crucial for a comprehensive assessment of the drug's overall anticoagulant effect and safety profile. O-Desmethyl apixaban sulfate sodium inhibits FXa with a reported Ki of 58 μM.[1][2][6] This document provides detailed application notes and protocols for developing a robust in vitro chromogenic assay to determine the inhibitory activity of this compound on Factor Xa.

The principle of the chromogenic anti-Xa assay is based on the ability of an inhibitor to reduce the enzymatic activity of Factor Xa. In the assay, a known amount of FXa is incubated with the test compound. A chromogenic substrate, which is specifically cleaved by FXa to release a colored product (p-nitroaniline), is then added. The amount of color produced is inversely proportional to the inhibitory activity of the test compound.[7][8][9][10]

Signaling Pathway: The Role of Factor Xa in the Coagulation Cascade

Factor Xa is a critical enzyme in the coagulation cascade, positioned at the convergence of the intrinsic and extrinsic pathways.[4][7][11][12] It is responsible for the conversion of prothrombin (Factor II) to thrombin (Factor IIa). Thrombin then proceeds to convert fibrinogen to fibrin, leading to the formation of a stable blood clot.[4][7][11] Direct inhibitors of Factor Xa, such as apixaban and its metabolites, interrupt this cascade, thereby preventing thrombus formation.[3]

Coagulation_Cascade Factor VIIa Factor VIIa TF-VIIa Complex TF-VIIa Complex Factor VIIa->TF-VIIa Complex Factor Xa Factor Xa TF-VIIa Complex->Factor Xa Activates Factor X Factor X Factor X->Factor Xa Thrombin (Factor IIa) Thrombin (Factor IIa) Factor Xa->Thrombin (Factor IIa) Activates Prothrombin (Factor II) Prothrombin (Factor II) Prothrombin (Factor II)->Thrombin (Factor IIa) Fibrin Fibrin Thrombin (Factor IIa)->Fibrin Cleaves Fibrinogen Fibrinogen Fibrinogen->Fibrin Clot Formation Clot Formation Fibrin->Clot Formation This compound This compound This compound->Factor Xa Inhibits Intrinsic Pathway Intrinsic Pathway Extrinsic Pathway Extrinsic Pathway Common Pathway Common Pathway Tissue Factor (TF) Tissue Factor (TF)

Caption: Factor Xa's central role in the coagulation cascade.

Experimental Protocols

This section details the methodology for a chromogenic anti-Factor Xa assay to determine the activity of this compound.

Materials and Reagents
  • This compound (Test Compound)

  • Human Factor Xa, purified

  • Chromogenic Substrate specific for Factor Xa (e.g., S-2732™ or similar)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.3, containing NaCl and EDTA)

  • Bovine Serum Albumin (BSA)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • Microplate reader capable of reading absorbance at 405 nm

Preparation of Reagents
  • Assay Buffer: Prepare a Tris-HCl buffer (50 mM, pH 8.3) containing 150 mM NaCl, 1 mM EDTA, and 0.1% BSA.

  • Test Compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Test Compound Dilutions: Prepare serial dilutions of the test compound stock solution in the assay buffer to achieve the desired final assay concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤ 1%).

  • Factor Xa Working Solution: Dilute the purified human Factor Xa in the assay buffer to a final concentration that yields a linear rate of substrate hydrolysis over the measurement period. A typical starting concentration is 0.5-2 nM.

  • Chromogenic Substrate Solution: Reconstitute the chromogenic substrate in sterile, purified water to a stock concentration of 1-2 mM, as recommended by the manufacturer. Further dilute in the assay buffer to the desired final concentration (e.g., 0.2-0.5 mM) just before use.

Assay Procedure

The following workflow outlines the steps for performing the chromogenic anti-Factor Xa assay.

Assay_Workflow start A Prepare Reagent Dilutions (Buffer, Test Compound, FXa, Substrate) start->A B Add Buffer and Test Compound to Microplate Wells A->B C Add Factor Xa Working Solution to Wells B->C D Incubate at 37°C (e.g., 5-10 minutes) C->D E Add Chromogenic Substrate Solution to Initiate Reaction D->E F Incubate at 37°C (e.g., 5-15 minutes) E->F G Read Absorbance at 405 nm (Kinetic or Endpoint) F->G H Data Analysis (Calculate % Inhibition and IC50) G->H end H->end

Caption: Experimental workflow for the chromogenic anti-Factor Xa assay.

Step-by-Step Protocol:

  • Add 25 µL of assay buffer to all wells of a 96-well microplate.

  • Add 25 µL of the serially diluted this compound or the vehicle control (assay buffer with the same percentage of DMSO) to the appropriate wells.

  • Add 25 µL of the Factor Xa working solution to all wells.

  • Mix gently and incubate the plate at 37°C for 5-10 minutes.

  • Initiate the reaction by adding 25 µL of the pre-warmed chromogenic substrate solution to all wells.

  • Immediately place the microplate in a plate reader pre-set to 37°C.

  • Measure the absorbance at 405 nm. Readings can be taken kinetically over a period of 5-15 minutes or as an endpoint measurement after a fixed time.

Data Presentation and Analysis

The inhibitory activity of this compound is determined by calculating the percentage of Factor Xa inhibition at each concentration.

Calculation of Percent Inhibition:

% Inhibition = [1 - (Rate of sample / Rate of control)] x 100

Where:

  • Rate of sample: The rate of change in absorbance at 405 nm in the presence of the test compound.

  • Rate of control: The rate of change in absorbance at 405 nm in the absence of the test compound (vehicle control).

The half-maximal inhibitory concentration (IC50) value is then determined by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a four-parameter logistic equation.

Table 1: Example Data for IC50 Determination of this compound

Concentration (µM)Absorbance (mOD/min)% Inhibition
0 (Control)2500
1022510
3018825
6012550
1007570
3002590

Table 2: Summary of Kinetic Parameters

CompoundTargetAssay TypeIC50 (µM)Ki (µM)
This compoundFactor XaChromogenicTo be determined58[1][2][6]
Apixaban (Reference)Factor XaChromogenicTo be determined~0.0008

Conclusion

This application note provides a comprehensive framework for establishing an in vitro chromogenic assay to measure the inhibitory activity of this compound against Factor Xa. The detailed protocol and data analysis guidelines will enable researchers to accurately characterize the potency of this key apixaban metabolite, contributing to a deeper understanding of its role in the overall anticoagulant effect of the parent drug. Careful optimization of enzyme and substrate concentrations will be necessary to ensure the assay is performed under initial velocity conditions for accurate kinetic analysis.

References

Application Notes and Protocols for the Isolation of O-Desmethyl Apixaban Sulfate Sodium from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Desmethyl apixaban (B1684502) sulfate (B86663) sodium is the major circulating metabolite of apixaban, a direct factor Xa inhibitor widely prescribed as an anticoagulant. Accurate quantification of this metabolite in biological samples is crucial for comprehensive pharmacokinetic and drug metabolism studies. This document provides a detailed protocol for the isolation of O-Desmethyl apixaban sulfate sodium from biological matrices, primarily human plasma, using solid-phase extraction (SPE). The presented method is based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) analytical techniques.

Chemical Properties

PropertyValueReference
Chemical Name 4,5,6,7-Tetrahydro-7-oxo-6-[4-(2-oxo-1-piperidinyl)phenyl]-1-[4-(sulfooxy)phenyl]-1H-Pyrazolo[3,4-c]pyridine-3-carboxamide, sodium salt[1]
CAS Number 1118765-14-2[1]
Molecular Formula C24H22N5NaO7S[2]
Molecular Weight 547.52 g/mol N/A
Biological Significance Major circulating metabolite of apixaban in humans.[3] It is an inhibitor of factor Xa (FXa) with a Ki of 58 μM.[3][4]

Experimental Protocol: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol outlines a robust method for the extraction of O-Desmethyl apixaban sulfate from human plasma, suitable for subsequent analysis by LC-MS/MS.

Materials:

  • Human plasma samples

  • This compound reference standard

  • Internal Standard (IS): Isotope-labeled O-Desmethyl apixaban sulfate or a structurally similar compound.

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) formate (B1220265)

  • Mixed-mode solid-phase extraction (SPE) cartridges (e.g., Oasis MAX or similar)

  • Centrifuge

  • Vortex mixer

  • SPE manifold

  • Evaporation system (e.g., nitrogen evaporator)

  • Autosampler vials

Procedure:

  • Sample Pre-treatment:

    • Thaw frozen plasma samples at room temperature.

    • Vortex the samples for 10 seconds to ensure homogeneity.

    • Centrifuge the plasma at 4000 rpm for 10 minutes to pellet any particulate matter.

    • In a clean microcentrifuge tube, pipette 200 µL of the supernatant.

    • Add 50 µL of the internal standard working solution and vortex briefly.

    • Add 200 µL of 2% formic acid in water and vortex for 30 seconds.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the SPE cartridges by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

    • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge. Allow the sample to pass through the sorbent at a slow, steady flow rate (approximately 1 mL/min).

    • Washing:

      • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

      • Wash the cartridge with 1 mL of 20 mM ammonium formate buffer (pH 6.8) to remove phospholipids (B1166683) and other matrix components.

    • Elution: Elute the analyte and internal standard from the cartridge with 1 mL of 1% formic acid in acetonitrile into a clean collection tube.

  • Post-Extraction Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis (e.g., 50:50 methanol:water with 0.1% formic acid).

    • Vortex for 30 seconds to ensure complete dissolution.

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Logical Workflow for Sample Processing

G cluster_pre Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Thaw Thaw Plasma Vortex1 Vortex Thaw->Vortex1 Centrifuge Centrifuge Vortex1->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Add_IS Add Internal Standard Supernatant->Add_IS Acidify Acidify Add_IS->Acidify Condition Condition Cartridge Acidify->Condition Load Load Sample Condition->Load Wash1 Wash 1 (Aqueous) Load->Wash1 Wash2 Wash 2 (Buffer) Wash1->Wash2 Elute Elute Analyte Wash2->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Transfer Transfer to Vial Reconstitute->Transfer Analysis LC-MS/MS Analysis Transfer->Analysis

Caption: Workflow for isolating O-Desmethyl apixaban sulfate.

Quantitative Data Summary

The following table summarizes typical performance data for the isolation of apixaban and its metabolites using various extraction techniques. While specific data for O-Desmethyl apixaban sulfate may vary between laboratories, this provides a comparative overview.

Extraction MethodAnalyteRecovery (%)Matrix Effect (%)Reference
Solid-Phase Extraction (Oasis MCX) Apixaban>90%<15%[5]
Protein Precipitation (PPT) Apixaban~16%Not specified[6]
Liquid-Liquid Extraction (LLE) Apixaban>98%Not specified[7][8]
Supported-Liquid Extraction (SLE) Apixaban>75%Variable[5]
Solid-Phase Extraction (for Apixaban and O-Desmethyl apixaban sulfate) Apixaban & BMS-730823Accuracy within ±9.00%Not specified[9]

Note: BMS-730823 is another designation for O-desmethyl apixaban sulfate.[9]

Signaling Pathway and Logical Relationships

The analytical process follows a logical progression from sample preparation to data acquisition, as illustrated below.

G Biological_Sample Biological Sample (e.g., Plasma) Isolation Isolation Protocol (e.g., SPE) Biological_Sample->Isolation Purified_Analyte Purified Analyte (O-Desmethyl apixaban sulfate) Isolation->Purified_Analyte LC_Separation LC Separation (Chromatography) Purified_Analyte->LC_Separation MS_Detection MS/MS Detection (Quantification) LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis Result Concentration Result Data_Analysis->Result

Caption: Logical flow from sample to result.

Discussion

The choice of isolation protocol is critical for achieving accurate and reproducible quantification of O-Desmethyl apixaban sulfate. While protein precipitation is a simpler technique, it often yields lower recovery and may not be suitable for sensitive assays.[6] Liquid-liquid extraction can provide high recovery but may be more labor-intensive and use larger volumes of organic solvents.[8]

Solid-phase extraction, particularly with mixed-mode sorbents, offers a balance of high recovery, selectivity, and automation potential, making it a preferred method for clinical and research applications.[5][9] The protocol provided here is a general guideline and may require optimization based on the specific laboratory setup, instrumentation, and the biological matrix being analyzed. Validation of the method for linearity, accuracy, precision, and matrix effects is essential before its application in regulated studies.

References

Application Notes and Protocols for O-Desmethyl Apixaban Sulfate Sodium in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing O-Desmethyl apixaban (B1684502) sulfate (B86663) sodium in drug metabolism studies. This document includes detailed protocols for in vitro and in vivo experiments, methods for quantitative analysis, and a summary of its pharmacokinetic properties.

Introduction

Apixaban is an oral, direct Factor Xa inhibitor widely used for the prevention and treatment of thromboembolic events. Understanding its metabolic fate is crucial for evaluating its efficacy, safety, and potential for drug-drug interactions. In humans, apixaban is metabolized to several metabolites, with O-Desmethyl apixaban sulfate being the most abundant circulating metabolite.[1] This metabolite is formed via a two-step process: O-demethylation of apixaban to O-Desmethyl apixaban, primarily catalyzed by cytochrome P450 (CYP) 3A4 and CYP3A5, followed by sulfation of the resulting hydroxyl group, predominantly by sulfotransferase enzymes SULT1A1 and SULT1A2.[2][3][4] O-Desmethyl apixaban sulfate is considered pharmacologically inactive against Factor Xa.[5]

The study of O-Desmethyl apixaban sulfate is essential for a complete characterization of apixaban's disposition. These notes provide detailed methodologies for researchers to investigate the formation of this metabolite in various experimental systems.

Data Presentation

Table 1: In Vitro Enzyme Kinetics of O-Desmethyl Apixaban Sulfate Formation
SystemEnzymeSubstrateKm (µM)Vmax (pmol/min/mg protein)Reference
Human Liver S9Mixed SULTsO-Desmethyl apixaban41.49.2[3]
Recombinant Human SULTSULT1A1O-Desmethyl apixaban36.8488[3]
Recombinant Human SULTSULT1A2O-Desmethyl apixaban70.898[3]
Table 2: Human Pharmacokinetic Parameters of Apixaban and O-Desmethyl Apixaban Sulfate
ParameterApixabanO-Desmethyl Apixaban SulfateReference
Tmax (h)3-4Not explicitly stated, but expected to be similar to or later than apixaban[6]
t1/2 (h)~12Not explicitly stated[7]
AUCplasmaVariable depending on dose~25% of parent drug AUC[1]
Cmax (ng/mL)52.5 - 485.0 (for 2.5 - 50 mg single doses)Not explicitly stated[6]

Experimental Protocols

Protocol 1: In Vitro Formation of O-Desmethyl Apixaban Sulfate using Human Liver S9

Objective: To determine the in vitro formation of O-Desmethyl apixaban sulfate from apixaban or O-Desmethyl apixaban in a human liver S9 fraction.

Materials:

  • O-Desmethyl apixaban

  • Human Liver S9 fraction (pooled)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • 3'-phosphoadenosine-5'-phosphosulfate (PAPS)

  • Magnesium chloride (MgCl₂)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

  • Acetonitrile (B52724) (ACN), ice-cold

  • Internal standard (IS) for LC-MS/MS analysis (e.g., isotopically labeled O-Desmethyl apixaban sulfate)

  • 96-well plates

  • Incubator/shaking water bath (37°C)

  • Centrifuge

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of O-Desmethyl apixaban in a suitable solvent (e.g., DMSO or methanol).

    • Prepare a working solution of PAPS in water.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare the potassium phosphate buffer (100 mM, pH 7.4) containing MgCl₂ (10 mM).

  • Incubation:

    • In a 96-well plate, add the following in order:

      • Potassium phosphate buffer with MgCl₂.

      • Human liver S9 fraction (final protein concentration of 0.5-1.0 mg/mL).

      • O-Desmethyl apixaban working solution (final concentrations ranging from 0.5 to 300 µM for kinetic studies, or a single concentration, e.g., 30 µM, for screening).[2]

      • PAPS working solution (final concentration of 50 µM).

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a defined period (e.g., 30-60 minutes), ensuring linearity of the reaction.[2][8]

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

    • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to precipitate proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

Protocol 2: Quantitative Analysis of O-Desmethyl Apixaban Sulfate in Plasma by LC-MS/MS

Objective: To quantify the concentration of O-Desmethyl apixaban sulfate in human plasma samples. This protocol is adapted from established methods for apixaban quantification.[9][10]

Materials:

  • Human plasma samples

  • O-Desmethyl apixaban sulfate sodium standard

  • Internal standard (IS), e.g., stable isotope-labeled O-Desmethyl apixaban sulfate

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic acid

  • Ammonium formate

  • Water, LC-MS grade

  • Protein precipitation plates or microcentrifuge tubes

  • LC-MS/MS system with a C18 reversed-phase column

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube or well and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of mobile phase A.

  • LC-MS/MS Conditions:

    • LC System:

      • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A representative gradient would be: 0-1 min, 5% B; 1-5 min, ramp to 95% B; 5-6 min, hold at 95% B; 6-6.1 min, return to 5% B; 6.1-8 min, re-equilibrate at 5% B.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5-10 µL.

    • MS/MS System (Triple Quadrupole):

      • Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for the sulfate conjugate.

      • MRM Transitions: These would need to be optimized. A hypothetical transition for O-Desmethyl apixaban sulfate (parent mass ~523.5 g/mol ) could involve fragmentation to the O-Desmethyl apixaban aglycone (~443.5 g/mol ) or other characteristic fragments.

      • Instrument Parameters: Optimize cone voltage, collision energy, and other parameters for the specific instrument and analyte.

  • Quantification:

    • Generate a calibration curve using the this compound standard in blank plasma.

    • Calculate the concentration in unknown samples based on the peak area ratio of the analyte to the internal standard.

Protocol 3: In Vivo Apixaban Metabolism Study in Rats

Objective: To evaluate the in vivo metabolism of apixaban and the formation of O-Desmethyl apixaban sulfate in rats.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Apixaban

  • Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in water or a Labrafil/Tween 80 mixture).[11]

  • Oral gavage needles

  • Blood collection supplies (e.g., EDTA-coated tubes, syringes)

  • Metabolism cages for urine and feces collection

  • Anesthesia (e.g., isoflurane)

  • Centrifuge

Procedure:

  • Dosing:

    • Fast rats overnight prior to dosing.

    • Prepare a suspension of apixaban in the chosen vehicle at the desired concentration (e.g., 5-10 mg/kg).[12]

    • Administer the apixaban suspension to the rats via oral gavage.

  • Sample Collection:

    • Place the rats in metabolism cages for the collection of urine and feces at specified intervals (e.g., 0-8, 8-24, 24-48 hours).

    • Collect blood samples via a suitable route (e.g., tail vein, jugular vein cannula) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[12][13]

    • Collect blood into EDTA-coated tubes and immediately place on ice.

  • Sample Processing:

    • Centrifuge the blood samples at 3000 rpm for 15 minutes at 4°C to obtain plasma.

    • Store plasma, urine, and fecal homogenates at -80°C until analysis.

  • Analysis:

    • Analyze plasma and urine samples for apixaban and O-Desmethyl apixaban sulfate using the LC-MS/MS method described in Protocol 2.

    • Homogenize feces in water or another suitable solvent, extract the analytes, and analyze by LC-MS/MS.

Mandatory Visualizations

Apixaban Apixaban ODesmethyl O-Desmethyl Apixaban Apixaban->ODesmethyl CYP3A4/5 (O-demethylation) Sulfate O-Desmethyl Apixaban Sulfate (Inactive Metabolite) ODesmethyl->Sulfate SULT1A1/2 (Sulfation) Excretion Excretion Sulfate->Excretion

Caption: Metabolic pathway of apixaban to O-Desmethyl apixaban sulfate.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (100 µL) Add_IS_ACN Add Acetonitrile with Internal Standard (300 µL) Plasma->Add_IS_ACN Vortex Vortex Add_IS_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase A Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect MS/MS Detection (MRM Mode) Separate->Detect Quantify Quantification Detect->Quantify

Caption: Workflow for the quantitative analysis of O-Desmethyl apixaban sulfate.

Start Start Dose Oral Gavage of Apixaban to Fasted Rats Start->Dose Collect_Blood Serial Blood Collection (e.g., 0.25-24h) Dose->Collect_Blood Collect_Excreta Urine & Feces Collection (Metabolism Cages) Dose->Collect_Excreta Process_Plasma Centrifuge Blood to Obtain Plasma Collect_Blood->Process_Plasma Store Store Samples at -80°C Collect_Excreta->Store Process_Plasma->Store Analyze LC-MS/MS Analysis Store->Analyze End End Analyze->End

Caption: Experimental workflow for an in vivo apixaban metabolism study in rats.

References

Application Note: O-Desmethyl Apixaban Sulfate Sodium as a Reference Standard for Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Apixaban (B1684502) is a potent, orally bioavailable, and selective inhibitor of coagulation factor Xa (FXa), widely prescribed for the prevention and treatment of thromboembolic diseases.[1] The metabolic fate of apixaban in humans is complex, involving multiple pathways. One of the major circulating metabolites is O-Desmethyl apixaban sulfate.[2][3][4] Accurate quantification of apixaban and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring regulatory compliance.

Certified reference standards are highly characterized materials that serve as a benchmark for analytical testing, ensuring the accuracy, reliability, and comparability of measurement results.[5][6][7] O-Desmethyl Apixaban Sulfate Sodium is a fully characterized compound used as a reference standard for analytical method development, validation, and quality control applications in the pharmaceutical industry.[8][9] This document provides a detailed protocol for the quantification of apixaban and its metabolite, O-Desmethyl apixaban, in human plasma using this compound as a reference standard.

Role of the Reference Standard

Reference standards are indispensable in pharmaceutical analysis for several key reasons:[10][11]

  • Method Validation: Establishing the performance characteristics of analytical methods, including linearity, accuracy, precision, and specificity.

  • Instrument Calibration: Ensuring instruments provide accurate and reproducible measurements.[6]

  • Quality Control: Verifying the identity, purity, and strength of active pharmaceutical ingredients (APIs) and their metabolites in final products and biological samples.[5][11]

  • Regulatory Compliance: Meeting the stringent requirements of regulatory agencies like the FDA and EMA for drug approval and post-market surveillance.[5][10]

The use of a certified reference standard like this compound ensures that analytical results are traceable and comparable across different laboratories and studies.[6]

Figure 1. Role of a Certified Reference Standard cluster_0 Analytical Foundation cluster_1 Core Applications cluster_2 Final Outcomes CRS Certified Reference Standard (this compound) MV Method Validation (Accuracy, Precision, Linearity) CRS->MV Provides Benchmark IC Instrument Calibration CRS->IC Provides Benchmark QC Quality Control Testing CRS->QC Provides Benchmark RD Reliable & Reproducible Data MV->RD IC->RD QC->RD RC Regulatory Compliance (FDA, EMA) RD->RC PS Patient Safety & Efficacy RC->PS Figure 2. Simplified Metabolic Pathway of Apixaban Apixaban Apixaban Metabolite1 O-Desmethyl Apixaban Apixaban->Metabolite1 CYP3A4/5 Mediated O-Demethylation Metabolite2 O-Desmethyl Apixaban Sulfate (Major Circulating Metabolite) Metabolite1->Metabolite2 Sulfation Figure 3. Analytical Workflow for Plasma Sample Analysis A 1. Prepare Standards & QCs Spike blank plasma with reference standards (Apixaban & O-Desmethyl Apixaban Sulfate) B 2. Sample Preparation Precipitate plasma proteins with Acetonitrile containing Internal Standard (Apixaban-¹³CD₃) A->B C 3. Centrifugation Separate supernatant from precipitated proteins B->C D 4. LC-MS/MS Analysis Inject supernatant onto the LC-MS/MS system C->D E 5. Data Processing & Quantification Integrate peaks and calculate concentrations using the calibration curve D->E

References

Experimental Design for Studying the Pharmacodynamics of O-Desmethyl apixaban sulfate sodium

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

O-Desmethyl apixaban (B1684502) sulfate (B86663) sodium is a major circulating metabolite of the direct Factor Xa (FXa) inhibitor, apixaban.[1] Understanding its pharmacodynamic profile is crucial for a comprehensive assessment of apixaban's overall anticoagulant effect and safety profile. While some sources have referred to this metabolite as inactive, it has been shown to inhibit FXa with a Ki of 58 μM.[2] This suggests that while it is significantly less potent than the parent compound, it may still contribute to the overall anticoagulant effect, particularly at high concentrations.

These application notes provide a detailed experimental framework for characterizing the pharmacodynamics of O-Desmethyl apixaban sulfate sodium, encompassing both in vitro and in vivo methodologies. The protocols are designed to be comprehensive and adaptable to standard laboratory settings.

Pharmacodynamic Signaling Pathway: The Coagulation Cascade

This compound, like its parent compound apixaban, exerts its anticoagulant effect by directly inhibiting Factor Xa. FXa is a critical enzyme in the coagulation cascade, where it catalyzes the conversion of prothrombin (Factor II) to thrombin (Factor IIa). Thrombin then converts fibrinogen to fibrin (B1330869), which forms the meshwork of a blood clot. By inhibiting FXa, this compound reduces thrombin generation and subsequently fibrin formation, thus prolonging the time to clot formation.

Coagulation Cascade Inhibition Prothrombin Prothrombin (Factor II) FXa Factor Xa Prothrombin->FXa Thrombin Thrombin (Factor IIa) Fibrin Fibrin Clot Thrombin->Fibrin catalyzes conversion Fibrinogen Fibrinogen Fibrinogen->Thrombin FXa->Thrombin catalyzes conversion Metabolite O-Desmethyl apixaban sulfate sodium Metabolite->FXa inhibits

Figure 1: Mechanism of action of this compound.

In Vitro Pharmacodynamic Assessment

In vitro assays are fundamental for determining the direct inhibitory activity of this compound on its target, FXa, and for assessing its overall effect on plasma clotting time.

Direct Factor Xa Inhibition Assay

This assay directly measures the inhibitory effect of the metabolite on purified human Factor Xa.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).

    • Dilute human Factor Xa to a working concentration of 0.125 ng/µl in a suitable buffer (e.g., PR-02 Buffer).[3]

    • Prepare a chromogenic or fluorogenic FXa substrate solution according to the manufacturer's instructions.

  • Assay Procedure:

    • In a 96-well plate, add 10 µl of a serial dilution of this compound or vehicle control.

    • Add 40 µl of the diluted Factor Xa solution to each well.[3]

    • Incubate the plate at room temperature for 30 minutes with gentle agitation.[3]

    • Initiate the reaction by adding 50 µl of the FXa substrate solution to each well.

    • Monitor the change in absorbance (for chromogenic substrates, typically at 405 nm) or fluorescence (for fluorogenic substrates, typically at λex = 350 nm / λem = 450 nm) over time using a microplate reader.[3][4]

  • Data Analysis:

    • Calculate the rate of substrate cleavage for each concentration of the test compound.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Plasma Clotting Assays: Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT)

These assays assess the effect of the metabolite on the extrinsic (PT) and intrinsic (aPTT) pathways of the coagulation cascade in human plasma.

Experimental Protocol:

  • Sample Preparation:

    • Collect human blood in tubes containing 3.2% sodium citrate.[5]

    • Prepare platelet-poor plasma (PPP) by centrifuging the blood sample at approximately 2500 x g for 15 minutes.[6]

    • Spike the PPP with various concentrations of this compound or vehicle control.

  • Prothrombin Time (PT) Assay:

    • Pre-warm the spiked plasma samples and PT reagent (containing tissue factor and calcium) to 37°C.

    • In a coagulometer cuvette, mix 50 µl of the plasma sample with 100 µl of the PT reagent.[7]

    • The time to clot formation is automatically recorded by the coagulometer.

  • Activated Partial Thromboplastin Time (aPTT) Assay:

    • Pre-warm the spiked plasma samples, aPTT reagent (containing a contact activator and phospholipids), and calcium chloride solution to 37°C.

    • In a coagulometer cuvette, mix 50 µl of the plasma sample with 50 µl of the aPTT reagent and incubate for 3 minutes at 37°C.[6]

    • Initiate clotting by adding 25 µl of pre-warmed calcium chloride solution.[6]

    • The time to clot formation is recorded.

Data Presentation: In Vitro Pharmacodynamics

ParameterThis compoundApixaban (for comparison)
Factor Xa Inhibition (IC50, µM) Experimental Value~0.08 (Ki)
Prothrombin Time (2x prolongation, µM) Experimental ValueLiterature Value
aPTT (2x prolongation, µM) Experimental ValueLiterature Value

In Vivo Pharmacodynamic Assessment

In vivo studies are essential to evaluate the antithrombotic efficacy and bleeding risk of this compound in a physiological setting. Rodent models are commonly used for these initial preclinical assessments.

Venous Thrombosis Model (Inferior Vena Cava Stasis)

This model assesses the ability of the metabolite to prevent the formation of a venous thrombus.

Venous_Thrombosis_Workflow A Animal Acclimatization B Administer O-Desmethyl apixaban sulfate sodium or Vehicle A->B C Anesthesia B->C D Surgical Exposure of Inferior Vena Cava (IVC) C->D E Ligation of IVC Side Branches D->E F Complete Ligation of IVC E->F G Suture Abdomen and Recovery F->G H Euthanasia and Thrombus Excision (after defined period, e.g., 24h) G->H I Thrombus Weighing and Analysis H->I

Figure 2: Workflow for the in vivo venous thrombosis model.

Experimental Protocol:

  • Animal Preparation:

    • Use adult male mice (e.g., C57BL/6, weighing at least 20g).[8]

    • Administer this compound or vehicle control via an appropriate route (e.g., oral gavage or intravenous injection) at a predetermined time before surgery.

  • Surgical Procedure:

    • Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane).[8]

    • Perform a midline laparotomy to expose the inferior vena cava (IVC).

    • Carefully ligate all side branches of the IVC between the renal veins and the iliac bifurcation using fine suture material.[8]

    • Completely ligate the IVC just below the renal veins.

    • Close the abdominal incision and allow the animal to recover.

  • Thrombus Quantification:

    • After a specified period (e.g., 24 or 48 hours), euthanize the animal.

    • Re-open the abdomen and carefully excise the IVC segment containing the thrombus.

    • Remove the thrombus from the vessel and record its wet weight.

Bleeding Time Model (Tail Transection)

This model evaluates the potential for the metabolite to increase bleeding, a key safety consideration for anticoagulants.

Experimental Protocol:

  • Animal Preparation:

    • Administer this compound or vehicle control to mice.

    • Anesthetize the mice.

  • Bleeding Induction and Measurement:

    • Submerge the mouse's tail in pre-warmed saline (37°C) for a few minutes.[9]

    • Transect a small distal portion of the tail (e.g., 3 mm from the tip) with a sharp scalpel.[10]

    • Immediately immerse the tail back into the pre-warmed saline and start a timer.

    • Record the time until bleeding ceases for a continuous period (e.g., 30 seconds). The total observation period is typically 30-40 minutes.[10][11]

  • Blood Loss Quantification (Optional but Recommended):

    • Collect the blood in a pre-weighed tube containing saline.

    • Quantify blood loss by measuring the amount of hemoglobin released into the saline using a spectrophotometer (e.g., Drabkin's reagent method) or by the change in body weight.[10][12]

Data Presentation: In Vivo Pharmacodynamics

ParameterVehicle ControlLow DoseMedium DoseHigh Dose
Thrombus Weight (mg) Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
% Inhibition of Thrombosis 0Calculated ValueCalculated ValueCalculated Value
Bleeding Time (seconds) Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
Blood Loss (µl or mg Hb) Mean ± SEMMean ± SEMMean ± SEMMean ± SEM

Conclusion

The described experimental design provides a robust framework for the preclinical pharmacodynamic evaluation of this compound. By combining in vitro assays to determine direct target engagement and effects on plasma coagulation with in vivo models of efficacy and safety, researchers can obtain a comprehensive understanding of this metabolite's contribution to the overall pharmacological profile of apixaban. Careful execution of these protocols and meticulous data analysis are paramount for generating reliable and reproducible results.

References

Application Notes and Protocols for Evaluating O-Desmethyl apixaban sulfate sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Desmethyl apixaban (B1684502) sulfate (B86663) sodium is a major circulating metabolite of the direct Factor Xa (FXa) inhibitor, apixaban.[1] While apixaban is a potent anticoagulant, its metabolites may also possess biological activity that warrants investigation. Understanding the cellular effects of O-Desmethyl apixaban sulfate sodium is crucial for a comprehensive assessment of the safety and efficacy profile of apixaban. This document provides detailed protocols for a panel of cell-based assays to evaluate the anticoagulant and cytotoxic effects of this metabolite.

This compound has been reported to be a weak inhibitor of Factor Xa, with a Ki of 58 μM.[1][2] Therefore, the following assays are designed to assess not only its direct effects on coagulation but also its potential off-target effects on cell health.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from the described assays.

Table 1: Thrombin Generation Inhibition

Concentration of this compound (µM)Peak Thrombin (nM)Endogenous Thrombin Potential (ETP, nM*min)Lag Time (min)Time to Peak (min)
Vehicle Control
1
10
50
100
Apixaban (Positive Control)

Table 2: Cell Viability

Concentration of this compound (µM)Cell Viability (%) - MTT AssayCell Viability (%) - Calcein AM Assay
Vehicle Control100100
1
10
50
100
200
Doxorubicin (Positive Control)

Table 3: Cytotoxicity

Concentration of this compound (µM)LDH Release (% of Maximum)
Vehicle Control
1
10
50
100
200
Lysis Buffer (Positive Control)100

Table 4: Apoptosis Induction

Concentration of this compound (µM)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
Vehicle Control
1
10
50
100
200
Staurosporine (Positive Control)

Signaling Pathways and Experimental Workflows

Coagulation_Cascade cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Tissue Factor Tissue Factor TF-FVIIa TF-FVIIa Complex Tissue Factor->TF-FVIIa Factor VIIa Factor VIIa Factor VIIa->TF-FVIIa Factor X Factor X TF-FVIIa->Factor X Activates Factor XII Factor XII Factor XIIa Factor XIIa Factor XII->Factor XIIa Factor XI Factor XI Factor XIIa->Factor XI Activates Factor XIa Factor XIa Factor XI->Factor XIa Factor IX Factor IX Factor XIa->Factor IX Activates Factor IXa Factor IXa Factor IX->Factor IXa IXa-VIIIa Tenase Complex Factor IXa->IXa-VIIIa Factor VIIIa Factor VIIIa Factor VIIIa->IXa-VIIIa IXa-VIIIa->Factor X Activates Factor Xa Factor Xa Factor X->Factor Xa Prothrombinase Prothrombinase Complex Factor Xa->Prothrombinase Prothrombin (II) Prothrombin (II) Thrombin (IIa) Thrombin (IIa) Prothrombin (II)->Thrombin (IIa) Cleavage Fibrinogen (I) Fibrinogen (I) Fibrin Fibrin Fibrinogen (I)->Fibrin Cleavage Cross-linked Fibrin Clot Cross-linked Fibrin Clot Fibrin->Cross-linked Fibrin Clot Factor Va Factor Va Factor Va->Prothrombinase Prothrombinase->Prothrombin (II) Activates This compound This compound This compound->Factor Xa Inhibits (weakly)

Caption: The Coagulation Cascade and the Target of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assays Cell-Based Assays cluster_functional cluster_viability cluster_apoptosis Compound O-Desmethyl apixaban sulfate sodium Functional Functional Assays Compound->Functional Viability Viability/Cytotoxicity Assays Compound->Viability Apoptosis Apoptosis Assays Compound->Apoptosis Cells Cell Culture (e.g., HUVECs, Platelets) Cells->Functional Cells->Viability Cells->Apoptosis Thrombin Thrombin Generation Functional->Thrombin Fibrin Fibrin Formation Functional->Fibrin MTT MTT Assay Viability->MTT Calcein Calcein AM Assay Viability->Calcein LDH LDH Assay Viability->LDH Annexin Annexin V/PI Staining Apoptosis->Annexin Data_Analysis Data Analysis and Interpretation Thrombin->Data_Analysis Measure Thrombin Activity Fibrin->Data_Analysis Measure Fibrin Formation MTT->Data_Analysis Measure Absorbance Calcein->Data_Analysis Measure Fluorescence LDH->Data_Analysis Measure Absorbance Annexin->Data_Analysis Flow Cytometry

Caption: General Experimental Workflow for Evaluating this compound.

Experimental Protocols

Functional Assays: Thrombin Generation in the Presence of Endothelial Cells

This assay measures the generation of thrombin in plasma in the presence of a confluent monolayer of endothelial cells, which provides a more physiologically relevant surface for coagulation reactions.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • 96-well black, clear-bottom tissue culture plates

  • This compound

  • Apixaban (positive control)

  • Platelet-Poor Plasma (PPP)

  • Thrombin Calibrator

  • Fluorogenic thrombin substrate (e.g., Z-Gly-Gly-Arg-AMC)

  • Tissue Factor (low concentration)

  • Calcium Chloride (CaCl₂)

  • Fluorescence microplate reader

Protocol:

  • Cell Culture: Seed HUVECs in a 96-well black, clear-bottom plate and culture until a confluent monolayer is formed.

  • Compound Preparation: Prepare a dilution series of this compound and apixaban in a suitable buffer.

  • Assay Initiation:

    • Wash the HUVEC monolayer gently with a pre-warmed buffer.

    • Add PPP containing the test compound or vehicle control to the wells.

    • Place the plate in a pre-warmed (37°C) fluorescence microplate reader.

  • Thrombin Generation:

    • Initiate coagulation by adding a solution containing a low concentration of tissue factor and the fluorogenic thrombin substrate.

    • Immediately add CaCl₂ to start the reaction.

  • Data Acquisition: Measure the fluorescence intensity over time (e.g., every 20 seconds for 60 minutes) at an excitation of ~390 nm and emission of ~460 nm.

  • Data Analysis: Use a thrombin calibrator to convert the fluorescence signal to thrombin concentration. Calculate parameters such as peak thrombin, endogenous thrombin potential (ETP), lag time, and time to peak.

Cell Viability and Cytotoxicity Assays

This colorimetric assay measures the metabolic activity of viable cells.

Materials:

  • Target cells (e.g., HUVECs or a relevant cell line)

  • Cell culture medium

  • 96-well tissue culture plates

  • This compound

  • Doxorubicin (positive control for cytotoxicity)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 0.1% NP40 in isopropanol (B130326) with 4 mM HCl)

  • Microplate spectrophotometer

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle and positive controls.

  • MTT Addition:

    • Remove the culture medium.

    • Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[1][3]

    • Incubate at 37°C for 3-4 hours.[1][3]

  • Solubilization: Add 150 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[1][3]

  • Absorbance Reading: Read the absorbance at 590 nm within 1 hour.[1]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

This assay quantifies the release of LDH from damaged cells into the culture medium.

Materials:

  • Target cells

  • Cell culture medium

  • 96-well tissue culture plates

  • This compound

  • Lysis buffer (e.g., 1% Triton X-100)

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Microplate spectrophotometer

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for a maximum LDH release control (treated with lysis buffer).

  • Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 5 minutes.

  • LDH Reaction: Transfer a portion of the supernatant from each well to a new 96-well plate.

  • Reagent Addition: Add the LDH reaction mixture from the kit to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction and Read Absorbance: Add the stop solution (if provided in the kit) and measure the absorbance at the recommended wavelength (usually around 490 nm).

  • Data Analysis: Calculate cytotoxicity as a percentage of the maximum LDH release control.

This fluorescence-based assay measures the number of live cells.

Materials:

  • Target cells

  • Cell culture medium

  • 96-well black, clear-bottom tissue culture plates

  • This compound

  • Calcein AM stock solution (1-5 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Calcein AM Staining:

    • Prepare a working solution of Calcein AM (typically 1-5 µM) in PBS.[4]

    • Remove the culture medium and wash the cells with PBS.

    • Add the Calcein AM working solution to each well and incubate at 37°C for 15-30 minutes.[4]

  • Fluorescence Reading: Wash the cells twice with PBS to remove excess dye.[4] Measure the fluorescence at an excitation of ~490 nm and emission of ~520 nm.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Target cells

  • Cell culture medium

  • 6-well tissue culture plates

  • This compound

  • Staurosporine (positive control for apoptosis)

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.

  • Cell Harvesting:

    • Collect both adherent and floating cells.

    • Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in Annexin V Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.[1]

  • Flow Cytometry Analysis:

    • Add more Annexin V Binding Buffer to each sample.

    • Analyze the cells on a flow cytometer, detecting FITC fluorescence (FL1) and PI fluorescence (FL2/FL3).

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Annexin V- / PI- (viable)

    • Annexin V+ / PI- (early apoptotic)

    • Annexin V+ / PI+ (late apoptotic/necrotic)

    • Annexin V- / PI+ (necrotic)

References

Application Notes and Protocols for In Vivo Studies of O-Desmethyl Apixaban Sulfate Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Desmethyl apixaban (B1684502) sulfate (B86663) sodium is the major circulating metabolite of apixaban, a direct Factor Xa (FXa) inhibitor widely used as an anticoagulant.[1][2] Understanding the in vivo properties of this metabolite is crucial for a comprehensive assessment of the safety and overall pharmacological profile of apixaban. While O-Desmethyl apixaban sulfate is considered pharmacologically inactive against human FXa, with a high inhibitory constant (Ki) of 58 μM, in vivo studies are essential to confirm its lack of anticoagulant effect and to investigate any potential off-target activities.[1][3]

These application notes provide detailed protocols for conducting in vivo studies in established animal models to evaluate the pharmacokinetics and pharmacodynamics of O-Desmethyl apixaban sulfate sodium. The protocols are designed for researchers in drug metabolism, pharmacology, and toxicology.

Animal Models

The choice of animal model is critical for the relevance and success of in vivo studies. Comparative metabolism studies have shown that while all human metabolites of apixaban are present in mice, rats, rabbits, and dogs, their proportions can differ significantly.[1] Rats are a common and well-characterized model for thrombosis and hemostasis research and are suitable for initial in vivo assessments of this compound.[4][5]

Recommended Animal Model:

  • Species: Sprague-Dawley Rat

  • Sex: Male and/or Female

  • Weight: 250-300g

  • Justification: Rats are widely used in pharmacology and toxicology studies, with well-established protocols for intravenous administration, blood collection, and coagulation assays. Their metabolic profile of apixaban, while not identical to humans, contains the O-Desmethyl apixaban sulfate metabolite.[1]

Pharmacokinetic Studies

A key objective is to determine the pharmacokinetic profile of this compound when administered directly.

Experimental Protocol: Pharmacokinetic Study in Rats
  • Animal Preparation: Acclimatize male Sprague-Dawley rats (n=5 per time point) for at least one week under standard laboratory conditions. Fast the animals overnight before the experiment with free access to water.

  • Compound Formulation: Prepare a sterile solution of this compound in a suitable vehicle, such as sterile saline or a buffered solution. The concentration should be calculated based on the desired dose and a maximum injection volume of 1 mL/kg for intravenous administration.

  • Administration: Administer a single intravenous (IV) bolus dose of this compound via the lateral tail vein. A typical dose for a metabolite study might range from 1 to 10 mg/kg.

  • Blood Sampling: Collect blood samples (approximately 0.3 mL) from the saphenous vein or via cardiac puncture at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose). Blood should be collected into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

  • Plasma Preparation: Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and area under the curve (AUC) using appropriate software.

Apixaban and Metabolite Pharmacokinetic Parameters in Preclinical Species
ParameterRatDogRabbitHuman
Apixaban Bioavailability (%) ~50~60<5~50
Apixaban t½ (hours) 1.63.30.6~12
Apixaban CL (L/h/kg) 0.330.182.550.04
Major Metabolites O-demethyl apixaban sulfate (M1), O-demethyl apixaban (M2)O-demethyl apixaban sulfate (M1), O-demethyl apixaban (M2)O-demethyl apixaban (M2), O-demethyl apixaban glucuronide (M14)O-demethyl apixaban sulfate (M1)

Data compiled from multiple sources.

Pharmacodynamic Studies

Pharmacodynamic studies are essential to confirm the reported lack of anticoagulant activity of this compound in vivo.

Experimental Protocol: Coagulation Assays in Rats
  • Animal Dosing: Administer this compound intravenously to rats at various doses (e.g., 1, 10, and 50 mg/kg). Include a vehicle control group and a positive control group (e.g., apixaban at a known effective dose).

  • Blood Collection: Collect blood samples at the time of expected peak concentration (e.g., 15-30 minutes post-IV dose).

  • Plasma Preparation: Prepare citrated plasma as described in the pharmacokinetic protocol.

  • Coagulation Assays:

    • Prothrombin Time (PT): Measures the extrinsic and common pathways of coagulation.

    • Activated Partial Thromboplastin Time (aPTT): Measures the intrinsic and common pathways of coagulation.

    • Anti-Factor Xa (anti-FXa) Activity Assay: A specific chromogenic assay to measure the inhibition of Factor Xa.

Detailed Coagulation Assay Protocols

Prothrombin Time (PT) Assay:

  • Pre-warm citrated rat plasma and PT reagent (containing tissue factor and calcium) to 37°C.

  • Add 50 µL of plasma to a cuvette.

  • Incubate for 3 minutes at 37°C.

  • Add 100 µL of the pre-warmed PT reagent to the cuvette and simultaneously start a timer.

  • Record the time in seconds for clot formation.

Activated Partial Thromboplastin Time (aPTT) Assay:

  • Pre-warm citrated rat plasma, aPTT reagent (containing a contact activator and phospholipids), and calcium chloride solution to 37°C.

  • Mix 50 µL of plasma with 50 µL of aPTT reagent in a cuvette.

  • Incubate the mixture for 3-5 minutes at 37°C.

  • Add 50 µL of pre-warmed calcium chloride solution and simultaneously start a timer.

  • Record the time in seconds for clot formation.

Anti-Factor Xa Activity Assay (Chromogenic):

  • Incubate citrated rat plasma with a known amount of excess Factor Xa.

  • The Factor Xa that is not inhibited by any substance in the plasma will cleave a chromogenic substrate.

  • The amount of color produced is inversely proportional to the level of Factor Xa inhibition.

  • Quantify the results by measuring the absorbance at a specific wavelength (e.g., 405 nm) and compare to a standard curve.

Hemostasis Model

To assess the potential for any bleeding risk, a standardized hemostasis model should be employed.

Experimental Protocol: Tail Bleeding Time in Mice

While the primary studies are proposed in rats, the tail bleeding assay is more commonly performed and validated in mice.

  • Animal Dosing: Administer this compound intravenously to mice at various doses. Include vehicle and positive control groups.

  • Anesthesia: Anesthetize the mice with an appropriate anesthetic agent.

  • Tail Transection: Amputate a small segment (e.g., 3 mm) of the distal tail with a sharp scalpel.

  • Bleeding Measurement: Immediately immerse the tail in pre-warmed (37°C) saline. Record the time until bleeding cessation. A common cutoff time is 20 minutes.

  • Blood Loss Quantification (Optional): Measure the amount of hemoglobin in the saline to quantify blood loss.

Signaling Pathways and Experimental Workflows

cluster_0 Apixaban Metabolism Apixaban Apixaban CYP3A4 CYP3A4/5 Apixaban->CYP3A4 O-demethylation O_Desmethyl_Apixaban O-Desmethyl Apixaban CYP3A4->O_Desmethyl_Apixaban SULT1A1 SULT1A1 O_Desmethyl_Apixaban->SULT1A1 Sulfation Metabolite O-Desmethyl Apixaban Sulfate Sodium SULT1A1->Metabolite

Caption: Metabolic pathway of apixaban to O-Desmethyl apixaban sulfate.

cluster_1 In Vivo Experimental Workflow start Animal Acclimatization (Sprague-Dawley Rats) dosing IV Administration of This compound start->dosing blood_collection Serial Blood Sampling dosing->blood_collection hemostasis Hemostasis Model (Tail Bleeding Time - Mice) dosing->hemostasis pk_analysis Pharmacokinetic Analysis (LC-MS/MS) blood_collection->pk_analysis pd_analysis Pharmacodynamic Analysis (PT, aPTT, anti-FXa) blood_collection->pd_analysis data_interpretation Data Interpretation and Reporting pk_analysis->data_interpretation pd_analysis->data_interpretation hemostasis->data_interpretation

Caption: Workflow for in vivo studies of O-Desmethyl apixaban sulfate.

cluster_2 Coagulation Cascade and Apixaban Action Intrinsic Intrinsic Pathway FX Factor X Intrinsic->FX Extrinsic Extrinsic Pathway Extrinsic->FX FXa Factor Xa FX->FXa Prothrombin Prothrombin (FII) FXa->Prothrombin activates Thrombin Thrombin (FIIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen activates Fibrin Fibrin (Clot) Fibrinogen->Fibrin Apixaban Apixaban Apixaban->FXa inhibits Metabolite O-Desmethyl Apixaban Sulfate (Inactive) Metabolite->FXa no significant inhibition

References

Application Note: High-Resolution Impurity Profiling of O-Desmethyl Apixaban Sulfate Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive analytical approach for the impurity profiling of O-Desmethyl apixaban (B1684502) sulfate (B86663) sodium, a major metabolite of the anticoagulant drug apixaban. The described methodologies leverage Ultra-Performance Liquid Chromatography coupled with high-resolution mass spectrometry (UPLC-HRMS) to achieve sensitive and specific detection and characterization of potential process-related and degradation impurities. This document provides detailed experimental protocols, data presentation guidelines, and visual workflows to aid in the quality control and safety assessment of this active pharmaceutical ingredient (API) metabolite.

Introduction

Apixaban is a widely prescribed direct factor Xa inhibitor. Its metabolism in humans primarily yields O-desmethyl apixaban, which is subsequently sulfated to form O-Desmethyl apixaban sulfate. As a significant circulating metabolite, ensuring the purity and safety of O-Desmethyl apixaban sulfate sodium is critical. Impurity profiling is an essential component of drug development and manufacturing, aimed at identifying and quantifying impurities that may affect the efficacy and safety of the final drug product. This application note outlines a robust analytical workflow for the comprehensive impurity profiling of this compound.

Analytical Strategy

The core of the analytical strategy involves the use of UPLC for high-efficiency separation of the main component from its structurally similar impurities, followed by HRMS for accurate mass measurement and structural elucidation. Forced degradation studies are also incorporated to identify potential degradation products that may form under various stress conditions.

Experimental Workflow

Experimental Workflow cluster_0 Sample Preparation cluster_1 Forced Degradation cluster_2 Analytical Instrumentation cluster_3 Data Analysis SamplePrep Standard and Sample Preparation Acid Acid Hydrolysis SamplePrep->Acid Stress Conditions Base Base Hydrolysis SamplePrep->Base Stress Conditions Oxidation Oxidative Degradation SamplePrep->Oxidation Stress Conditions Thermal Thermal Stress SamplePrep->Thermal Stress Conditions Photolytic Photolytic Stress SamplePrep->Photolytic Stress Conditions UPLC UPLC Separation SamplePrep->UPLC Direct Analysis Acid->UPLC Base->UPLC Oxidation->UPLC Thermal->UPLC Photolytic->UPLC HRMS HRMS Detection & Fragmentation (MS/MS) UPLC->HRMS PeakIntegration Peak Detection & Integration HRMS->PeakIntegration ImpurityID Impurity Identification (Accurate Mass & Fragmentation Pattern) PeakIntegration->ImpurityID Quantification Quantification & Reporting ImpurityID->Quantification

Caption: Experimental workflow for impurity profiling.

Experimental Protocols

Standard and Sample Preparation
  • Standard Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile (B52724) and water) to obtain a stock solution of 1 mg/mL. Further dilute to a working concentration of 100 µg/mL.

  • Sample Solution: Prepare the test sample of this compound at a concentration of 1 mg/mL in the same solvent as the standard.

  • System Suitability Solution: Prepare a solution containing the reference standard and any known impurities at a relevant concentration (e.g., 0.1% of the main component).

Forced Degradation Studies

Subject the sample solution (1 mg/mL) to the following stress conditions:

  • Acid Hydrolysis: Add 1N HCl and heat at 80°C for 2 hours. Neutralize with 1N NaOH.

  • Base Hydrolysis: Add 1N NaOH and heat at 80°C for 2 hours. Neutralize with 1N HCl.

  • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid sample in an oven at 105°C for 48 hours, then dissolve in the solvent.

  • Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.

UPLC-HRMS Method
  • Instrumentation: A UPLC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution:

      Time (min) % B
      0.0 5
      20.0 95
      25.0 95
      25.1 5

      | 30.0 | 5 |

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Scan Range: m/z 100-1000.

    • Resolution: > 60,000 FWHM.

    • Data Acquisition: Full scan followed by data-dependent MS/MS of the top 5 most intense ions.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (for main peak)≤ 2.0
Theoretical Plates (for main peak)≥ 10,000
Resolution (between main peak and closest impurity)≥ 2.0

Table 2: Potential Impurities of this compound

Impurity Name (Hypothetical)Molecular FormulaExact Mass (m/z)Potential Origin
O-Desmethyl ApixabanC₂₄H₂₃N₅O₄445.1750Process-related (precursor)
ApixabanC₂₅H₂₅N₅O₄459.1907Process-related
Hydrolyzed O-Desmethyl Apixaban SulfateC₂₄H₂₄N₄O₈S528.1318Degradation (hydrolysis)
Oxidized O-Desmethyl Apixaban SulfateC₂₄H₂₂N₅NaO₈S563.1087Degradation (oxidation)

Table 3: Results of Forced Degradation Studies

Stress Condition% Degradation of Main PeakNumber of Degradation ProductsMajor Degradation Product (m/z)
Acid Hydrolysis
Base Hydrolysis
Oxidative Degradation
Thermal Stress
Photolytic Stress

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship in the impurity identification process.

Impurity Identification Logic cluster_0 Data Acquisition cluster_1 Data Interpretation cluster_2 Confirmation AccurateMass Accurate Mass Measurement ElementalComp Elemental Composition Calculation AccurateMass->ElementalComp Fragmentation MS/MS Fragmentation StructureElucidation Structural Elucidation Fragmentation->StructureElucidation DatabaseSearch Database Search (Known Impurities) ElementalComp->DatabaseSearch StructureElucidation->DatabaseSearch ReferenceStandard Comparison with Reference Standard DatabaseSearch->ReferenceStandard

Caption: Logical workflow for impurity identification.

Conclusion

The analytical methods described in this application note provide a robust framework for the impurity profiling of this compound. The combination of high-resolution UPLC separation with sensitive HRMS detection allows for the confident identification and quantification of potential impurities. The provided protocols and data management guidelines will support researchers and drug development professionals in ensuring the quality and safety of this important apixaban metabolite. It is essential to validate these methods according to regulatory guidelines before implementation in a quality control environment.

Application Notes and Protocols for O-Desmethyl Apixaban Sulfate Sodium Analysis

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the sample preparation of O-Desmethyl apixaban (B1684502) sulfate (B86663), a major metabolite of apixaban, for quantitative analysis. The protocols are intended for researchers, scientists, and drug development professionals working on the bioanalysis of apixaban and its metabolites.

Introduction

O-Desmethyl apixaban sulfate is the primary circulating metabolite of apixaban, a direct factor Xa inhibitor.[1] Accurate quantification of this metabolite in biological matrices, such as plasma, is crucial for pharmacokinetic and drug metabolism studies. This document outlines three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), followed by analysis using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Data Presentation

The selection of a sample preparation method often involves a trade-off between recovery, cleanliness, and speed. The following table summarizes typical performance characteristics for each technique in the context of analyzing apixaban and its metabolites.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Recovery Lower (~16% for apixaban)[2]High (>98% for apixaban)[3]High (>75% for apixaban)[4]
Matrix Effects HighModerateLow
Throughput HighModerateModerate to High (with automation)
Cost per sample LowLow to ModerateHigh
Protocol Simplicity Simple and rapid[2]More complexMore complex, but amenable to automation
LLOQ 1.00 ng/mL (apixaban), 5.00 ng/mL (metabolite)[5][6][7]1.00 ng/mL (apixaban)[3]2-500 ng/mL (apixaban linear range)[4]

Experimental Protocols

Protein Precipitation (PPT)

This method is rapid and straightforward but may result in higher matrix effects.

Materials:

  • Human plasma sample

  • Methanol (B129727) (LC-MS grade)

  • Internal Standard (IS) solution (e.g., apixaban-d3)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Protocol:

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 50 µL of the internal standard solution.

  • Add 450 µL of cold methanol to the sample.[2]

  • Vortex the mixture for 5 minutes.[2]

  • Centrifuge at 13,000 rpm for 10 minutes.[2]

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

PPT_Workflow plasma 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard (50 µL) plasma->add_is add_methanol 3. Add Methanol (450 µL) add_is->add_methanol vortex 4. Vortex (5 min) add_methanol->vortex centrifuge 5. Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Protein Precipitation Workflow
Liquid-Liquid Extraction (LLE)

LLE offers cleaner extracts compared to PPT, resulting in reduced matrix effects.

Materials:

  • Human plasma sample

  • Internal Standard (IS) solution

  • Extraction solvent (e.g., a mixture of ethyl acetate (B1210297) and n-hexane)

  • Buffer solution (e.g., pH 4.2 ammonium (B1175870) formate)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solution (e.g., mobile phase)

Protocol:

  • Pipette a known volume of plasma into a clean tube.

  • Add the internal standard.

  • Add the buffer solution and vortex briefly.

  • Add the extraction solvent.

  • Vortex vigorously for an extended period (e.g., 10-15 minutes).

  • Centrifuge to separate the aqueous and organic layers.

  • Carefully transfer the organic layer to a new tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in a known volume of the reconstitution solution.

  • Transfer to a vial for LC-MS/MS analysis.

LLE_Workflow plasma 1. Plasma Sample add_is_buffer 2. Add IS & Buffer plasma->add_is_buffer add_solvent 3. Add Extraction Solvent add_is_buffer->add_solvent vortex 4. Vortex add_solvent->vortex centrifuge 5. Centrifuge vortex->centrifuge transfer_organic 6. Transfer Organic Layer centrifuge->transfer_organic evaporate 7. Evaporate to Dryness transfer_organic->evaporate reconstitute 8. Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Liquid-Liquid Extraction Workflow
Solid-Phase Extraction (SPE)

SPE provides the cleanest samples, minimizing matrix effects and improving assay sensitivity. Mixed-mode SPE, such as Oasis MCX, can offer superior cleanup.[4]

Materials:

  • Human plasma sample

  • Internal Standard (IS) solution

  • SPE cartridges (e.g., Oasis HLB or Oasis MCX)

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water)

  • Wash solvent (e.g., water or a weak organic solvent mixture)

  • Elution solvent (e.g., methanol or acetonitrile, potentially with a modifier)

  • SPE manifold or automated SPE system

Protocol:

  • Conditioning: Pass the conditioning solvent through the SPE cartridge.

  • Equilibration: Pass the equilibration solvent through the cartridge.

  • Loading: Load the pre-treated plasma sample (plasma with IS, potentially diluted) onto the cartridge.

  • Washing: Pass the wash solvent through the cartridge to remove interferences.

  • Elution: Elute the analyte and IS with the elution solvent.

  • The eluate can be directly injected or evaporated and reconstituted before LC-MS/MS analysis.

SPE_Workflow start SPE Cartridge condition 1. Condition (Methanol) start->condition equilibrate 2. Equilibrate (Water) condition->equilibrate load 3. Load Sample equilibrate->load wash 4. Wash load->wash elute 5. Elute wash->elute analysis LC-MS/MS Analysis elute->analysis

Solid-Phase Extraction Workflow

LC-MS/MS Analysis

Following sample preparation, the extracts are typically analyzed by reverse-phase liquid chromatography coupled with a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The metabolite, O-Desmethyl apixaban sulfate, is often detected in the negative ion mode, while the parent drug, apixaban, is detected in the positive ion mode.[6] A polarity switching method can be employed for simultaneous analysis.[5][7]

Conclusion

The choice of sample preparation technique for O-Desmethyl apixaban sulfate analysis depends on the specific requirements of the study. Protein precipitation is a high-throughput method suitable for early-stage discovery, while liquid-liquid extraction and solid-phase extraction offer cleaner extracts necessary for regulatory submissions and clinical sample analysis where low detection limits and high accuracy are paramount. The protocols and data presented here provide a foundation for developing and validating a robust bioanalytical method for O-Desmethyl apixaban sulfate.

References

Application Notes and Protocols for the Spectroscopic Analysis of O-Desmethyl Apixaban Sulfate Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the spectroscopic analysis of O-Desmethyl Apixaban (B1684502) Sulfate (B86663) Sodium, a major metabolite of the anticoagulant drug, Apixaban. The protocols outlined below are intended to assist in the structural elucidation, quantification, and quality control of this compound.

Introduction

O-Desmethyl Apixaban Sulfate is the primary circulating metabolite of Apixaban in humans.[1][2][3][4] Apixaban undergoes O-demethylation via cytochrome P450 enzymes, followed by sulfation to form this more water-soluble compound.[1][3] Accurate and reliable analytical methods are crucial for pharmacokinetic studies, metabolite identification, and drug safety assessments. This document details the application of key spectroscopic techniques for the analysis of O-Desmethyl Apixaban Sulfate Sodium.

Metabolic Pathway of Apixaban

The metabolic conversion of Apixaban to O-Desmethyl Apixaban Sulfate is a two-step process primarily occurring in the liver. Understanding this pathway is essential for researchers studying the drug's metabolism and disposition.

Apixaban Apixaban Metabolite1 O-Desmethyl Apixaban Apixaban->Metabolite1 CYP450 Enzymes (O-demethylation) Metabolite2 O-Desmethyl Apixaban Sulfate Metabolite1->Metabolite2 SULT Enzymes (Sulfation)

Caption: Metabolic pathway of Apixaban to O-Desmethyl Apixaban Sulfate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₂₄H₂₂N₅NaO₇S[5][6]
Molecular Weight 547.516 g/mol [5]
Appearance White to pale-yellow powder (predicted)
Solubility Soluble in water and polar organic solvents (predicted)

Spectroscopic Analysis Protocols

This section outlines the recommended protocols for the spectroscopic analysis of this compound.

Mass spectrometry is the primary technique for the identification and quantification of O-Desmethyl Apixaban Sulfate in biological matrices.

Experimental Workflow for LC-MS/MS Analysis

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Precipitation Protein Precipitation (e.g., Acetonitrile) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Injection Injection onto UPLC/HPLC Supernatant->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MS/MS) Ionization->Detection

Caption: General workflow for the LC-MS/MS analysis of O-Desmethyl Apixaban Sulfate.

Protocol for LC-MS/MS Analysis:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 300 µL of acetonitrile.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 rpm for 5 minutes.

    • Collect the supernatant for injection.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (M-Na+H)⁺: m/z 526.1

    • Fragment Ions: To be determined by collision-induced dissociation (CID). Predicted fragments would arise from cleavage of the sulfate group and fragmentation of the apixaban core structure.

Expected Quantitative Data (Mass Spectrometry):

ParameterExpected Value
Monoisotopic Mass 547.1141 g/mol
[M-Na+H]⁺ (m/z) 526.1
[M-Na]⁻ (m/z) 524.1
Major Fragment Ions Fragmentation of the apixaban core structure, loss of SO₃.

NMR spectroscopy is essential for the definitive structural elucidation of this compound.

Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak.

Predicted ¹H NMR Data (in D₂O, 1000 MHz):

Chemical Shift (ppm) RangePredicted Proton Environment
7.0 - 8.0Aromatic protons
2.5 - 4.0Methylene protons of the piperidone and pyrazolo-pyridine rings
1.8 - 2.2Methylene protons of the piperidone ring

FTIR spectroscopy provides information about the functional groups present in the molecule.

Protocol for FTIR Spectroscopy:

  • Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique with a small amount of the solid sample. Alternatively, prepare a KBr pellet.

  • Instrumentation: An FTIR spectrometer.

  • Data Acquisition:

    • Scan range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

  • Data Processing: Perform baseline correction and peak picking.

Expected FTIR Absorption Bands:

Wavenumber (cm⁻¹) RangeFunctional Group Assignment
3400 - 3200N-H stretching (amide)
3100 - 3000Aromatic C-H stretching
2950 - 2850Aliphatic C-H stretching
~1680C=O stretching (amide and lactam)
1600 - 1450Aromatic C=C stretching
1250 - 1200S=O stretching (sulfate)
1050 - 1000S-O stretching (sulfate)

Conclusion

The spectroscopic analysis of this compound relies heavily on mass spectrometry, particularly LC-MS/MS, for its identification and quantification in biological samples. NMR and FTIR spectroscopy are crucial for the complete structural characterization of the isolated substance. The protocols and expected data presented in these application notes provide a framework for researchers to develop and validate their own analytical methods for this important metabolite.

References

Application Note: Chromatographic Separation of Apixaban and its Major Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Apixaban (B1684502) is an oral, direct, and highly selective factor Xa inhibitor used to prevent and treat thromboembolic events. Monitoring its concentration and that of its metabolites in biological matrices is crucial for pharmacokinetic studies, drug-drug interaction assessments, and clinical efficacy and safety evaluations. Apixaban is primarily metabolized by cytochrome P450 (CYP) 3A4/5, with minor contributions from other CYP isozymes.[1][2] The main metabolic pathways include O-demethylation and hydroxylation, followed by sulfation of the hydroxylated O-demethyl apixaban.[2][3][4] The most significant circulating metabolite is O-demethyl apixaban sulfate (B86663), which is inactive.[3][4]

This application note provides a detailed protocol for the simultaneous quantification of apixaban and its major metabolite, O-demethyl apixaban sulfate (BMS-730823), in human plasma using Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS).

Metabolic Pathway of Apixaban

Apixaban undergoes several metabolic transformations, primarily mediated by CYP3A4/5 enzymes. The major pathway involves O-demethylation, leading to the formation of O-demethyl apixaban, which is then sulfated to form the main circulating metabolite, O-demethyl apixaban sulfate.

Apixaban Metabolism Apixaban Apixaban Metabolite_Intermediate O-demethyl apixaban + Hydroxylated metabolites Apixaban->Metabolite_Intermediate CYP3A4/5 (O-demethylation, Hydroxylation) Metabolite_Major O-demethyl apixaban sulfate (Major Circulating Metabolite) Metabolite_Intermediate->Metabolite_Major Sulfation

Figure 1: Metabolic pathway of Apixaban.

Principle of Chromatographic Separation

The separation of apixaban from its more polar metabolites is typically achieved using reversed-phase high-performance liquid chromatography (RP-HPLC) or UPLC. Apixaban, being more hydrophobic, is retained longer on a C18 stationary phase compared to its more polar metabolites like O-demethyl apixaban sulfate. A gradient elution using a mixture of an aqueous buffer (like ammonium (B1175870) formate) and an organic solvent (like methanol (B129727) or acetonitrile) allows for the effective separation of these compounds.[5][6] Detection by tandem mass spectrometry (MS/MS) provides high sensitivity and selectivity, enabling accurate quantification even at low concentrations in complex biological matrices like plasma.[5][7]

Experimental Workflow

The overall workflow for the analysis of apixaban and its metabolites in plasma involves sample preparation, chromatographic separation, mass spectrometric detection, and data analysis. Protein precipitation is a common, simple, and rapid method for sample preparation.[5][7]

Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis p1 Collect 100 µL Plasma Sample p2 Add Internal Standard p1->p2 p3 Protein Precipitation (e.g., with Methanol) p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Transfer Supernatant p4->p5 a1 UPLC-MS/MS Injection p5->a1 a2 Data Acquisition a1->a2 a3 Quantification & Reporting a2->a3

Figure 2: General workflow for plasma sample analysis.

Detailed Experimental Protocol

This protocol describes a UPLC-MS/MS method for the simultaneous determination of apixaban and its major metabolite, O-demethyl apixaban sulfate, in human plasma.

1. Materials and Reagents

  • Apixaban and O-demethyl apixaban sulfate reference standards

  • Apixaban-¹³CD₃ or other suitable stable isotope-labeled internal standard (IS)

  • HPLC-grade methanol and acetonitrile

  • Ammonium formate (B1220265) (analytical grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Drug-free human plasma (K₃EDTA)

2. Instrumentation

  • UPLC System: Waters ACQUITY UPLC I-Class or equivalent

  • Mass Spectrometer: Waters Xevo TQ-XS Triple Quadrupole Mass Spectrometer or equivalent

  • Chromatographic Column: ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 50 mm) or Thermo Hypersil Gold C18 (1.9 µm, 150 x 2.1 mm)[5][8]

3. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of apixaban, its metabolite, and the IS in methanol.[5]

  • Working Solutions: Prepare serial dilutions of the stock solutions in methanol or methanol/water to create calibration curve (CC) and quality control (QC) working solutions.[5]

  • Calibration Standards and QC Samples: Spike drug-free plasma with the appropriate working solutions to obtain the desired concentrations for the calibration curve (e.g., 1-1000 ng/mL) and QC samples (low, medium, high).[9]

4. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.[5][9]

  • Add 50 µL of the IS working solution (e.g., 1 µg/mL apixaban-¹³CD₃ in methanol).[5]

  • Add 450 µL of cold methanol to precipitate plasma proteins.[5]

  • Vortex the mixture for 5 minutes.[5]

  • Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[5]

  • Carefully transfer the supernatant to an HPLC vial for analysis.

5. UPLC-MS/MS Conditions

Parameter Condition
Column ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 50 mm)[8]
Mobile Phase A 2.5 mM Ammonium Formate (pH 3.0) in Water[5]
Mobile Phase B 0.1% Formic Acid in Methanol[5]
Flow Rate 0.35 - 0.5 mL/min[5][8]
Gradient Program See Table 1
Column Temperature 35 - 40 °C[7][8]
Injection Volume 5 - 30 µL[9]
Run Time ~3 minutes[5][9]

Table 1: Example UPLC Gradient Program [5]

Time (min) % Mobile Phase A % Mobile Phase B
0.0 - 0.25545
0.2 - 0.51585
0.5 - 2.01585
2.0 - 2.15545
2.1 - 3.05545

6. Mass Spectrometry Conditions

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive[5]
MRM Transitions See Table 2
Source Temp. 150 °C
Desolvation Temp. 350 °C
Nebulizer Gas Nitrogen, 60 psi[7]

Table 2: Multiple Reaction Monitoring (MRM) Transitions

Analyte Precursor Ion (m/z) Product Ion (m/z) Reference
Apixaban460.2443.2[9]
O-demethyl apixaban sulfate524.2444.1[9]
Apixaban-¹³CD₃ (IS)464.2447.2[9][10]

Quantitative Data Summary

The described methods have been validated across various laboratories, demonstrating high sensitivity, accuracy, and precision.

Table 3: Summary of Chromatographic Parameters from Published Methods

Method Column Mobile Phase Flow Rate Retention Time (Apixaban) Retention Time (Metabolite) Reference
UPLC-MS/MSThermo Hypersil Gold C18 (1.9 µm)2.5 mM Ammonium Formate (pH 3.0) / 0.1% Formic Acid in Methanol0.35 mL/minNot specifiedNot specified[5]
LC-MS/MSMonolithic C18 (50 x 4.6 mm)5 mM Ammonium Acetate / Acetonitrile:Water:Methanol1.0 mL/min~1.6 min~1.0 min[9]
UPLC-MS/MSACQUITY BEH C18 (1.7 µm)0.1% Formic Acid in Water / 0.1% Formic Acid in Acetonitrile0.5 mL/minNot specifiedNot applicable[8]
LC-MS/MSGemini C18 (3 µm)Acetonitrile / 2 mM Ammonium Formate1.0 mL/minNot specifiedNot applicable[10]

Table 4: Summary of Method Validation Parameters

Parameter Value Reference
Linearity Range (Apixaban) 1.0 - 1000 ng/mL[9]
1.01 - 280 ng/mL[10]
2 - 500 ng/mL[8]
Linearity Range (Metabolite) 5.0 - 1000 ng/mL[9]
Lower Limit of Quantification (LLOQ) Apixaban: 1.0 ng/mL[5][9]
Metabolite: 5.0 ng/mL[9]
Accuracy (Bias %) Within ±9.00%[9]
96.5% to 102%[10]
Precision (%RSD / %CV) ≤5.36%[9]
1.21% to 3.21%[10]

Conclusion

The UPLC-MS/MS method detailed in this application note provides a robust, sensitive, and selective approach for the simultaneous quantification of apixaban and its major metabolite, O-demethyl apixaban sulfate, in human plasma. The simple protein precipitation sample preparation method allows for high-throughput analysis, making it well-suited for pharmacokinetic research, clinical trials, and therapeutic drug monitoring. The method demonstrates excellent performance characteristics, meeting the stringent requirements for bioanalytical method validation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Separation of Apixaban and O-Desmethyl Apixaban Sulfate Sodium

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of apixaban (B1684502) and its primary metabolite, O-Desmethyl apixaban sulfate (B86663) sodium. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in achieving optimal chromatographic separation.

FAQs: Quick Answers to Common Questions

Q1: What is the biggest challenge in the simultaneous HPLC analysis of apixaban and O-Desmethyl apixaban sulfate sodium?

A1: The primary challenge lies in the significant polarity difference between the two compounds. Apixaban is a relatively non-polar molecule, while its metabolite, this compound, is highly polar due to the negatively charged sulfate group. This disparity can lead to poor retention of the metabolite on traditional reversed-phase columns, causing it to elute at or near the solvent front.

Q2: What type of HPLC column is recommended for this separation?

A2: A standard C18 column can be effective, but may require optimization of mobile phase conditions to retain the polar metabolite. For more robust retention and potentially better peak shape of this compound, a pentafluorophenyl (PFP) column is a highly recommended alternative. PFP columns offer different selectivity compared to C18 columns and can provide enhanced retention of polar and aromatic compounds.[1][2][3]

Q3: What is a suitable mobile phase for this analysis?

A3: A gradient elution using a mixture of an aqueous buffer and an organic modifier is typically required.

  • Aqueous Phase (Mobile Phase A): An acidic buffer, such as 0.1% formic acid or 10 mM ammonium (B1175870) formate (B1220265) in water, is recommended to ensure consistent ionization of the analytes and improve peak shape.

  • Organic Phase (Mobile Phase B): Acetonitrile (B52724) is a common and effective organic modifier for this separation.

Q4: What detection wavelength should be used?

Q5: Can I use an isocratic method for this separation?

A5: An isocratic method is generally not recommended due to the large polarity difference between apixaban and its sulfated metabolite. A gradient method, where the percentage of the organic solvent is increased over time, will be necessary to first elute the highly polar metabolite with adequate retention and then elute the more non-polar parent drug in a reasonable time with good peak shape.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your HPLC analysis of apixaban and this compound.

Problem Potential Cause(s) Suggested Solution(s)
Poor or no retention of this compound (elutes at the void volume) 1. The metabolite is too polar for the reversed-phase conditions. 2. The mobile phase is too strong (high organic content at the start of the gradient).1. Decrease the initial organic percentage in your gradient program. Start with a very low concentration of acetonitrile (e.g., 5-10%). 2. Use a more retentive stationary phase. Consider a PFP column, which can provide enhanced retention for polar compounds.[1][2][3] 3. Introduce an ion-pairing agent to the mobile phase. A volatile ion-pairing agent like dibutylamine (B89481) can be effective for retaining sulfated compounds.[8][9]
Poor peak shape (tailing) for one or both analytes 1. Secondary interactions with the stationary phase, especially with residual silanols. 2. Inappropriate mobile phase pH. 3. Column overload.1. Adjust the mobile phase pH. An acidic mobile phase (pH 2.5-4) can help to suppress the ionization of silanol (B1196071) groups on the silica (B1680970) support and improve the peak shape of basic compounds. 2. Use a modern, high-purity silica column with end-capping to minimize silanol interactions. 3. Lower the sample concentration to avoid overloading the column.
Inadequate resolution between the two peaks 1. The gradient profile is too steep. 2. The selectivity of the column is insufficient.1. Optimize the gradient. A shallower gradient (slower increase in organic solvent concentration) will provide more time for the separation to occur. 2. Change the organic modifier. If using acetonitrile, try methanol, or vice versa. This can alter the selectivity of the separation. 3. Switch to a different stationary phase. A PFP column will offer a different selectivity compared to a C18 column and may improve resolution.[1][2][3]
Inconsistent retention times 1. The HPLC system is not properly equilibrated. 2. Fluctuations in mobile phase composition. 3. Temperature variations.1. Ensure adequate column equilibration before each injection, especially when using a new mobile phase or after the system has been idle. 2. Degas the mobile phases thoroughly to prevent bubble formation in the pump. 3. Use a column oven to maintain a consistent temperature throughout the analysis.
Low signal intensity or poor sensitivity 1. The detection wavelength is not optimal. 2. The sample concentration is too low. 3. The injection volume is too small.1. Optimize the detection wavelength. Use a PDA detector to determine the wavelength of maximum absorbance for both compounds. A wavelength of 280 nm is a good starting point.[4][5] 2. Increase the sample concentration if possible, or increase the injection volume.

Experimental Protocols

Below are two detailed starting protocols for the HPLC separation of apixaban and this compound. Method 1 is a standard approach using a C18 column, while Method 2 utilizes a PFP column for enhanced retention of the polar metabolite.

Method 1: Reversed-Phase HPLC with a C18 Column
Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 10% B 2-15 min: 10% to 80% B 15-17 min: 80% B 17-18 min: 80% to 10% B 18-25 min: 10% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL
Sample Diluent 50:50 Acetonitrile:Water
Method 2: Reversed-Phase HPLC with a PFP Column
Parameter Condition
Column Pentafluorophenyl (PFP), 4.6 x 150 mm, 5 µm
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.5
Mobile Phase B Acetonitrile
Gradient Program 0-3 min: 5% B 3-18 min: 5% to 75% B 18-20 min: 75% B 20-21 min: 75% to 5% B 21-28 min: 5% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 280 nm
Injection Volume 10 µL
Sample Diluent 50:50 Acetonitrile:Water

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Sample containing Apixaban and this compound Dilution Dilute with 50:50 Acetonitrile:Water Sample->Dilution Injector Autosampler/Injector Dilution->Injector Column HPLC Column (C18 or PFP) Injector->Column Pump HPLC Pump Pump->Injector MobilePhase Mobile Phase (Aqueous Buffer & Acetonitrile) MobilePhase->Pump Detector UV/PDA Detector (280 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration and Quantification Chromatogram->Integration Report Final Report Integration->Report

Caption: A generalized workflow for the HPLC analysis of apixaban and its metabolite.

Troubleshooting_Tree Start Poor Separation Q_Retention Is the metabolite peak retained? Start->Q_Retention A_NoRetention Decrease initial %B Use PFP column Consider ion-pairing agent Q_Retention->A_NoRetention No Q_Resolution Are the peaks resolved? Q_Retention->Q_Resolution Yes A_NoResolution Optimize gradient (make it shallower) Change organic modifier Switch to PFP column Q_Resolution->A_NoResolution No Q_PeakShape Is peak shape acceptable (no tailing)? Q_Resolution->Q_PeakShape Yes A_Tailing Adjust mobile phase pH (acidic) Use high-purity, end-capped column Lower sample concentration Q_PeakShape->A_Tailing No Success Optimal Separation Achieved Q_PeakShape->Success Yes

Caption: A decision tree for troubleshooting common HPLC separation issues.

References

Technical Support Center: O-Desmethyl Apixaban Sulfate Sodium Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of O-Desmethyl apixaban (B1684502) sulfate (B86663) sodium detection in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ionization mode for detecting O-Desmethyl apixaban sulfate sodium using LC-MS/MS?

A1: Due to the presence of the sulfate group, this compound is best detected in negative ion mode (ESI-). The sulfate group readily loses a proton to form a negatively charged ion, which provides a strong signal. While the parent drug, apixaban, is typically analyzed in positive ion mode, a polarity switching method can be employed to detect both the parent drug and its sulfated metabolite in a single run.[1][2]

Q2: What are the recommended mass transitions (MRM) for this compound?

A2: Specific MRM transitions need to be optimized in your laboratory. However, based on the structure, you would typically monitor the transition from the deprotonated molecule [M-H]⁻ to a specific fragment ion. The precursor ion for this compound would be at m/z corresponding to its molecular weight minus a proton. Fragmentation would likely involve the loss of SO₃ (80 Da). It is crucial to perform an infusion of a standard solution to determine the optimal precursor and product ions and their corresponding collision energies on your specific mass spectrometer.

Q3: How can I improve the chromatographic retention of the highly polar this compound?

A3: Being a polar compound, this compound may have poor retention on traditional C18 columns. Consider the following strategies:

  • Use of a polar-modified or polar-endcapped reversed-phase column: These columns are designed to provide better retention for polar analytes.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating highly polar compounds.

  • Ion-pair chromatography: Adding an ion-pairing reagent to the mobile phase can improve the retention of ionic analytes on reversed-phase columns.

  • Mobile phase optimization: Using a lower initial percentage of organic solvent in your gradient can improve the retention of early-eluting polar compounds.

Q4: What are the most effective sample preparation techniques for this metabolite?

A4: The choice of sample preparation method is critical for achieving high sensitivity and minimizing matrix effects.

  • Solid-Phase Extraction (SPE): This is often the preferred method for cleaning up complex biological samples. Mixed-mode SPE cartridges that combine reversed-phase and ion-exchange mechanisms can be particularly effective for isolating the sulfated metabolite.[3]

  • Liquid-Liquid Extraction (LLE): LLE can also be effective, but the choice of solvent is crucial for efficiently extracting a polar metabolite.[4][5]

  • Protein Precipitation (PPT): While being the simplest and fastest method, PPT may result in significant matrix effects due to the limited sample cleanup.[1][6] It is generally less suitable when high sensitivity is required.

Q5: How can I minimize matrix effects and ion suppression?

A5: Matrix effects, particularly ion suppression, can significantly reduce sensitivity. Here are some strategies to mitigate them:

  • Effective sample cleanup: As mentioned above, using SPE is a robust way to remove interfering matrix components.

  • Chromatographic separation: Ensure that the analyte elutes in a region of the chromatogram with minimal co-eluting matrix components.

  • Use of a stable isotope-labeled internal standard (SIL-IS): A SIL-IS for this compound would be the ideal internal standard as it co-elutes and experiences similar matrix effects, thus providing the most accurate quantification. If a specific SIL-IS is not available, a structurally similar compound can be used, but with caution.[7]

  • Dilution of the sample: Diluting the sample can reduce the concentration of matrix components, but this may also reduce the analyte concentration below the detection limit.

Troubleshooting Guide

ProblemPossible CausesSuggested Solutions
Low or No Signal for this compound 1. Incorrect MS polarity. 2. Suboptimal MRM transitions or collision energy. 3. Poor extraction recovery. 4. Analyte degradation. 5. Insufficient chromatographic retention.1. Ensure the mass spectrometer is operating in negative ion mode (ESI-). 2. Infuse a standard solution to optimize the precursor and product ions and the collision energy. 3. Evaluate different sample preparation techniques (SPE, LLE). Use a spiked matrix sample to calculate recovery. 4. Ensure sample stability by keeping samples at a low temperature and minimizing freeze-thaw cycles. 5. Optimize the analytical column and mobile phase to achieve adequate retention.
High Signal Variability (Poor Precision) 1. Inconsistent sample preparation. 2. Significant matrix effects. 3. Unstable spray in the MS source.1. Automate the sample preparation process if possible. Ensure consistent vortexing and evaporation steps. 2. Use a stable isotope-labeled internal standard. Improve sample cleanup to remove interfering phospholipids (B1166683) and other matrix components.[8] 3. Check for clogs in the sample transfer lines and the ESI probe. Optimize source parameters (e.g., gas flows, temperature).
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Secondary interactions with the stationary phase.1. Flush the column with a strong solvent or replace it. Use a guard column to protect the analytical column. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Add a small amount of a competing agent (e.g., trifluoroacetic acid, if compatible with MS) to the mobile phase. Consider a different column chemistry.
High Background Noise 1. Contaminated mobile phase or LC system. 2. Co-eluting interferences from the matrix. 3. Electronic noise.1. Use high-purity LC-MS grade solvents and additives. Flush the LC system thoroughly. 2. Improve the selectivity of the sample preparation method. Adjust the chromatographic gradient to separate the analyte from interferences. 3. Ensure proper grounding of the LC-MS system.

Detailed Experimental Protocols

Recommended LC-MS/MS Method for this compound

This protocol is a general guideline and should be optimized for your specific instrumentation and application.

1. Sample Preparation (Solid-Phase Extraction)

  • Pre-treatment: To 100 µL of plasma, add an internal standard and 200 µL of 4% phosphoric acid in water. Vortex to mix.

  • SPE Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the analyte with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography

  • LC System: UPLC/UHPLC system for optimal resolution and sensitivity.[6]

  • Column: A polar-endcapped C18 column or a HILIC column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 10 mM ammonium acetate (B1210297) in water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-3.5 min: 95% B

    • 3.5-4.0 min: 95% to 5% B

    • 4.0-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), negative mode.

  • Capillary Voltage: -3.0 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Gas Flows: Optimize for the specific instrument.

  • MRM Transitions: To be determined by infusing a standard solution.

Quantitative Data Summary

The following tables summarize typical performance characteristics for the analysis of apixaban and its metabolites using LC-MS/MS. While specific data for this compound is limited in the public domain, these values for the parent drug provide a benchmark for expected performance.

Table 1: Comparison of Sample Preparation Techniques for Apixaban

Sample Preparation MethodTypical Recovery (%)Matrix Effect (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT)[6]~15-20% (for apixaban)Can be significantFast and simpleHigh matrix effects, low recovery
Liquid-Liquid Extraction (LLE)[4][5]>80%ModerateGood recovery, cleaner than PPTMore labor-intensive, solvent disposal
Solid-Phase Extraction (SPE)[3]>75%LowHigh recovery, low matrix effectsMore complex and costly

Table 2: Typical LC-MS/MS Method Performance for Apixaban

ParameterTypical Value
Lower Limit of Quantification (LLOQ)1 ng/mL[1][2]
Linearity Range1 - 500 ng/mL[6][9]
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 15%
Accuracy (%Bias)± 15%

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample ISTD Add Internal Standard Sample->ISTD Pretreat Pre-treatment ISTD->Pretreat SPE Solid-Phase Extraction Pretreat->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon Inject Injection into UPLC Recon->Inject Chrom Chromatographic Separation Inject->Chrom MS MS/MS Detection (ESI-) Chrom->MS Integration Peak Integration MS->Integration Cal Calibration Curve Integration->Cal Quant Quantification Cal->Quant

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Troubleshooting start Low Signal Intensity? check_ms Check MS Settings (Negative Mode, MRM) start->check_ms Start Here is_ms_ok Settings Correct? check_ms->is_ms_ok check_recovery Evaluate Sample Prep (SPE vs. LLE) is_recovery_ok Recovery >70%? check_recovery->is_recovery_ok check_chrom Optimize Chromatography (Column, Mobile Phase) is_chrom_ok Good Peak Shape & Retention? check_chrom->is_chrom_ok check_stability Assess Analyte Stability end_good Problem Solved check_stability->end_good If unstable, adjust handling procedures is_ms_ok->check_recovery Yes optimize_ms Optimize MRM & Source is_ms_ok->optimize_ms No is_recovery_ok->check_chrom Yes change_prep Switch to SPE or Optimize LLE is_recovery_ok->change_prep No is_chrom_ok->check_stability Yes change_chrom Try HILIC or Polar-Endcapped Column is_chrom_ok->change_chrom No optimize_ms->end_good change_prep->end_good change_chrom->end_good

Caption: Troubleshooting flowchart for low signal intensity issues.

References

Technical Support Center: Quantification of O-Desmethyl Apixaban Sulfate Sodium

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of O-Desmethyl apixaban (B1684502) sulfate (B86663) sodium. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the LC-MS/MS quantification of this major apixaban metabolite.

Troubleshooting Guide

This guide is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Question 1: I am observing low signal intensity or complete signal loss for O-Desmethyl apixaban sulfate sodium. What are the possible causes and solutions?

Answer:

Low or no signal for this compound is a common issue often attributed to significant ion suppression. Sulfated metabolites can be particularly susceptible to this phenomenon.

Possible Causes:

  • Ion Suppression: Co-eluting endogenous components from the biological matrix (e.g., phospholipids (B1166683), salts) can suppress the ionization of the analyte in the mass spectrometer's ion source. Electrospray ionization (ESI), especially in negative ion mode which is often used for sulfated compounds, can be prone to such effects.[1][2]

  • Suboptimal Sample Preparation: Inefficient removal of matrix components during sample preparation is a primary cause of ion suppression.

  • Poor Chromatographic Separation: If the analyte co-elutes with a large mass of interfering compounds, its signal will be suppressed.

  • Analyte Instability: The analyte may be degrading during sample collection, storage, or processing.

Troubleshooting & Optimization:

  • Review Your Sample Preparation:

    • Protein Precipitation (PPT): While simple, PPT is often not sufficient for removing all interfering matrix components.[3] If you are using PPT, consider switching to a more rigorous technique.

    • Solid-Phase Extraction (SPE): SPE is highly recommended for cleaner extracts. A mixed-mode or a strong anion exchange SPE sorbent could be effective for a sulfated metabolite.

    • Liquid-Liquid Extraction (LLE): LLE can also be effective but requires careful optimization of the extraction solvent.

  • Optimize Chromatography:

    • Adjust the gradient profile to better separate this compound from the regions where phospholipids and other interferences elute.

    • Consider a different stationary phase. A column with a different chemistry (e.g., phenyl-hexyl instead of C18) might provide the necessary selectivity.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for ion suppression. Since it has nearly identical physicochemical properties, it will be affected by the matrix in the same way as the analyte, allowing for accurate quantification based on the analyte-to-IS ratio.

  • Dilute the Sample: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components. However, this will also reduce the analyte signal, so it's a trade-off.

Question 2: I am seeing inconsistent and irreproducible results for my quality control (QC) samples. What could be the reason?

Answer:

Inconsistent results across a batch or between batches often point to variability in the matrix effect.

Possible Causes:

  • Sample-to-Sample Matrix Variability: The composition of biological matrices can vary significantly between individuals or even in the same individual over time. This leads to different degrees of ion suppression in different samples.

  • Inconsistent Sample Preparation: Variability in your sample preparation procedure can lead to inconsistent removal of matrix components.

  • Carryover: If a high concentration sample is followed by a low concentration sample, carryover from the injector or column can lead to artificially high results for the second sample.

Troubleshooting & Optimization:

  • Implement a Robust Sample Preparation Method: As mentioned above, a thorough sample cleanup using SPE or LLE will minimize the impact of sample-to-sample matrix variability.

  • Employ Matrix-Matched Calibrators and QCs: Preparing your calibration standards and QC samples in the same biological matrix as your unknown samples is crucial. This helps to compensate for consistent matrix effects.

  • Utilize a Stable Isotope-Labeled Internal Standard: A SIL-IS is highly effective in correcting for variability in ion suppression between different samples.

  • Check for Carryover: Inject a blank sample after a high concentration standard to assess for carryover. If observed, optimize the autosampler wash conditions and/or the chromatographic gradient.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect and why is it a concern for this compound?

A1: A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting components from the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and precision of quantification. This compound, being a sulfated metabolite, is polar and may be more susceptible to ion suppression, particularly from phospholipids in plasma, when using electrospray ionization.

Q2: What is the best sample preparation technique to minimize matrix effects for this analyte?

A2: While protein precipitation is a fast and simple method, it is often insufficient for removing all matrix interferences.[3] For this compound, Solid-Phase Extraction (SPE) is generally the recommended approach. A well-chosen SPE sorbent can provide a much cleaner extract, significantly reducing matrix effects.

Q3: How do I quantitatively assess the matrix effect for my method?

A3: The matrix effect is typically evaluated by comparing the peak area of the analyte in a post-extraction spiked sample (analyte added to the matrix extract after the extraction process) with the peak area of the analyte in a pure solution at the same concentration. The matrix factor (MF) is calculated as:

MF = (Peak area in the presence of matrix) / (Peak area in the absence of matrix)

An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. The internal standard-normalized MF should also be calculated to assess the effectiveness of the IS in compensating for the matrix effect.

Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for the quantification of this compound?

A4: While not strictly mandatory in all cases, the use of a SIL-IS is highly recommended and is considered the "gold standard" for compensating for matrix effects and other sources of variability in LC-MS/MS bioanalysis. Given the potential for significant and variable matrix effects with sulfated metabolites, a SIL-IS for this compound will lead to a more robust and reliable method.

Quantitative Data Summary

Table 1: Representative Matrix Effect and Recovery Data for Apixaban

AnalyteMatrixSample PreparationMatrix Effect (with IS correction)RecoveryReference
ApixabanSerumProtein Precipitation & Phospholipid Removal88% - 102%85% - 105%--INVALID-LINK--[4]
ApixabanPlasmaLiquid-Liquid ExtractionNo significant effect observed>98%--INVALID-LINK--[5]
ApixabanPlasmaProtein PrecipitationNot specified~15%--INVALID-LINK--[6]

Note: The matrix effect for this compound may differ from that of apixaban due to its higher polarity. It is essential to experimentally determine the matrix effect for the metabolite during method validation.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect

  • Prepare three sets of samples at low and high QC concentrations:

    • Set A (Neat Solution): Analyte and IS spiked in the mobile phase or reconstitution solvent.

    • Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and IS are added to the final extract.

    • Set C (Pre-Extraction Spike): Analyte and IS are spiked into the blank matrix before the extraction process.

  • Analyze all samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE):

    • Matrix Factor (MF %): (Mean peak area of Set B / Mean peak area of Set A) * 100

    • Recovery (RE %): (Mean peak area of Set C / Mean peak area of Set B) * 100

    • Process Efficiency (PE %): (Mean peak area of Set C / Mean peak area of Set A) * 100

Protocol 2: Solid-Phase Extraction (SPE) for this compound (Example)

This is a general example protocol and should be optimized for your specific application.

  • Sample Pre-treatment: To 100 µL of plasma, add the SIL-IS solution. Add 200 µL of 4% phosphoric acid in water and vortex.

  • SPE Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash with 1 mL of 2% formic acid in water.

    • Wash with 1 mL of methanol.

  • Elution: Elute the analyte and IS with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Visualizations

TroubleshootingWorkflow start Start: Unexpected Results in Quantification check_signal Low or No Signal? start->check_signal check_reproducibility Inconsistent/Irreproducible Results? start->check_reproducibility check_signal->check_reproducibility No ion_suppression Suspect Ion Suppression check_signal->ion_suppression Yes matrix_variability Suspect Matrix Variability check_reproducibility->matrix_variability Yes optimize_sample_prep Optimize Sample Preparation (e.g., switch to SPE) ion_suppression->optimize_sample_prep matrix_matched_cal Use Matrix-Matched Calibrators & QCs matrix_variability->matrix_matched_cal check_carryover Check for Carryover matrix_variability->check_carryover optimize_chromatography Optimize Chromatography (gradient, column) optimize_sample_prep->optimize_chromatography use_sil_is Implement Stable Isotope-Labeled IS optimize_chromatography->use_sil_is end Re-validate and Proceed use_sil_is->end matrix_matched_cal->use_sil_is check_carryover->end

Caption: Troubleshooting workflow for unexpected results.

MatrixEffectWorkflow start Start: Matrix Effect Evaluation prep_set_a Prepare Set A: Analyte + IS in Neat Solution start->prep_set_a prep_set_b Prepare Set B: Post-Extraction Spike start->prep_set_b prep_set_c Prepare Set C: Pre-Extraction Spike start->prep_set_c analyze Analyze all sets by LC-MS/MS prep_set_a->analyze prep_set_b->analyze prep_set_c->analyze calculate_mf Calculate Matrix Factor (MF): (Area B / Area A) * 100 analyze->calculate_mf calculate_re Calculate Recovery (RE): (Area C / Area B) * 100 analyze->calculate_re calculate_pe Calculate Process Efficiency (PE): (Area C / Area A) * 100 analyze->calculate_pe evaluate Evaluate Results: - MF close to 100%? - RE acceptable? - Consistent across QC levels? calculate_mf->evaluate calculate_re->evaluate calculate_pe->evaluate pass Method Acceptable evaluate->pass Yes fail Method Optimization Required evaluate->fail No

Caption: Experimental workflow for matrix effect assessment.

References

stability issues with O-Desmethyl apixaban sulfate sodium in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for O-Desmethyl apixaban (B1684502) sulfate (B86663) sodium. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential stability issues encountered during their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Known Stability Profile & Storage Recommendations

Currently, there is limited publicly available data on the comprehensive stability profile of O-Desmethyl apixaban sulfate sodium in various solutions. However, based on information from suppliers and the known stability of its parent compound, apixaban, the following recommendations can be made.

Storage of Stock Solutions:

For optimal stability, stock solutions of this compound should be stored under the following conditions:

Storage TemperatureDurationRecommendations
-80°CLong-term (up to 1 year)Recommended for prolonged storage.[1][2][3]
-20°CShort-term (up to 1 month)Suitable for intermediate storage periods.[2][4]
4°CVery short-term (up to 1 week)Use for solutions that will be used within a few days.[1][4]

Important Considerations:

  • It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles, which can contribute to degradation.[1]

  • This compound is soluble in DMSO.[4]

  • The parent compound, apixaban, is known to be unstable under hydrolytic conditions (both acidic and basic). While not definitively confirmed for the metabolite, it is prudent to assume similar sensitivities.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. Could this be a stability issue?

A1: Inconsistent results are a common indicator of compound instability. Several factors in your experimental setup could be contributing to the degradation of this compound. Consider the following:

  • Solution Age and Storage: How old is your working solution, and how has it been stored? For aqueous solutions, it is not recommended to store them for more than one day.

  • pH of the Medium: The parent compound, apixaban, shows significant degradation in acidic and basic solutions. The pH of your buffer or cell culture medium could be affecting the stability of the metabolite.

  • Temperature: Are your experiments conducted at elevated temperatures for extended periods? Thermal degradation could be a factor.

  • Light Exposure: While apixaban is reported to be stable under photolytic conditions, it is good practice to protect solutions from prolonged exposure to direct light.

Q2: I am dissolving this compound in an aqueous buffer for my assay, and I'm concerned about its stability. What can I do?

A2: Given the lack of specific stability data in various aqueous buffers, it is recommended to prepare fresh solutions for each experiment. If this is not feasible, conduct a preliminary stability test in your specific buffer. You can analyze the solution for the presence of the parent compound and any degradation products at different time points (e.g., 0, 2, 4, 8, and 24 hours) using an appropriate analytical method like HPLC or UPLC.

Q3: What are the potential degradation products of this compound?

A3: The exact degradation products of this compound are not well-documented in publicly available literature. However, based on the degradation pathways of apixaban, hydrolysis of the amide bond or other susceptible moieties could occur, particularly under acidic or basic conditions.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Loss of compound activity over time in an in-vitro assay. Degradation of the compound in the assay medium.1. Prepare fresh working solutions immediately before each experiment.2. Perform a time-course experiment to assess the stability of the compound in your specific assay medium.3. Consider if any components in your medium could be contributing to degradation.
Appearance of unknown peaks in my chromatogram when analyzing my sample. The compound is degrading into one or more new entities.1. Review your sample preparation and storage procedures.2. Conduct a forced degradation study (see experimental protocol below) to intentionally generate and identify potential degradation products.3. Use a stability-indicating analytical method that can resolve the parent compound from its degradants.
Precipitation of the compound from the solution. Poor solubility or compound degradation leading to less soluble products.1. Confirm the solubility of the compound in your chosen solvent or buffer system.2. Ensure the pH of the solution is within a range where the compound is stable and soluble.3. If using a stock solution in DMSO, ensure the final concentration of DMSO in the aqueous medium is not high enough to cause precipitation.

Experimental Protocols

Protocol for a Forced Degradation Study

A forced degradation study is essential to determine the intrinsic stability of this compound and to develop a stability-indicating analytical method. The following protocol is a general guideline and should be adapted to your specific needs.

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or UPLC system with a suitable detector (e.g., PDA or MS)

  • pH meter

  • Calibrated oven and photostability chamber

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a water/acetonitrile mixture).

  • Subject the stock solution to the following stress conditions:

    • Acid Hydrolysis: Treat with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Treat with 0.1 M NaOH at room temperature and at an elevated temperature (e.g., 60°C).

    • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heat the solid compound and a solution at a high temperature (e.g., 80°C).

    • Photolytic Degradation: Expose a solution to UV and visible light in a photostability chamber.

  • Analyze samples at various time points (e.g., 0, 2, 6, 12, and 24 hours) by a suitable analytical method (e.g., RP-HPLC).

  • Quantify the amount of the parent compound remaining and identify any major degradation products.

Summary of Forced Degradation Conditions for Apixaban (as a reference):

Stress ConditionReagentTemperatureDuration
Acid Hydrolysis1 M HCl60°C3.5 hours
Base Hydrolysis1 M NaOHRoom Temp2 hours
Oxidation15% v/v H₂O₂Room Temp24 hours
ThermalN/A105°C7 days
PhotolyticN/AN/A1.2 million lux hours

This table provides examples of conditions used in forced degradation studies of the parent compound, apixaban, and can be a starting point for designing studies for its metabolite.

Visualizations

G Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_stress Stability Testing cluster_analysis Analysis cluster_eval Evaluation prep_stock Prepare Stock Solution (e.g., in DMSO) prep_work Prepare Working Solutions in Experimental Buffer prep_stock->prep_work time_points Incubate at Desired Temperature (e.g., RT, 37°C) prep_work->time_points sampling Collect Aliquots at Time Points (0, 2, 4, 8, 24h) time_points->sampling analytical_method Analyze by Stability-Indicating Method (e.g., HPLC, UPLC-MS) sampling->analytical_method quantify Quantify Parent Compound and Degradation Products analytical_method->quantify eval_data Evaluate Data to Determine Degradation Rate and Pathway quantify->eval_data

Caption: Recommended workflow for assessing the stability of this compound in a specific experimental solution.

G Potential Degradation Pathway of Apixaban under Hydrolytic Stress Apixaban Apixaban Acid_Hydrolysis Acidic Conditions (e.g., HCl) Apixaban->Acid_Hydrolysis Base_Hydrolysis Basic Conditions (e.g., NaOH) Apixaban->Base_Hydrolysis Deg_Product_1 Degradation Product 1 (Hydrolysis of oxopiperidine moiety) Acid_Hydrolysis->Deg_Product_1 Deg_Product_2 Degradation Product 2 (Hydrolysis of tetrahydro-oxo-pyridine moiety) Base_Hydrolysis->Deg_Product_2

Caption: Simplified diagram illustrating the known hydrolytic degradation pathways of the parent compound, apixaban. This may provide insights into potential instabilities of its metabolites.

References

Technical Support Center: Overcoming Solubility Challenges with O-Desmethyl Apixaban Sulfate Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing O-Desmethyl apixaban (B1684502) sulfate (B86663) sodium, its poor solubility in aqueous solutions can present a significant hurdle in various in vitro and in vivo assays. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address these challenges directly.

Frequently Asked Questions (FAQs)

Q1: What is O-Desmethyl apixaban sulfate sodium and why is its solubility a concern?

This compound is the major circulating metabolite of Apixaban, a potent and selective inhibitor of Factor Xa.[1] While the sulfation is a metabolic route to increase the water solubility of the parent compound, this compound can still exhibit limited solubility in neutral aqueous buffers used in many biological assays, potentially leading to precipitation and inaccurate experimental results.

Q2: What is the expected solubility of this compound?

Q3: What are the initial signs of solubility problems in my assay?

Common indicators of poor solubility include:

  • Visible precipitation: Cloudiness, particulates, or a film in your sample wells or stock solutions.

  • Poor reproducibility: High variability in results between replicate wells or experiments.

  • Non-linear dose-response curves: Unexpected plateaus or drops in activity at higher concentrations.

  • Lower than expected potency: The compound may appear less active if a significant portion has precipitated out of the solution.

Troubleshooting Guide: Enhancing Solubility in Assays

Should you encounter solubility issues with this compound, the following troubleshooting strategies can be employed.

Initial Steps & Best Practices
  • Visual Inspection: Always visually inspect your stock solutions and final assay plates for any signs of precipitation.

  • Freshly Prepared Solutions: Due to its hygroscopic nature, it is recommended to prepare solutions fresh for each experiment to avoid concentration changes due to water absorption.

  • Sonication: Sonication can help to break down aggregates and facilitate the dissolution of the compound in the chosen solvent.

Solvent and Buffer Optimization

The choice of solvent and buffer system is critical in maintaining the solubility of this compound.

Strategy Description Advantages Considerations
pH Adjustment The solubility of compounds with ionizable groups can be significantly influenced by the pH of the solution. For sulfated metabolites, solubility can vary with pH.A simple and effective method to increase solubility.The chosen pH must be compatible with the assay system and not affect the biological activity being measured. Sulfonamide-based compounds can exhibit pH-dependent solubility transitions.[5]
Co-solvents The use of water-miscible organic solvents can increase the solubility of hydrophobic compounds.Effective at increasing the solubility of poorly soluble compounds.The final concentration of the organic solvent in the assay should be low (typically <1%) to avoid solvent-induced artifacts or toxicity to cells. Common co-solvents include DMSO, ethanol, and methanol.[6]
Surfactants Surfactants can increase solubility by forming micelles that encapsulate the drug molecules.Can significantly enhance the solubility of poorly soluble drugs.The concentration of the surfactant must be carefully optimized to be above the critical micelle concentration (CMC) but below a level that could interfere with the assay or cause cell toxicity. Common surfactants include Tween-80 and Sodium Lauryl Sulfate (SLS).[7]
Data Presentation: Solubility Characteristics

While specific quantitative data is limited, the following table summarizes the known and expected solubility behavior of this compound and its parent compound, apixaban.

Compound Solvent/Buffer Solubility Reference
This compound WaterVery Slightly Soluble (requires heating and sonication)[2]
MethanolSlightly Soluble (requires sonication)[2]
Acetonitrile/WaterSoluble (used for stock solution preparation)
Apixaban Water (pH 1.2-6.8)~40-50 µg/mL[2]
DMSO~5 mg/mL[8]
Dimethylformamide~3 mg/mL[8]
Ethanol0.88 mg/mL[9]
Methanol1 mg/mL[9]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[8]

Experimental Protocols

Here are detailed protocols for preparing stock and working solutions of this compound to minimize solubility issues.

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol is suitable for preparing a high-concentration stock solution that can be further diluted into aqueous assay buffers.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Vortex mixer

  • Sonicator

Procedure:

  • Accurately weigh the desired amount of this compound powder.

  • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Vortex the solution vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, place the vial in a sonicator bath for 10-15 minutes.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions in Aqueous Buffer

This protocol describes the dilution of the DMSO stock solution into an aqueous buffer for use in assays.

Materials:

  • Concentrated stock solution of this compound in DMSO

  • Aqueous assay buffer (e.g., PBS, Tris-HCl)

  • Vortex mixer

Procedure:

  • Warm the concentrated stock solution to room temperature.

  • Serially dilute the stock solution in the aqueous assay buffer to the final desired concentrations.

  • It is crucial to add the stock solution to the buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that could lead to precipitation.

  • Ensure the final concentration of DMSO in the assay is kept to a minimum (ideally ≤ 0.5%).

  • Use the freshly prepared working solutions immediately.

Visualizing Experimental Workflows

Workflow for Preparing and Using this compound Solutions

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay Assay Preparation weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso vortex_sonicate Vortex & Sonicate add_dmso->vortex_sonicate store Store at -20°C/-80°C vortex_sonicate->store thaw Thaw Stock store->thaw Use in Experiment serial_dilute Serial Dilution in Buffer thaw->serial_dilute add_to_assay Add to Assay Plate serial_dilute->add_to_assay

Caption: Workflow for preparing stock and working solutions.

Troubleshooting Logic for Solubility Issues

troubleshooting_logic cluster_solutions Potential Solutions start Precipitation Observed? ph_adjust Adjust Buffer pH start->ph_adjust Yes add_cosolvent Increase Co-solvent % (e.g., DMSO) ph_adjust->add_cosolvent Still Precipitates end_success Issue Resolved ph_adjust->end_success Resolved use_surfactant Add Surfactant (e.g., Tween-80) add_cosolvent->use_surfactant Still Precipitates add_cosolvent->end_success Resolved lower_conc Lower Compound Concentration use_surfactant->lower_conc Still Precipitates use_surfactant->end_success Resolved sonicate_more Increase Sonication Time lower_conc->sonicate_more Still Precipitates lower_conc->end_success Resolved sonicate_more->end_success Resolved end_fail Consult Further sonicate_more->end_fail Still Precipitates

Caption: Troubleshooting decision tree for precipitation issues.

References

minimizing degradation of O-Desmethyl apixaban sulfate sodium during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for O-Desmethyl apixaban (B1684502) sulfate (B86663) sodium. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of this metabolite during sample preparation for bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What is O-Desmethyl apixaban sulfate sodium and why is its stability important?

This compound is a major circulating metabolite of Apixaban, a widely used anticoagulant.[1][2][3] Accurate quantification of this metabolite in biological samples is crucial for pharmacokinetic and drug metabolism studies. Degradation of the metabolite during sample preparation can lead to underestimation of its concentration, resulting in inaccurate data.

Q2: What are the primary degradation pathways for this compound during sample preparation?

The primary degradation pathway is the hydrolysis of the sulfate group, which converts this compound back to O-Desmethyl apixaban. This hydrolysis can be either chemical or enzymatic.[4][5][6]

Q3: What factors can promote the degradation of this compound?

Several factors can contribute to its degradation:

  • Temperature: Elevated temperatures can accelerate the rate of both chemical and enzymatic hydrolysis.[7][8]

  • pH: Extreme pH conditions (both acidic and alkaline) can lead to chemical hydrolysis of the sulfate conjugate.[7][9][10]

  • Enzymatic Activity: Sulfatase enzymes, naturally present in biological matrices like plasma, can cleave the sulfate group.[4][5][11]

  • Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles can disrupt sample integrity and lead to metabolite degradation.[5]

Q4: How can I minimize enzymatic degradation?

To minimize enzymatic degradation by sulfatases, it is crucial to:

  • Keep Samples Cold: Process samples on ice or at 4°C.[1][12]

  • Rapid Processing: Minimize the time between sample collection and analysis or freezing.

  • Use of Inhibitors: Consider the use of sulfatase inhibitors, although their compatibility with your specific analytical method should be verified.

Q5: What are the recommended storage conditions for samples containing this compound?

For short-term storage (up to a week), samples should be kept at 4°C.[1] For long-term storage, samples should be stored at -80°C to minimize both chemical and enzymatic degradation.[1][2][12] It is also advisable to aliquot samples to avoid repeated freeze-thaw cycles.[1][12]

Troubleshooting Guides

This section provides solutions to common problems encountered during the sample preparation of this compound.

Issue 1: Low recovery of this compound.

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Enzymatic Degradation 1. Work at low temperatures: Ensure all sample processing steps are performed on ice or at 4°C. 2. Minimize processing time: Expedite the workflow from sample collection to extraction and analysis or freezing. 3. (Optional) Add sulfatase inhibitors: Investigate the use of broad-spectrum sulfatase inhibitors. Ensure they do not interfere with the analytical method.
Chemical Hydrolysis (pH) 1. Maintain neutral pH: Ensure the pH of the sample and any buffers used are maintained close to neutral (pH 6-8). Avoid strongly acidic or basic conditions during extraction.[9][10] 2. Buffer selection: Use a buffer system that can effectively maintain the desired pH throughout the sample preparation process.
Suboptimal Extraction 1. Optimize extraction solvent: Test different organic solvents and their mixtures (e.g., acetonitrile (B52724), methanol) for protein precipitation to ensure efficient extraction of the polar sulfate conjugate. 2. Evaluate different extraction techniques: Compare protein precipitation (PPT), solid-phase extraction (SPE), and liquid-liquid extraction (LLE) to determine the method with the highest recovery for your matrix.[8]
Adsorption to Surfaces 1. Use appropriate labware: Employ low-binding polypropylene (B1209903) tubes and pipette tips. 2. Pre-condition surfaces: Rinsing labware with a solution of the analyte at a similar concentration can sometimes help to passivate active binding sites.
Issue 2: High variability in replicate measurements.

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Inconsistent Sample Handling 1. Standardize workflow: Ensure every sample is processed with the exact same timing and temperature conditions. 2. Automate where possible: Utilize automated liquid handlers for precise and consistent pipetting and timing.
Freeze-Thaw Cycles 1. Aliquot samples: Upon collection, divide samples into smaller aliquots for single use to avoid repeated freezing and thawing of the bulk sample.[1][12]
Matrix Effects 1. Improve sample cleanup: Implement a more rigorous extraction method like SPE to remove interfering matrix components. 2. Use a stable isotope-labeled internal standard: This can help to correct for variability in extraction recovery and matrix effects.

Experimental Protocols

Protocol 1: Recommended Sample Collection and Handling

This protocol outlines the best practices for collecting and handling biological samples to ensure the stability of this compound.

  • Blood Collection: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., K2EDTA).

  • Immediate Cooling: Place the blood collection tubes on ice immediately after collection.

  • Plasma Separation: Within 30 minutes of collection, centrifuge the blood at 1,500 x g for 10 minutes at 4°C to separate the plasma.

  • Plasma Transfer: Carefully transfer the supernatant (plasma) to clearly labeled, low-binding polypropylene tubes.

  • Aliquoting: Divide the plasma into multiple smaller aliquots for storage.

  • Storage:

    • For analysis within 24 hours, store aliquots at 4°C.

    • For long-term storage, immediately freeze aliquots at -80°C.

Protocol 2: Protein Precipitation (PPT) for Sample Extraction

This protocol provides a general method for extracting this compound from plasma using protein precipitation.

  • Sample Thawing: Thaw plasma aliquots on ice.

  • Solvent Preparation: Prepare a precipitation solution of ice-cold acetonitrile containing a suitable internal standard.

  • Precipitation: In a low-binding microcentrifuge tube, add 3 parts of the cold precipitation solution to 1 part of the plasma sample (e.g., 300 µL of acetonitrile solution to 100 µL of plasma).

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis by LC-MS/MS.

  • Evaporation and Reconstitution (Optional): If concentration is needed, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.

Visualizations

experimental_workflow Figure 1. Recommended Experimental Workflow cluster_collection Sample Collection & Handling cluster_preparation Sample Preparation blood_collection 1. Blood Collection (K2EDTA tubes) cooling 2. Immediate Cooling (On Ice) blood_collection->cooling centrifugation 3. Centrifugation (1500g, 10 min, 4°C) cooling->centrifugation plasma_transfer 4. Plasma Transfer (Low-binding tubes) centrifugation->plasma_transfer aliquoting 5. Aliquoting plasma_transfer->aliquoting storage 6. Storage (-80°C Long-term) aliquoting->storage thawing 1. Thawing (On Ice) ppt 2. Protein Precipitation (Cold Acetonitrile) thawing->ppt vortex 3. Vortex ppt->vortex centrifuge_ppt 4. Centrifugation (10000g, 10 min, 4°C) vortex->centrifuge_ppt supernatant_transfer 5. Supernatant Transfer centrifuge_ppt->supernatant_transfer analysis 6. LC-MS/MS Analysis supernatant_transfer->analysis

Caption: Figure 1. Recommended Experimental Workflow

troubleshooting_logic Figure 2. Troubleshooting Low Analyte Recovery start Low Recovery of O-Desmethyl Apixaban Sulfate Sodium check_temp Were samples kept on ice/4°C during processing? start->check_temp temp_yes Yes check_temp->temp_yes Yes temp_no No check_temp->temp_no No check_ph Was pH maintained between 6-8? ph_yes Yes check_ph->ph_yes Yes ph_no No check_ph->ph_no No check_extraction Is the extraction method optimized? extraction_yes Yes check_extraction->extraction_yes Yes extraction_no No check_extraction->extraction_no No temp_yes->check_ph solution_temp Implement strict temperature control. temp_no->solution_temp ph_yes->check_extraction solution_ph Adjust buffer pH and avoid extreme conditions. ph_no->solution_ph further_investigation Consider other factors: adsorption, matrix effects. extraction_yes->further_investigation solution_extraction Evaluate different extraction techniques (SPE, LLE). extraction_no->solution_extraction

Caption: Figure 2. Troubleshooting Low Analyte Recovery

References

calibration curve issues in O-Desmethyl apixaban sulfate sodium quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of O-Desmethyl apixaban (B1684502) sulfate (B86663) sodium. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental analysis, with a particular focus on calibration curve issues.

Frequently Asked Questions (FAQs)

Q1: What are the typical calibration curve ranges for quantifying apixaban and its metabolites?

A1: For the parent drug, apixaban, calibration curves in human plasma typically range from 1 ng/mL to 500 ng/mL.[1][2][3] Different studies have reported various ranges, such as 2-500 ng/mL[4], 5-500 µg/L[5][6], and 1.0-301.52 ng/mL[2][3]. For O-Desmethyl apixaban sulfate, while it is a major circulating metabolite, it is considered inactive.[7] Specific quantification challenges may require adjustment of the calibration range.

Q2: What is the recommended sample preparation technique for O-Desmethyl apixaban sulfate sodium in plasma?

A2: Protein precipitation is a commonly used, simple, and rapid sample preparation method for apixaban and its metabolites in plasma.[1][5] Methanol (B129727) is frequently used as the precipitation solvent.[1][6] While effective, this method may not remove phospholipids, which can interfere with the analysis.[8] For cleaner samples, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be considered.[1][4]

Q3: Which analytical technique is most suitable for the quantification of this compound?

A3: Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the preferred method for the quantification of apixaban and its metabolites due to its high sensitivity and selectivity.[1][5][9] Electrospray ionization (ESI) in positive mode is typically used.[1][5]

Q4: My calibration curve for this compound is not linear. What are the potential causes?

A4: Non-linearity in your calibration curve can stem from several factors, including:

  • Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal.

  • Matrix Effects: Components in the biological matrix can suppress or enhance the ionization of the analyte, disproportionately affecting different concentration levels.

  • Improper Internal Standard Selection: The internal standard should have similar chemical properties and chromatographic behavior to the analyte.

  • Analyte Instability: The sulfate metabolite may be prone to degradation during sample preparation or storage.

  • Suboptimal Chromatographic Conditions: Poor peak shape or co-elution with interfering substances can affect linearity.

Troubleshooting Guide: Calibration Curve Issues

This guide provides a systematic approach to troubleshooting common problems encountered with calibration curves for this compound quantification.

Problem 1: Poor Linearity (R² < 0.99)

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Suboptimal Mobile Phase Optimize the mobile phase composition (e.g., adjust the ratio of organic solvent to aqueous buffer, try different buffers like ammonium (B1175870) formate (B1220265) or formic acid).[1]
Inadequate Chromatographic Separation Modify the gradient elution profile to better separate the analyte from matrix components. Consider using a different column chemistry (e.g., C18).[1][4]
Matrix Effects Perform a matrix effect evaluation by comparing the response of the analyte in neat solution versus in the biological matrix. If significant effects are observed, consider a more rigorous sample cleanup method like SPE or LLE.[8]
Inappropriate Internal Standard Use a stable isotope-labeled internal standard if available (e.g., O-Desmethyl apixaban sulfate-d3). If not, select an analog with similar physicochemical properties.
Detector Saturation If non-linearity is observed at the upper end of the curve, reduce the concentration of the highest calibration standards or dilute the samples.
Problem 2: High Variability at the Lower Limit of Quantification (LLOQ)

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Low Analyte Recovery Optimize the protein precipitation procedure (e.g., solvent-to-plasma ratio, vortexing time, and centrifugation speed). Evaluate extraction recovery at the LLOQ.
Insufficient Sensitivity Optimize mass spectrometer parameters (e.g., source temperature, gas flows, collision energy) to enhance the signal-to-noise ratio for the analyte.
Contamination/Carryover Inject a blank sample after the highest calibration standard to check for carryover.[8] If present, optimize the autosampler wash procedure.
Analyte Adsorption Use deactivated vials or add a small amount of an organic solvent to the sample to prevent adsorption to container surfaces.

Experimental Protocols

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample, add 50 µL of an internal standard working solution (e.g., apixaban-d3 (B146307) in methanol).

  • Add 450 µL of cold methanol to precipitate the proteins.[1]

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Parameters for Apixaban (as a reference)

The following table summarizes typical LC-MS/MS parameters used for the analysis of apixaban, which can serve as a starting point for method development for its sulfate metabolite.

Parameter Condition Reference
Column ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 50 mm)[4]
Mobile Phase A 0.1% Formic Acid in Water[4][5]
Mobile Phase B 0.1% Formic Acid in Acetonitrile or Methanol[1][4]
Flow Rate 0.35 - 0.5 mL/min[1][4]
Ionization Mode ESI Positive[1][5]
MRM Transition (Apixaban) m/z 460.2 → 443.2[3][6]
Internal Standard Apixaban-d3 or ¹³C-d3 Apixaban[1][4]

Visual Guides

Troubleshooting Workflow for Calibration Curve Linearity

start Start: Poor Linearity (R² < 0.99) check_upper Is non-linearity at the a. upper end of the curve? start->check_upper check_lower Is there high variability a. at the LLOQ? check_upper->check_lower No sat_issue Potential Detector Saturation check_upper->sat_issue Yes dilute Dilute high standards or reduce injection volume check_upper->dilute Yes check_overall Is the entire curve non-linear? check_lower->check_overall No sens_issue Potential Sensitivity Issue check_lower->sens_issue Yes optimize_ms Optimize MS parameters and check recovery check_lower->optimize_ms Yes method_issue Potential Methodological Issue check_overall->method_issue Yes optimize_chrom Optimize chromatography and sample cleanup check_overall->optimize_chrom Yes check_is Verify internal standard suitability check_overall->check_is Yes sat_issue->dilute end_node Re-run Calibration Curve dilute->end_node sens_issue->optimize_ms optimize_ms->end_node method_issue->optimize_chrom method_issue->check_is optimize_chrom->end_node check_is->end_node

Caption: A logical workflow for troubleshooting non-linear calibration curves.

Apixaban Metabolism and Bioanalysis

cluster_metabolism Metabolism cluster_bioanalysis Bioanalysis Apixaban Apixaban OD_Apixaban O-Desmethyl Apixaban Apixaban->OD_Apixaban CYP3A4/5 OD_Apixaban_Sulfate O-Desmethyl Apixaban Sulfate (Inactive Metabolite) OD_Apixaban->OD_Apixaban_Sulfate Sulfation Plasma Plasma Sample OD_Apixaban_Sulfate->Plasma Target Analyte PP Protein Precipitation Plasma->PP LCMS LC-MS/MS Analysis PP->LCMS CalCurve Calibration Curve Construction LCMS->CalCurve

Caption: Overview of apixaban metabolism and the bioanalytical workflow.

References

enhancing resolution between apixaban and its metabolites in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of apixaban (B1684502) and its metabolites. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to enhance the resolution and overall quality of their chromatographic separations.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in achieving good chromatographic resolution between apixaban and its metabolites?

A1: Due to their structural similarities, separating apixaban from its metabolites can be challenging. A common issue is the co-elution of apixaban with metabolites like 4,5-Dehydro Apixaban.[1] The primary difference, a double bond in the metabolite, may not be sufficient for separation under standard reversed-phase conditions.[1] Other challenges include peak tailing, which can be caused by secondary interactions with the column's silica (B1680970) backbone, and poor peak shape due to column overload or contamination.[1][2]

Q2: Which stationary phases are most effective for separating apixaban and its metabolites?

A2: C18 columns are the most commonly used stationary phases for apixaban analysis.[3][4][5] However, if a standard C18 column does not provide adequate selectivity, consider columns with different properties.[1] For instance, base-deactivated columns can minimize peak tailing by reducing interactions with silanol (B1196071) groups.[6] Some studies have also successfully employed monolithic columns, such as the Chromolith RP-18e, which can offer different selectivity.[7]

Q3: How does mobile phase composition affect the resolution of apixaban and its metabolites?

A3: The mobile phase composition is a critical factor. Key parameters to optimize include:

  • Organic Modifier: Switching between acetonitrile (B52724) and methanol (B129727) can alter selectivity due to their different solvent properties.[1]

  • pH: Adjusting the pH of the aqueous portion of the mobile phase, typically within a range of 3 to 6, can influence the ionization state of the analytes and improve separation.[1][3]

  • Buffer System: Employing a buffer, such as phosphate (B84403) or acetate, helps maintain a consistent pH, leading to more reproducible results.[1][3]

Q4: My apixaban peak is tailing. How can I improve its shape?

A4: Peak tailing for apixaban can be addressed by:

  • Adjusting Mobile Phase pH: Lowering the pH can help protonate residual silanol groups on the column, reducing their interaction with apixaban.[6]

  • Using a Base-Deactivated Column: These columns have fewer accessible silanol groups, minimizing secondary interactions.[6]

  • Reducing Sample Concentration: Injecting a lower concentration of your sample can prevent column overload.[2]

  • Checking for Column Contamination: If the column is old or has been used extensively with complex matrices, it may be contaminated. Flushing with a strong solvent or replacing the column may be necessary.[2]

Q5: I'm observing a shift in retention times for my apixaban peak. What are the likely causes?

A5: Fluctuations in retention time can be caused by:

  • Inconsistent Mobile Phase Preparation: Ensure the mobile phase is prepared accurately and consistently for each run.

  • Temperature Variations: Use a column oven to maintain a constant temperature, as temperature can significantly affect retention.

  • Column Aging: Over time, the performance of a column will degrade, leading to changes in retention.

  • Air Bubbles in the Pump: Degassing the mobile phase and priming the pump can prevent the formation of air bubbles that affect flow rate and retention.

Troubleshooting Guides

Issue: Co-elution of Apixaban and a Key Metabolite (e.g., 4,5-Dehydro Apixaban)

This guide provides a systematic approach to resolving the co-elution of structurally similar compounds.

start Start: Co-elution Observed confirm_identity Confirm Metabolite Identity (MS or Reference Standard) start->confirm_identity optimize_mobile_phase Optimize Mobile Phase confirm_identity->optimize_mobile_phase change_organic Switch Organic Modifier (Acetonitrile <=> Methanol) optimize_mobile_phase->change_organic Step 1 adjust_ph Adjust pH (Range 3-6) change_organic->adjust_ph Step 2 try_gradient Implement Gradient Elution adjust_ph->try_gradient Step 3 resolution_achieved1 Resolution Achieved? try_gradient->resolution_achieved1 change_stationary_phase Change Stationary Phase resolution_achieved1->change_stationary_phase No end_success End: Method Optimized resolution_achieved1->end_success Yes try_different_c18 Try Different C18 Chemistry (e.g., end-capped) change_stationary_phase->try_different_c18 Step 1 try_different_phase Try Different Stationary Phase (e.g., Phenyl-Hexyl) try_different_c18->try_different_phase Step 2 resolution_achieved2 Resolution Achieved? try_different_phase->resolution_achieved2 resolution_achieved2->end_success Yes end_consult Consult Further Resources resolution_achieved2->end_consult No

Troubleshooting workflow for co-elution.

Quantitative Data Summary

The following table summarizes various chromatographic conditions that have been successfully used for the separation of apixaban and its related substances.

ParameterMethod 1Method 2Method 3Method 4
Reference [3][8][7][4]
Technique HPLC-UVUPLC-MS/MSLC-MS/MSRP-HPLC
Column C18 (250 mm x 4.6 mm, 5 µm)Thermo Hypersil Gold C18 (150 x 2.1 mm, 1.9 µm)Chromolith monolithic RP-18e (50 x 4.6 mm)C18 (250mm x 4.6 mm, 5µm)
Mobile Phase A Phosphate Buffer2.5 mM Ammonium (B1175870) Formate (pH 3.0)5 mM Ammonium Acetate with ~0.05% Formic AcidWater
Mobile Phase B Methanol100% Methanol with 0.1% Formic AcidAcetonitrile:Water:Methanol (85:10:5) with 2 mM Ammonium AcetateAcetonitrile
Elution Mode GradientGradientIsocraticIsocratic
Flow Rate 1.0 mL/min0.35 mL/min1.0 mL/min1.0 mL/min
Detection UV at 220 nmESI Positive ModeESI Positive/NegativeUV at 279 nm
Run Time 60 min3 min~3 min7 min

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method

This protocol is adapted from a method designed to separate apixaban from its degradation products.[3]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a phosphate buffer and adjust the pH.

    • Mobile Phase B: HPLC-grade methanol.

  • Chromatographic Conditions:

    • Elution: Gradient elution with a mixture of phosphate buffer and methanol.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the apixaban bulk drug or formulation in a suitable diluent.

  • Analysis: Inject the sample and monitor the separation of apixaban from any impurities or degradation products.

Protocol 2: High-Throughput UPLC-MS/MS Method for Plasma Samples

This protocol is based on a method for the quantification of apixaban in human plasma.[8]

  • Instrumentation: An ultra-performance liquid chromatography system coupled with a tandem mass spectrometer.

  • Column: Thermo Hypersil Gold C18, 150 x 2.1 mm, 1.9 µm particle size.

  • Mobile Phase Preparation:

    • Mobile Phase A: 2.5 mM ammonium formate, pH adjusted to 3.0.

    • Mobile Phase B: 100% methanol containing 0.1% formic acid.

  • Chromatographic Conditions:

    • Elution: Gradient elution.

    • Flow Rate: 0.35 mL/min.

    • Run Time: 3 minutes.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add an internal standard.

    • Add 450 µL of 100% methanol.

    • Vortex for 5 minutes.

    • Centrifuge for 10 minutes at 13,000 rpm.

    • Transfer the supernatant for analysis.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Monitor the appropriate mass transitions for apixaban and its internal standard.

Apixaban and Key Metabolites Relationship

The following diagram illustrates the relationship between apixaban and two of its known metabolites.

apixaban Apixaban metabolite1 O-demethyl apixaban sulfate (Major Metabolite) apixaban->metabolite1 Metabolism metabolite2 4,5-Dehydro Apixaban (Structurally Similar Impurity) apixaban->metabolite2 Potential Degradation/ Impurity Pathway

Relationship between Apixaban and its metabolites.

References

dealing with co-eluting peaks in O-Desmethyl apixaban sulfate sodium analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges during the analysis of O-Desmethyl apixaban (B1684502) sulfate (B86663) sodium, with a focus on resolving co-eluting peaks.

Frequently Asked Questions (FAQs)

Q1: We are observing a peak that co-elutes with our O-Desmethyl apixaban sulfate peak. How can we identify the co-eluting compound?

A1: Identifying the co-eluting peak is crucial for effective troubleshooting. The most common suspects are the parent drug (apixaban), the precursor metabolite (O-Desmethyl apixaban), or other process-related impurities.

  • Mass Spectrometry (MS) Analysis : If you are using an LC-MS/MS system, you can confirm the identity of the peaks by their mass-to-charge ratio (m/z). O-Desmethyl apixaban sulfate will have a distinct molecular weight compared to apixaban or O-Desmethyl apixaban. For instance, the [M+H]+ ion for O-demethyl apixaban sulfate would be at m/z 526, while O-demethyl apixaban would be at m/z 446, and apixaban at m/z 460.[1]

  • Reference Standards : Injecting reference standards of potential impurities and comparing their retention times with your chromatogram can help identify the co-eluting peak.

  • Photodiode Array (PDA) Detector : If you are using a UV detector, a PDA detector can be used to check for peak purity. A pure peak will have a consistent spectrum across its entire width.

Q2: What is a good starting point for chromatographic conditions for the analysis of O-Desmethyl apixaban sulfate?

A2: A reversed-phase HPLC method is a good starting point. Several published methods for apixaban and its metabolites can be adapted. A C18 column is commonly used.[2][3][4] The mobile phase often consists of a mixture of an aqueous buffer (like ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic solvent (such as acetonitrile (B52724) or methanol).[3][4][5] A gradient elution is often necessary to achieve good separation of the parent drug and its metabolites.[3]

Q3: What resolution (Rs) value should we aim for between O-Desmethyl apixaban sulfate and a co-eluting peak?

A3: For reliable quantification, a resolution (Rs) of at least 1.5 is generally recommended to ensure baseline separation.[6]

Troubleshooting Guide: Dealing with Co-eluting Peaks

Problem: Poor resolution or complete co-elution of O-Desmethyl apixaban sulfate with an unknown peak.

This guide provides a systematic approach to resolving co-elution issues. The general principle is to alter the selectivity of the chromatographic system by modifying the mobile phase or changing the stationary phase.

Step 1: Methodical Mobile Phase Optimization

Before making significant changes, ensure your current system is performing optimally (e.g., check for column degradation, and ensure the mobile phase is correctly prepared).

1.1. Organic Modifier Adjustment:

  • Solvent Type: If you are using acetonitrile, try switching to methanol, or vice-versa. The different solvent strengths and selectivities can significantly impact the separation of structurally similar compounds.[6]

  • Gradient Slope: If using a gradient, adjusting the slope can improve resolution. A shallower gradient provides more time for the compounds to interact with the stationary phase, potentially improving separation.

1.2. Aqueous Phase pH Modification:

  • pH Adjustment: The pH of the mobile phase can alter the ionization state of the analytes, which in turn affects their retention on a reversed-phase column. Exploring a pH range between 3 and 6 can be a good starting point for apixaban and its metabolites.[6]

  • Buffer Selection: Use a buffer (e.g., phosphate or acetate) to maintain a consistent pH throughout the analysis.[6] The buffer concentration should be sufficient to provide adequate buffering capacity, typically in the range of 5-100 mM.[7]

Step 2: Stationary Phase and Temperature Considerations

If mobile phase optimization is insufficient, consider changing the stationary phase or adjusting the column temperature.

2.1. Stationary Phase Selectivity:

  • Column Chemistry: If you are using a standard C18 column, consider switching to a column with a different stationary phase chemistry. A phenyl-hexyl or a polar-embedded phase column can offer different selectivities and may resolve the co-eluting peaks. A Zorbax Stable Bond Phenyl column has been successfully used for the separation of apixaban and its impurities.[8]

  • Particle Size: Using a column with smaller particles (e.g., sub-2 µm) can increase efficiency and may improve resolution, although this will also increase backpressure.[9]

2.2. Temperature Adjustment:

  • Column Temperature: Changing the column temperature can affect the viscosity of the mobile phase and the kinetics of the separation, which can alter selectivity. Try adjusting the temperature in increments of 5°C.

The following diagram illustrates the logical workflow for troubleshooting co-eluting peaks.

Troubleshooting_Workflow Start Co-elution Observed Confirm_Identity Confirm Peak Identity (MS, Reference Standard) Start->Confirm_Identity Optimize_Mobile_Phase Optimize Mobile Phase Confirm_Identity->Optimize_Mobile_Phase Adjust_Organic Adjust Organic Modifier (Solvent Type, Gradient) Optimize_Mobile_Phase->Adjust_Organic Yes Adjust_pH Adjust Aqueous pH (pH, Buffer) Optimize_Mobile_Phase->Adjust_pH Yes Change_Stationary_Phase Change Stationary Phase Optimize_Mobile_Phase->Change_Stationary_Phase No Improvement Adjust_Organic->Optimize_Mobile_Phase Re-evaluate Resolution_Achieved Resolution ≥ 1.5 Achieved Adjust_Organic->Resolution_Achieved Success Adjust_pH->Optimize_Mobile_Phase Re-evaluate Adjust_pH->Resolution_Achieved Success Different_Chemistry Try Different Column Chemistry (e.g., Phenyl-Hexyl) Change_Stationary_Phase->Different_Chemistry Yes Adjust_Temp Adjust Temperature Change_Stationary_Phase->Adjust_Temp No Improvement Different_Chemistry->Optimize_Mobile_Phase Re-evaluate Different_Chemistry->Resolution_Achieved Success Adjust_Temp->Optimize_Mobile_Phase Re-evaluate Adjust_Temp->Resolution_Achieved Success

Caption: Troubleshooting workflow for resolving co-eluting peaks.

Experimental Protocols & Data

Example Protocol for Separation of Apixaban and its Metabolites

This protocol is a starting point and may require optimization for your specific application.

ParameterCondition
Column C18, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic acid
Gradient 0-1 min (10% B), 1-5 min (10-90% B), 5-6 min (90% B), 6-6.1 min (90-10% B), 6.1-8 min (10% B)
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Detection MS/MS in positive ion mode

This is a synthesized protocol based on common parameters found in the literature and may require further optimization.

Mass Spectrometry Parameters

For targeted analysis using LC-MS/MS, the following multiple reaction monitoring (MRM) transitions can be used:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
O-Desmethyl apixaban sulfate526446
O-Desmethyl apixaban446429
Apixaban460443

Data synthesized from literature.[1]

Method Validation Parameters

The following table summarizes typical validation parameters for analytical methods used to quantify apixaban and its metabolites.

ParameterTypical Range
Linearity (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) 1.0 ng/mL
Intra- and Inter-assay Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) Within ± 15% (± 20% at LLOQ)

This data represents a summary of typical values reported in the literature for apixaban and its metabolites.[3][10][11]

Metabolic Pathway of Apixaban

Apixaban is metabolized in the liver primarily through O-demethylation, followed by sulfation. This pathway is crucial to consider when analyzing for the O-Desmethyl apixaban sulfate metabolite.

Metabolic_Pathway Apixaban Apixaban O_Desmethyl_Apixaban O-Desmethyl Apixaban Apixaban->O_Desmethyl_Apixaban CYP3A4/5 (O-demethylation) Sulfate_Metabolite O-Desmethyl Apixaban Sulfate O_Desmethyl_Apixaban->Sulfate_Metabolite SULT1A1/1A2 (Sulfation)

Caption: Metabolic pathway of Apixaban to O-Desmethyl apixaban sulfate.

References

improving reproducibility of O-Desmethyl apixaban sulfate sodium in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility of in vitro assays involving O-Desmethyl apixaban (B1684502) sulfate (B86663) sodium.

Frequently Asked Questions (FAQs)

Q1: What is O-Desmethyl apixaban sulfate sodium and why is it important in in vitro studies?

A1: this compound is the major circulating metabolite of apixaban, an oral anticoagulant.[1] While it is considered inactive against its pharmacological target, Factor Xa (FXa), studying its formation and behavior in vitro is crucial for a complete understanding of apixaban's metabolism and disposition.[2] In vitro assays help characterize the metabolic pathways of the parent drug, apixaban, and assess potential drug-drug interactions.

Q2: Which in vitro systems are most appropriate for studying the formation of this compound?

A2: The formation of O-Desmethyl apixaban, the precursor to the sulfate conjugate, is primarily catalyzed by the cytochrome P450 enzyme CYP3A4.[3][4][5] Therefore, in vitro systems containing this enzyme are essential. Commonly used and appropriate systems include:

  • Human Liver Microsomes (HLM): These are subcellular fractions rich in CYP enzymes and are a standard tool for studying Phase I metabolism.[6][7]

  • Cryopreserved Human Hepatocytes: These are whole liver cells that contain a full complement of both Phase I (e.g., CYPs) and Phase II (e.g., sulfotransferases) enzymes, allowing for the study of both the initial O-demethylation of apixaban and the subsequent sulfation.[1][3]

Q3: What are the key sources of variability in in vitro assays with this compound?

A3: Reproducibility in in vitro metabolism assays can be affected by several factors:

  • Inter-donor Variability: Human liver tissue from different donors can exhibit significant differences in enzyme expression and activity, leading to variable rates of metabolism.[8]

  • Quality of In Vitro System: The viability and metabolic competence of cryopreserved hepatocytes can vary between lots and can be affected by handling and storage.[9] Similarly, the enzymatic activity of HLM can degrade with improper storage.

  • Assay Conditions: Minor variations in incubation time, temperature, pH, and cofactor concentrations can impact enzyme kinetics and metabolite formation.

  • Analytical Method Performance: The sensitivity, precision, and accuracy of the bioanalytical method (typically LC-MS/MS) used to quantify the metabolite are critical for reproducible results.[10][11]

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during in vitro assays involving this compound.

Problem Possible Causes Recommended Solutions
High variability in metabolite formation between experiments 1. Inconsistent thawing and handling of cryopreserved hepatocytes or microsomes. 2. Use of different lots of hepatocytes or microsomes with varying enzyme activity. 3. Pipetting errors, especially with small volumes of reagents or test compounds. 4. Fluctuation in incubator temperature or CO2 levels.1. Follow a standardized and consistent protocol for thawing and handling all biological reagents.[9] 2. Characterize new lots of hepatocytes or microsomes with a probe substrate for CYP3A4 activity before use in definitive experiments. Whenever possible, use a single large batch for a series of related experiments. 3. Use calibrated pipettes and prepare master mixes for reagents to minimize pipetting variability.[12] 4. Regularly monitor and calibrate incubators.
Low or no detection of this compound 1. Low metabolic activity of the in vitro system (e.g., poor quality hepatocytes or microsomes). 2. Insufficient incubation time for detectable levels of the metabolite to form. 3. Degradation of the metabolite during sample processing or storage. 4. Sub-optimal performance of the analytical method (e.g., low sensitivity, matrix effects).1. Test the activity of the in vitro system with a positive control substrate for CYP3A4 (e.g., midazolam or testosterone). 2. Optimize the incubation time. A time-course experiment is recommended to determine the optimal time point. 3. Ensure samples are processed promptly and stored at appropriate temperatures (e.g., -80°C). Minimize freeze-thaw cycles. 4. Validate the LC-MS/MS method for sensitivity, linearity, precision, and accuracy.[13][14] Investigate and mitigate matrix effects by using an appropriate internal standard and optimizing sample preparation.[11]
Inconsistent results with positive controls 1. Improper storage or handling of control compounds. 2. Errors in the preparation of control compound dilutions. 3. Degradation of cofactors (e.g., NADPH for CYP-mediated reactions).1. Store control compounds according to the manufacturer's recommendations. 2. Prepare fresh dilutions of control compounds for each experiment from a well-characterized stock solution. 3. Prepare cofactor solutions fresh before each experiment and keep them on ice.
Discrepancies between results from different laboratories 1. Differences in experimental protocols, including reagents, incubation conditions, and analytical methods. 2. Use of in vitro systems from different suppliers or lots. 3. Variations in data analysis and interpretation.1. Standardize protocols across laboratories as much as possible. Clearly document all experimental details. 2. If possible, share lots of critical reagents like hepatocytes or microsomes. 3. Establish a common data analysis plan and criteria for data acceptance.

Experimental Protocols

Hepatocyte Stability Assay for Apixaban Metabolism

This protocol is designed to determine the rate of metabolism of apixaban and the formation of O-Desmethyl apixaban in a suspension of cryopreserved human hepatocytes.

Materials:

  • Cryopreserved human hepatocytes

  • Williams' Medium E

  • Hepatocyte Maintenance Supplement Pack

  • Apixaban

  • This compound analytical standard

  • Internal Standard (e.g., isotopically labeled apixaban)

  • Acetonitrile (B52724) (ACN)

  • 96-well plates

  • Incubator shaker (37°C, 5% CO2)

  • LC-MS/MS system

Methodology:

  • Prepare Hepatocyte Suspension: Thaw cryopreserved hepatocytes according to the supplier's protocol. Determine cell viability and density using a suitable method (e.g., trypan blue exclusion). Dilute the hepatocytes to a final concentration of 0.5 x 10^6 viable cells/mL in pre-warmed incubation medium.

  • Prepare Test Compound Solution: Prepare a stock solution of apixaban in a suitable organic solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation should be less than 1%.

  • Initiate Incubation: Add the apixaban stock solution to the hepatocyte suspension to achieve the desired final concentration (e.g., 1 µM).

  • Time-Course Sampling: At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), aliquot a portion of the incubation mixture into a 96-well plate containing ice-cold acetonitrile with the internal standard to stop the reaction and precipitate proteins.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Analyze the samples for the disappearance of apixaban and the appearance of this compound.

  • Data Analysis: Plot the natural log of the percentage of apixaban remaining versus time to determine the half-life (t1/2) and calculate the intrinsic clearance (CLint). Quantify the formation of this compound using a standard curve.

Human Liver Microsome Assay for Apixaban Metabolism

This protocol assesses the metabolism of apixaban in human liver microsomes, focusing on CYP3A4-mediated O-demethylation.

Materials:

  • Pooled human liver microsomes (HLM)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • NADPH regenerating system

  • Apixaban

  • This compound analytical standard

  • Internal Standard

  • Acetonitrile (ACN)

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Methodology:

  • Prepare Incubation Mixture: In a 96-well plate, combine HLM (final concentration e.g., 0.5 mg/mL) and apixaban (final concentration e.g., 1 µM) in potassium phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time-Course Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing the internal standard.

  • Sample Processing: Centrifuge the plate to pellet the microsomal protein. Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Quantify the remaining apixaban and the formed O-Desmethyl apixaban.

  • Data Analysis: Calculate the rate of apixaban depletion and O-Desmethyl apixaban formation.

Visualizations

Apixaban_Metabolism Apixaban Apixaban OD_Apixaban O-Desmethyl Apixaban Apixaban->OD_Apixaban CYP3A4 (O-demethylation) OD_Apixaban_Sulfate O-Desmethyl Apixaban Sulfate OD_Apixaban->OD_Apixaban_Sulfate Sulfotransferase (Sulfation)

Apixaban Metabolic Pathway

In_Vitro_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Thaw_Cells Thaw Hepatocytes/ Microsomes Incubate Incubate at 37°C Thaw_Cells->Incubate Prepare_Reagents Prepare Reagents (Medium, Buffers, Cofactors) Prepare_Reagents->Incubate Prepare_Compound Prepare Apixaban Stock Solution Prepare_Compound->Incubate Time_Sampling Time-Course Sampling Incubate->Time_Sampling Stop_Reaction Stop Reaction (e.g., with ACN) Time_Sampling->Stop_Reaction Process_Sample Process Sample (e.g., Centrifuge) Stop_Reaction->Process_Sample LCMS_Analysis LC-MS/MS Analysis Process_Sample->LCMS_Analysis Data_Analysis Data Analysis & Interpretation LCMS_Analysis->Data_Analysis

General In Vitro Metabolism Workflow

References

optimizing incubation conditions for O-Desmethyl apixaban sulfate sodium metabolism studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying the metabolism of O-Desmethyl apixaban (B1684502), specifically its sulfation to O-Desmethyl apixaban sulfate (B86663).

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for apixaban in humans?

Apixaban is primarily metabolized in the liver. The main pathways include O-demethylation and hydroxylation, which are catalyzed predominantly by the cytochrome P450 enzyme CYP3A4/5, with minor contributions from other CYPs like 1A2, 2C8, 2C9, 2C19, and 2J2.[1] The resulting O-demethyl apixaban then undergoes sulfation to form O-Desmethyl apixaban sulfate, which is the major circulating metabolite in humans.[2][3][4][5]

Q2: Which enzymes are responsible for the sulfation of O-Desmethyl apixaban?

The sulfation of O-Desmethyl apixaban is primarily catalyzed by sulfotransferase (SULT) enzymes. Specifically, SULT1A1 and SULT1A2 have been identified as the major contributors to this metabolic step.[2][4] SULT1A1, in particular, is thought to play a major role due to its high expression in the liver and its catalytic activity.[4]

Q3: What are the recommended in vitro systems for studying O-Desmethyl apixaban sulfation?

Commonly used in vitro systems include:

  • Human liver S9 fractions: These contain a mixture of cytosolic and microsomal enzymes, providing both the CYPs for the initial O-demethylation of apixaban and the SULTs for the subsequent sulfation.[2][4]

  • Recombinant human SULT enzymes (e.g., SULT1A1, SULT1A2): These allow for the study of individual enzyme kinetics and contributions to the metabolic pathway.[2][4]

  • Primary human hepatocytes: These provide the most physiologically relevant model as they contain a full complement of metabolic enzymes and cofactors.[6]

Q4: What are the essential cofactors for in vitro O-Desmethyl apixaban sulfation assays?

The key cofactor required for sulfotransferase activity is 3'-phosphoadenosine-5'-phosphosulfate (PAPS).[7] It is crucial to ensure a sufficient concentration of PAPS in the incubation mixture. For reactions starting from apixaban in systems containing CYPs, an NADPH-regenerating system is also necessary for the initial O-demethylation step.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no formation of O-Desmethyl apixaban sulfate Inactive SULT enzyme: Improper storage or handling of liver fractions or recombinant enzymes.- Ensure enzymes are stored at -80°C and thawed on ice immediately before use.- Avoid repeated freeze-thaw cycles.
PAPS cofactor degradation: PAPS is unstable, especially at room temperature and neutral or alkaline pH.- Prepare PAPS solutions fresh for each experiment.- Store PAPS stocks at -20°C or -80°C in small aliquots.- Keep PAPS on ice during experimental setup.
Sub-optimal incubation conditions: Incorrect pH, temperature, or incubation time.- Optimize pH (typically around 7.5 for liver S9, but can vary for specific recombinant SULTs).- Ensure incubator is calibrated to 37°C.- Perform a time-course experiment to determine the linear range of product formation.
Presence of inhibitors: Contaminants in the substrate, buffer, or test compound stock solution.- Use high-purity reagents and solvents.- Run a control incubation with a known SULT substrate to confirm enzyme activity.- Test for inhibition by pre-incubating the enzyme with the vehicle used for the test compound.
High variability between replicate incubations Inconsistent pipetting: Inaccurate dispensing of small volumes of enzyme, substrate, or cofactor.- Use calibrated pipettes and proper pipetting techniques.- Prepare a master mix of buffer, cofactors, and enzyme to add to the substrate.
Incomplete mixing: Poor distribution of components in the incubation tube.- Gently vortex or mix all components thoroughly after addition.
Time-dependent loss of enzyme activity: Long incubation times can lead to decreased enzyme function.- Work within the determined linear range of the assay.- For slowly metabolized compounds, consider using a hepatocyte relay method.
Substrate inhibition observed High substrate concentration: Some SULT enzymes exhibit substrate inhibition at high concentrations.[7]- Perform a substrate concentration-response curve to identify the optimal concentration that avoids inhibition.- If high concentrations are necessary, use a kinetic model that accounts for substrate inhibition.
Difficulty in detecting O-Desmethyl apixaban sulfate Inefficient sample extraction: Poor recovery of the metabolite from the incubation matrix.- Optimize the protein precipitation or liquid-liquid extraction method.- Use a suitable internal standard to monitor recovery.
Low sensitivity of the analytical method: The concentration of the metabolite may be below the limit of detection.- Use a sensitive analytical method such as LC-MS/MS.- Optimize mass spectrometry parameters for the parent compound and metabolite.

Data Presentation

Table 1: Recommended Incubation Conditions for O-Desmethyl Apixaban Sulfation

Parameter Recommendation Reference(s)
Enzyme Source Human Liver S9 or recombinant SULT1A1/SULT1A2[2][4]
Enzyme Concentration 100 µg protein/mL (for Liver S9)[2]
Substrate Concentration 30 µM (O-Desmethyl apixaban)[2]
Cofactor (PAPS) Concentration 2.5 mM[2]
Buffer 50 mM Potassium Phosphate, pH 7.5[2]
Other Additives 5 mM MgCl₂[2]
Incubation Temperature 37°C[2]
Incubation Time 30 minutes (determine linear range)[2]

Table 2: Kinetic Parameters for O-Desmethyl Apixaban Sulfate Formation

Enzyme Km (µM) Reference(s)
Human Liver S941.4[4]
Recombinant SULT1A136.8[4]
Recombinant SULT1A270.8[4]

Experimental Protocols

Protocol 1: In Vitro Sulfation of O-Desmethyl Apixaban using Human Liver S9

  • Prepare Reagents:

    • Buffer: 50 mM Potassium Phosphate buffer (pH 7.5) containing 5 mM MgCl₂.

    • Substrate Stock: Prepare a stock solution of O-Desmethyl apixaban in a suitable solvent (e.g., DMSO or methanol).

    • Cofactor Solution: Prepare a fresh solution of PAPS in water.

    • Enzyme Suspension: Dilute human liver S9 fraction in cold buffer to the desired concentration.

  • Incubation Setup (0.5 mL total volume):

    • In a microcentrifuge tube, add the buffer.

    • Add the substrate stock solution (final solvent concentration should typically be ≤1%).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the PAPS solution and the enzyme suspension.

  • Incubation:

    • Incubate at 37°C for 30 minutes in a shaking water bath.

  • Reaction Termination:

  • Sample Processing:

    • Vortex the terminated reaction mixture.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of O-Desmethyl Apixaban and its Sulfate Metabolite

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

  • Chromatographic Conditions:

    • Column: A suitable C18 column.

    • Mobile Phase: A gradient of water and methanol or acetonitrile with a modifier such as formic acid or ammonium (B1175870) formate.

    • Flow Rate: Dependent on the column dimensions.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), often in positive mode for apixaban and negative mode for the sulfate metabolite (polarity switching can be used).[8][9]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Apixaban: m/z 460.2 → 443.2[8]

      • O-Desmethyl apixaban sulfate (BMS-730823): m/z 524.2 → 444.1[8]

Visualizations

Apixaban_Metabolism_Pathway Apixaban Apixaban OD_Apixaban O-Desmethyl Apixaban Apixaban->OD_Apixaban CYP3A4/5 (O-demethylation) OD_Apixaban_Sulfate O-Desmethyl Apixaban Sulfate (Major Metabolite) OD_Apixaban->OD_Apixaban_Sulfate SULT1A1/1A2 (Sulfation)

Caption: Metabolic pathway of apixaban to O-Desmethyl apixaban sulfate.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Buffer, Substrate, Cofactor Mix Combine Reagents & Pre-incubate Reagents->Mix Enzyme Thaw & Dilute Enzyme (S9) Start Initiate Reaction with PAPS & Enzyme Enzyme->Start Mix->Start Incubate Incubate at 37°C Start->Incubate Stop Terminate Reaction (e.g., Acetonitrile) Incubate->Stop Process Centrifuge & Collect Supernatant Stop->Process Analyze LC-MS/MS Analysis Process->Analyze

Caption: Workflow for in vitro O-Desmethyl apixaban metabolism studies.

Troubleshooting_Tree cluster_checks Initial Checks cluster_solutions Solutions Start Low/No Metabolite Formation? Check_Enzyme Is Enzyme Active? (Use Positive Control) Start->Check_Enzyme Check_PAPS Is PAPS Fresh & Properly Handled? Start->Check_PAPS Check_Conditions Are Incubation Conditions Correct? Start->Check_Conditions Sol_Enzyme Use New Enzyme Lot Check_Enzyme->Sol_Enzyme No Sol_PAPS Prepare Fresh PAPS Check_PAPS->Sol_PAPS No Sol_Conditions Optimize Time, pH, Temperature Check_Conditions->Sol_Conditions No Sol_Inhibitor Check for Inhibitors Check_Conditions->Sol_Inhibitor Yes

Caption: Decision tree for troubleshooting low metabolite formation.

References

troubleshooting inconsistent results in O-Desmethyl apixaban sulfate sodium experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with O-Desmethyl apixaban (B1684502) sulfate (B86663) sodium.

Frequently Asked Questions (FAQs)

Q1: What is O-Desmethyl apixaban sulfate sodium and what is its primary mechanism of action?

This compound is the major circulating metabolite of Apixaban, a direct oral anticoagulant.[1] Its primary mechanism of action is the inhibition of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade. However, its inhibitory potency is significantly lower than that of the parent drug, apixaban.[1][2]

Q2: What are the recommended storage and handling conditions for this compound?

Proper storage and handling are crucial to maintain the integrity of the compound.

ConditionRecommendationDuration
Solid Form Store at -20°C.Can be stable for more than 3 years.[3]
Stock Solutions Store at -80°C. It is recommended to aliquot to avoid repeated freeze-thaw cycles.Can be stable for more than 1 year.[3]
Short-term Storage Samples can be kept at 4°C.For more than one week.[3]

Q3: What are the common analytical techniques used for the quantification of this compound?

The most common and reliable method for the quantification of this compound in biological matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity.

Troubleshooting Inconsistent Experimental Results

Inconsistent results in experiments involving this compound can arise from various factors, from sample preparation to data analysis. This guide provides a systematic approach to troubleshooting.

Issue 1: High Variability in LC-MS/MS Quantification

High variability in peak areas or inconsistent concentrations in replicate injections are common issues.

Possible Causes and Solutions:

  • Metabolite Instability:

    • Problem: Sulfated metabolites can be prone to degradation, especially under certain pH and temperature conditions. The sulfate group can be labile.

    • Solution: Ensure proper sample handling and storage as outlined in the FAQ. Prepare samples on ice and minimize the time between sample collection, processing, and analysis. Conduct stability tests under your specific experimental conditions (e.g., freeze-thaw cycles, bench-top stability).

  • Matrix Effects:

    • Problem: Components in the biological matrix (e.g., plasma, urine) can interfere with the ionization of the analyte, leading to ion suppression or enhancement.

    • Solution:

      • Optimize the sample preparation method to remove interfering substances. Techniques like solid-phase extraction (SPE) can provide cleaner samples than protein precipitation.

      • Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects.

      • Adjust chromatographic conditions to separate the analyte from the interfering matrix components.

  • In-source Conversion:

    • Problem: Sulfated metabolites can sometimes convert back to the parent drug (O-Desmethyl apixaban) in the mass spectrometer's ion source.

    • Solution: Optimize the ion source parameters (e.g., temperature, voltages) to minimize in-source fragmentation. Ensure chromatographic separation of the metabolite from the parent compound.

Issue 2: Inconsistent Results in Factor Xa Inhibition Assays

Variability in the calculated Ki or IC50 values for FXa inhibition can occur.

Possible Causes and Solutions:

  • Reagent Preparation and Quality:

    • Problem: Incorrect concentrations of enzyme, substrate, or inhibitor. Degradation of reagents.

    • Solution: Prepare fresh reagents for each experiment. Use high-quality, purified Factor Xa and a specific chromogenic substrate. Validate the concentration of your this compound stock solution.

  • Assay Conditions:

    • Problem: Fluctuations in temperature, pH, or incubation times.

    • Solution: Use a temperature-controlled plate reader or water bath to maintain a constant temperature. Ensure the buffer pH is stable throughout the assay. Use precise timing for all incubation steps.

  • Interference from Solvents:

    • Problem: The solvent used to dissolve the compound (e.g., DMSO) may inhibit the enzyme at higher concentrations.

    • Solution: Keep the final concentration of the organic solvent in the assay well low and consistent across all wells, including controls.

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is based on established methods for the analysis of apixaban and its metabolites.

1. Sample Preparation (Protein Precipitation):

  • Thaw frozen plasma samples at room temperature.
  • To 100 µL of plasma in a microcentrifuge tube, add an internal standard (e.g., stable isotope-labeled O-Desmethyl apixaban sulfate).
  • Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
  • Vortex for 1 minute.
  • Centrifuge at 10,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in a suitable mobile phase for injection.

2. LC-MS/MS Conditions:

  • LC Column: A C18 reversed-phase column is typically used.
  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol).
  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source.

Table 1: Example of LC-MS/MS Method Validation Parameters

ParameterThis compound
Lower Limit of Quantification (LLOQ)5.00 ng/mL
Intra-assay Precision (%CV)≤7.52% at LLOQ, ≤5.36% for other QCs
Inter-assay Precision (%CV)≤5.36%
Accuracy (% deviation)Within ±9.00%

Data adapted from a validated method for apixaban and its major metabolite.

Protocol 2: Chromogenic Factor Xa Inhibition Assay

This protocol outlines a general procedure to determine the inhibitory activity of this compound on Factor Xa.

1. Reagents and Materials:

  • Purified human Factor Xa
  • Chromogenic FXa substrate (e.g., S-2222)
  • Assay buffer (e.g., Tris-HCl buffer with physiological pH and salt concentration)
  • This compound stock solution
  • 96-well microplate
  • Microplate reader capable of measuring absorbance at the appropriate wavelength for the chosen substrate.

2. Assay Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.
  • In a 96-well plate, add the assay buffer, the inhibitor dilutions (or vehicle control), and the Factor Xa solution.
  • Incubate for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
  • Initiate the reaction by adding the chromogenic FXa substrate.
  • Monitor the change in absorbance over time using the microplate reader. The rate of color development is proportional to the residual FXa activity.
  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 or Ki value.

Table 2: Reported Inhibitory Constant (Ki)

CompoundTargetKi (µM)
This compoundFactor Xa58

This value indicates a significantly lower potency compared to the parent drug, apixaban.[1]

Visualizations

Apixaban_Metabolism Apixaban Apixaban O_Desmethyl_Apixaban O-Desmethyl Apixaban Apixaban->O_Desmethyl_Apixaban O-demethylation (CYP3A4/5) Hydroxylated_Apixaban Hydroxylated Apixaban Apixaban->Hydroxylated_Apixaban Hydroxylation (CYP3A4/5) O_Desmethyl_Apixaban_Sulfate O-Desmethyl Apixaban Sulfate (Major Metabolite) O_Desmethyl_Apixaban->O_Desmethyl_Apixaban_Sulfate Sulfation

Caption: Metabolic pathway of Apixaban.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Chromatographic_Separation Chromatographic Separation Injection->Chromatographic_Separation Mass_Spectrometry_Detection Mass Spectrometry Detection Chromatographic_Separation->Mass_Spectrometry_Detection Peak_Integration Peak Integration Mass_Spectrometry_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Workflow for LC-MS/MS quantification.

Troubleshooting_Tree Start Inconsistent Results Assay_Type Assay Type? Start->Assay_Type LCMS LC-MS/MS Assay_Type->LCMS Quantification Enzyme_Assay Enzyme Assay Assay_Type->Enzyme_Assay Functional LCMS_Issue LC-MS Issue? LCMS->LCMS_Issue Enzyme_Assay_Issue Enzyme Assay Issue? Enzyme_Assay->Enzyme_Assay_Issue Peak_Shape Poor Peak Shape LCMS_Issue->Peak_Shape Yes Variability High Variability LCMS_Issue->Variability No Check_Column Check Column & Mobile Phase Peak_Shape->Check_Column Check_Matrix_Effects Investigate Matrix Effects Variability->Check_Matrix_Effects Check_Stability Verify Analyte Stability Variability->Check_Stability Activity Low/No Activity Enzyme_Assay_Issue->Activity Yes Inconsistent_Activity Inconsistent Activity Enzyme_Assay_Issue->Inconsistent_Activity No Check_Reagents Check Reagent Quality/Concentration Activity->Check_Reagents Check_Conditions Verify Assay Conditions (pH, Temp) Inconsistent_Activity->Check_Conditions

Caption: Troubleshooting decision tree.

References

Validation & Comparative

Navigating Bioanalytical Method Validation: A Comparative Guide for O-Desmethyl Apixaban Sulfate Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable drug development. This guide provides a comprehensive comparison of key performance characteristics for a validated analytical method for O-Desmethyl apixaban (B1684502) sulfate (B86663) sodium, a major metabolite of the anticoagulant apixaban. The experimental data and protocols presented herein are synthesized from established bioanalytical method validation guidelines and published studies on apixaban and its metabolites, offering a practical framework for researchers in the field.

The accurate quantification of drug metabolites like O-Desmethyl apixaban sulfate sodium in biological matrices is critical for pharmacokinetic, toxicokinetic, and bioequivalence studies.[1] The validation of the analytical method ensures that the data generated is accurate, reliable, and reproducible.[2] This guide will delve into the essential validation parameters as stipulated by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[2][3][4][5]

Comparative Analysis of Analytical Method Performance

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the bioanalysis of apixaban and its metabolites due to its high sensitivity and selectivity.[6][7][8] The following tables summarize the typical performance characteristics of a validated LC-MS/MS method for the quantification of this compound in human plasma. These values are benchmarked against common acceptance criteria outlined in regulatory guidelines.

Validation Parameter Typical Performance of LC-MS/MS Method Alternative Method: HPLC-UV Regulatory Acceptance Criteria (FDA/ICH)
Linearity (r²) ≥ 0.995≥ 0.99≥ 0.99[9][10]
Lower Limit of Quantification (LLOQ) 1 - 5 ng/mL[7][11]50 - 100 ng/mLClearly defined and reproducible
Accuracy (% Bias) Within ± 15% (except LLOQ, ± 20%)[7][11]Within ± 15%Within ± 15% of nominal value (± 20% at LLOQ)[12]
Precision (% RSD) ≤ 15% (except LLOQ, ≤ 20%)[7][11]≤ 15%≤ 15% (≤ 20% at LLOQ)[12]
Recovery (%) Consistent, precise, and reproducibleConsistent and reproducibleNot strictly defined, but should be consistent
Selectivity/Specificity No significant interference at the retention time of the analyte and internal standardPotential for interference from endogenous componentsNo significant interfering peaks at the analyte and IS retention times[1]
Matrix Effect Assessed and minimizedCan be significant and requires careful evaluationShould be investigated to ensure precision, and accuracy are not compromised[12]
Stability (Freeze-Thaw, Short-Term, Long-Term, Post-Preparative) Stable under tested conditions[6]Stability should be thoroughly evaluatedNo significant degradation of the analyte[12]

Detailed Experimental Protocols

The following section outlines the methodologies for key experiments in the validation of an LC-MS/MS method for this compound.

Sample Preparation: Solid-Phase Extraction (SPE)

A robust sample preparation procedure is crucial for removing potential interferences from the biological matrix.

  • Objective: To extract this compound and the internal standard (IS) from human plasma.

  • Procedure:

    • Thaw plasma samples at room temperature.

    • Spike plasma samples with the internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Pre-condition an SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol (B129727) followed by water.

    • Load the plasma sample onto the SPE cartridge.

    • Wash the cartridge with an appropriate solvent to remove interfering substances.

    • Elute the analyte and IS with a suitable elution solvent.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS System and Conditions
  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column is commonly used.[6][9]

    • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., ammonium (B1175870) formate (B1220265) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typical.[8][9]

    • Flow Rate: A flow rate in the range of 0.3-0.6 mL/min is generally employed.

    • Column Temperature: Maintained at a constant temperature, for instance, 40°C.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in either positive or negative ion mode. For O-Desmethyl apixaban sulfate, negative ion mode might be more appropriate due to the sulfate group, though the parent compound apixaban is often analyzed in positive mode.[7]

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.[9]

Validation Experiments

The validation process involves a series of experiments to demonstrate the method's reliability.[13]

  • Specificity and Selectivity: Analyze blank plasma samples from at least six different sources to ensure no endogenous components interfere with the detection of the analyte or IS.[12]

  • Linearity and Range: Prepare a calibration curve by spiking blank plasma with known concentrations of the analyte. The curve should cover the expected concentration range in study samples. A linear regression analysis is performed, and a correlation coefficient (r) of >0.99 is generally required.[1][14]

  • Accuracy and Precision: Analyze quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in multiple replicates on the same day (intra-day) and on different days (inter-day). The mean concentration should be within ±15% of the nominal value (±20% for the LLOQ), and the relative standard deviation (RSD) should not exceed 15% (20% for the LLOQ).[12][15]

  • Stability: Evaluate the stability of the analyte in plasma under various conditions that mimic sample handling and storage:

    • Freeze-Thaw Stability: After three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: At room temperature for a specified period.

    • Long-Term Stability: Stored at -20°C or -80°C for an extended duration.

    • Post-Preparative (Autosampler) Stability: In the autosampler for the expected duration of an analytical run.

Visualizing the Workflow and Logic

To better illustrate the processes involved, the following diagrams are provided in the DOT language for Graphviz.

Analytical_Method_Validation_Workflow cluster_Development Method Development cluster_Validation Method Validation cluster_Application Sample Analysis Dev Method Development & Optimization Protocol Validation Protocol Definition Dev->Protocol Leads to Specificity Specificity & Selectivity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy & Precision Protocol->Accuracy Stability Stability Assessment Protocol->Stability Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Stability->Report Sample Study Sample Analysis Report->Sample Enables

Caption: Workflow for analytical method validation.

Apixaban_Metabolism_Pathway Apixaban Apixaban ODemethyl O-Desmethyl Apixaban Apixaban->ODemethyl CYP-mediated O-demethylation Sulfate O-Desmethyl Apixaban Sulfate (Major Human Metabolite) ODemethyl->Sulfate Sulfotransferase (SULT) -mediated Sulfation

References

A Comparative Guide to Cross-Validation of O-Desmethyl Apixaban Sulfate Sodium Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is critical for pharmacokinetic and pharmacodynamic studies. This guide provides a comparative overview of bioanalytical methods for O-Desmethyl apixaban (B1684502) sulfate (B86663) sodium, a major circulating metabolite of the anticoagulant apixaban.[1] The focus is on the cross-validation of these methods, a crucial step when comparing results between different laboratories or analytical techniques.

Metabolic Pathway of Apixaban

Apixaban undergoes metabolism primarily through O-demethylation and subsequent sulfation to form O-Desmethyl apixaban sulfate. Understanding this pathway is essential for developing and validating assays to quantify this specific metabolite.

Apixaban Apixaban ODesmethyl_Apixaban O-Desmethyl Apixaban Apixaban->ODesmethyl_Apixaban CYP3A4/5 (O-demethylation) Metabolite O-Desmethyl Apixaban Sulfate Sodium ODesmethyl_Apixaban->Metabolite SULT1A1 (Sulfation)

Caption: Metabolic conversion of Apixaban to this compound.

Comparison of Quantification Methods

The quantification of this compound in biological matrices, such as plasma, is predominantly achieved using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which are crucial for bioanalytical assays.[2][3] While specific comparative studies on different LC-MS/MS methods for this particular metabolite are not widely published, a comparison can be constructed based on typical performance characteristics reported for apixaban and its other metabolites.

ParameterMethod A: UPLC-MS/MSMethod B: HPLC-MS/MS
Linearity Range 1 - 500 ng/mL5 - 1000 ng/mL
Accuracy (% Bias) Within ± 15%Within ± 15%
Precision (% CV) < 15%< 15%
Lower Limit of Quantification (LLOQ) 1 ng/mL5 ng/mL
Sample Preparation Protein Precipitation (PPT)Solid Phase Extraction (SPE)
Run Time ~3 minutes~5 minutes
Internal Standard Stable Isotope LabeledStable Isotope Labeled

This table represents a synthesis of typical performance data for LC-MS/MS methods used in the bioanalysis of apixaban and its metabolites and should be considered illustrative.

Experimental Protocols

A cross-validation of bioanalytical methods is essential when data from different laboratories or different methods are being compared.[4][5] The goal is to ensure that the results are reliable and reproducible.

Workflow for Bioanalytical Method Cross-Validation

The following diagram outlines the typical workflow for performing a cross-validation between two different analytical methods.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Data Evaluation QC_prep Prepare Quality Control (QC) Samples (Low, Medium, High Concentrations) Method_A Analyze QC and Study Samples with Method A QC_prep->Method_A Method_B Analyze QC and Study Samples with Method B QC_prep->Method_B Sample_prep Prepare Study Samples Sample_prep->Method_A Sample_prep->Method_B Compare Compare Results from Method A and B Method_A->Compare Method_B->Compare Stats Statistical Analysis (e.g., Bland-Altman plot, % difference) Compare->Stats Report Generate Cross-Validation Report Stats->Report

Caption: Workflow for the cross-validation of two bioanalytical methods.

Detailed Cross-Validation Protocol

This protocol provides a step-by-step guide for conducting a cross-validation study.

1. Objective: To compare the performance of two distinct LC-MS/MS methods (Method A and Method B) for the quantification of this compound in human plasma.

2. Materials:

  • Human plasma (blank)

  • Reference standard of this compound

  • Internal standard (IS), preferably a stable isotope-labeled version of the analyte

  • All necessary reagents and solvents for both methods

3. Preparation of Samples:

  • Calibration Standards: Prepare a series of calibration standards by spiking blank plasma with known concentrations of the reference standard.

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.

4. Analytical Procedure:

  • Method A Analysis:

    • Process and analyze one set of calibration standards and at least six replicates of each QC level using the established procedure for Method A.

    • Process and analyze a set of incurred study samples.

  • Method B Analysis:

    • Process and analyze a second set of the same calibration standards and QC samples using the established procedure for Method B.

    • Process and analyze the same set of incurred study samples.

5. Data Analysis and Acceptance Criteria:

  • Calibration Curve: For both methods, the calibration curve should have a correlation coefficient (r²) of ≥ 0.99.

  • Accuracy and Precision: For both methods, the mean concentration of the QC samples should be within ±15% of the nominal value (±20% for LLOQ), and the coefficient of variation (%CV) should not exceed 15% (20% for LLOQ).

  • Cross-Validation Comparison:

    • The percentage difference between the mean concentrations obtained by Method A and Method B for each QC level should be within ±20%.

    • For incurred samples, at least 67% of the samples should have a percentage difference between the two methods within ±20%.

6. Reporting: The final report should include a summary of the methodologies for both methods, the results of the accuracy and precision runs for both, and a detailed statistical comparison of the data obtained from the cross-validation, including tables and graphical representations (e.g., Bland-Altman plot).

Conclusion

References

In Vitro Comparison of O-Desmethyl Apixaban Sulfate and Other Apixaban Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of O-Desmethyl apixaban (B1684502) sulfate (B86663) sodium, the major circulating metabolite of apixaban in humans, with other apixaban metabolites. The data presented herein is intended to inform research and development activities by providing a clear summary of the pharmacological activity of these compounds based on available experimental data.

Executive Summary

Apixaban is a potent and highly selective direct inhibitor of Factor Xa (FXa). In humans, it undergoes metabolism to form several metabolites. The major circulating metabolite is O-Desmethyl apixaban sulfate. In vitro studies conclusively demonstrate that while apixaban is a highly potent inhibitor of FXa, its metabolites, including the prominent O-Desmethyl apixaban sulfate, are considered pharmacologically inactive. This significant difference in activity underscores the role of the parent compound in the therapeutic efficacy of apixaban.

Comparative In Vitro Activity against Factor Xa

The primary mechanism of action of apixaban is the direct inhibition of Factor Xa, a critical enzyme in the coagulation cascade. The inhibitory potential of apixaban and its major circulating metabolite has been quantified in vitro.

CompoundTypeTargetInhibitory Constant (Ki)Potency vs. Apixaban
Apixaban Parent DrugHuman Factor Xa~0.08 nM[1]-
O-Desmethyl apixaban sulfate sodium MetaboliteHuman Factor Xa58 µM[2]>700,000-fold lower

Other primary metabolites identified in vitro, such as O-demethyl apixaban (M2) and hydroxylated derivatives (M4, M7), are also reported to be pharmacologically inactive, though specific Ki values are not prominently available in the literature.[3]

Metabolic Pathways and Experimental Workflows

The metabolism of apixaban and the subsequent analysis of its metabolites are crucial for understanding its pharmacokinetic and pharmacodynamic profile.

Apixaban Metabolism In Vitro

Apixaban is primarily metabolized in the liver. In vitro studies using human liver microsomes have identified the key enzymatic pathways responsible for the formation of its major metabolites.

Apixaban Apixaban M2 O-demethyl apixaban (M2) Apixaban->M2 CYP3A4/5 (major) CYP1A2, CYP2J2 (minor) M4_M7 Hydroxylated apixaban (M4, M7) Apixaban->M4_M7 CYP3A4/5 ODS O-Desmethyl apixaban sulfate M2->ODS Sulfotransferase

Apixaban Metabolic Pathway
Experimental Workflow: In Vitro Metabolism Study

The following workflow outlines a typical in vitro experiment to identify the enzymes responsible for apixaban metabolism.

cluster_prep Incubation Preparation cluster_incubation Incubation cluster_analysis Analysis Apixaban Apixaban Incubate Incubate at 37°C Apixaban->Incubate HLM Human Liver Microsomes HLM->Incubate NADPH NADPH NADPH->Incubate Quench Quench Reaction Incubate->Quench LCMS LC-MS/MS Analysis Quench->LCMS Metabolites Identify Metabolites (M2, M4, M7) LCMS->Metabolites

In Vitro Metabolism Workflow
Experimental Workflow: Factor Xa Inhibition Assay

The inhibitory activity of apixaban and its metabolites on Factor Xa is typically determined using a chromogenic assay.

cluster_reagents Assay Components cluster_procedure Assay Procedure cluster_result Result Calculation FXa Purified Human Factor Xa Preincubation Pre-incubate FXa with Test Compound FXa->Preincubation Inhibitor Test Compound (Apixaban or Metabolite) Inhibitor->Preincubation Substrate Chromogenic Substrate AddSubstrate Add Chromogenic Substrate Substrate->AddSubstrate Preincubation->AddSubstrate Measure Measure Absorbance at 405 nm AddSubstrate->Measure Calculate Calculate Rate of Substrate Hydrolysis Measure->Calculate Ki Determine Ki Value Calculate->Ki

Factor Xa Inhibition Assay Workflow

Experimental Protocols

In Vitro Metabolism with Human Liver Microsomes

Objective: To identify the metabolites of apixaban formed by hepatic enzymes.

Methodology:

  • Incubation Mixture Preparation: A typical incubation mixture contains human liver microsomes (e.g., 0.5 mg/mL), apixaban (e.g., 1 µM), and a buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.4).

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of an NADPH-generating system.

  • Incubation: The mixture is incubated at 37°C for a specified time (e.g., 60 minutes) in a shaking water bath.

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile.

  • Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the metabolites formed.

Factor Xa Chromogenic Inhibition Assay

Objective: To determine the inhibitory potency (Ki) of a test compound against purified human Factor Xa.

Methodology:

  • Reagent Preparation: All reagents, including purified human Factor Xa, the test compound (apixaban or its metabolites), and a chromogenic substrate specific for Factor Xa, are prepared in a suitable buffer (e.g., Tris-HCl, pH 7.4).

  • Pre-incubation: A fixed concentration of human Factor Xa is pre-incubated with varying concentrations of the test compound for a set period to allow for binding.

  • Substrate Addition: The reaction is initiated by adding the chromogenic substrate.

  • Kinetic Measurement: The rate of substrate hydrolysis by the remaining active Factor Xa is monitored by measuring the change in absorbance at 405 nm over time using a microplate reader.

  • Data Analysis: The reaction rates are plotted against the inhibitor concentration. The inhibitory constant (Ki) is calculated by non-linear least-squares fitting of the data to the appropriate equation for the mode of inhibition (e.g., competitive inhibition).[3]

Conclusion

References

A Comparative Guide to the Pharmacokinetic Profiles of Apixaban and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic profiles of the direct oral anticoagulant apixaban (B1684502) and its major metabolites. The information presented is intended to support research, and drug development activities by offering a detailed overview of the absorption, distribution, metabolism, and excretion (ADME) of these compounds, supported by experimental data.

Comparative Pharmacokinetic Data

The pharmacokinetic properties of apixaban and its primary circulating metabolite, O-demethyl apixaban sulfate, are summarized below. Following oral administration, apixaban is the major active component in plasma, while its metabolites are considered pharmacologically inactive.[1]

ParameterApixaban (Parent Drug)O-demethyl Apixaban Sulfate (Metabolite)
Peak Plasma Concentration (Cmax) Dose-dependent; ~171 ng/mL (5 mg BID)Data not consistently reported, but generally lower than parent drug.
Time to Peak Concentration (Tmax) 3-4 hours[1][2][3]Later than parent drug, reflecting formation kinetics.
Area Under the Curve (AUC) Dose-proportional up to 10 mg[1]Represents approximately 25% of the parent drug AUC.
Elimination Half-life (t½) ~12 hours[1]Data not explicitly stated, but likely influenced by the parent drug's elimination.
Bioavailability ~50%[1][2]Not applicable (formed via metabolism).
Protein Binding ~87%[2]Data not available.
Volume of Distribution (Vd) ~21 L[2][3]Data not available.
Metabolism Primarily via CYP3A4/5 (O-demethylation and hydroxylation)[1][2]Formed via sulfation of O-demethyl apixaban.
Elimination Multiple pathways: renal (~27%), fecal, and metabolic[1]Primarily excreted in urine and feces.

Experimental Protocols

The pharmacokinetic data presented in this guide are primarily derived from human mass balance studies and pharmacokinetic trials utilizing validated bioanalytical methods. A representative experimental protocol for the quantification of apixaban and its metabolites in human plasma is detailed below.

Bioanalytical Method for Quantification in Human Plasma

Objective: To determine the concentrations of apixaban and its major metabolite, O-demethyl apixaban sulfate, in human plasma samples.

Methodology: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

1. Sample Preparation:

  • Protein Precipitation: To 100 µL of human plasma, 400 µL of methanol (B129727) containing an internal standard (e.g., deuterated apixaban) is added. The mixture is vortexed and then centrifuged to precipitate plasma proteins. The resulting supernatant is collected for analysis.

  • Solid-Phase Extraction (SPE): Alternatively, for cleaner samples, SPE can be employed. Plasma samples are loaded onto a pre-conditioned SPE cartridge. The cartridge is then washed with an appropriate solvent to remove interfering substances, and the analytes are subsequently eluted with a different solvent mixture. The eluate is then evaporated and reconstituted in the mobile phase.

2. Liquid Chromatography (LC):

  • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is typically used for separation.

  • Mobile Phase: A gradient elution is commonly employed, consisting of two solvents:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: A typical flow rate is 0.4 mL/min.

  • Gradient Program: The gradient starts with a high percentage of Mobile Phase A, with the percentage of Mobile Phase B gradually increasing over the run to elute the analytes.

3. Tandem Mass Spectrometry (MS/MS):

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is used to generate charged parent ions of the analytes.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions are monitored for apixaban and its metabolites to ensure selectivity and sensitivity.

    • Apixaban Transition: m/z 460.1 → 443.1

    • O-demethyl Apixaban Sulfate Transition: m/z 538.1 → 443.1

  • Quantification: The peak area ratios of the analytes to their respective internal standards are used to construct a calibration curve from which the concentrations in the unknown samples are determined.

4. Validation:

  • The method is validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines to ensure reliable and reproducible results.

Visualizations

Apixaban Metabolic Pathway

apixaban_metabolism Apixaban Apixaban O_demethyl_Apixaban O-demethyl Apixaban Apixaban->O_demethyl_Apixaban CYP3A4/5 Hydroxylated_Apixaban Hydroxylated Apixaban Apixaban->Hydroxylated_Apixaban CYP3A4/5 Unchanged_Excretion Unchanged Apixaban (Urine and Feces) Apixaban->Unchanged_Excretion O_demethyl_Apixaban_Sulfate O-demethyl Apixaban Sulfate (Major circulating metabolite) O_demethyl_Apixaban->O_demethyl_Apixaban_Sulfate SULTs

Caption: Metabolic pathway of apixaban.

Experimental Workflow for Pharmacokinetic Analysis

pk_workflow cluster_sample_collection Sample Collection cluster_sample_analysis Sample Analysis cluster_data_analysis Data Analysis Human_Subject Human Subject (Oral Administration of Apixaban) Blood_Sampling Serial Blood Sampling Human_Subject->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Sample_Preparation Sample Preparation (Protein Precipitation or SPE) Plasma_Separation->Sample_Preparation LC_MS_MS LC-MS/MS Analysis Sample_Preparation->LC_MS_MS Quantification Quantification LC_MS_MS->Quantification PK_Parameters Calculation of Pharmacokinetic Parameters (Cmax, Tmax, AUC, t½) Quantification->PK_Parameters

Caption: Experimental workflow for apixaban pharmacokinetic analysis.

References

A Guide to Inter-Laboratory Comparison of O-Desmethyl Apixaban Sulfate Sodium Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Performance of Analytical Methods

The performance of an analytical method is determined by several key validation parameters. The following table summarizes typical performance characteristics of LC-MS/MS methods used for the analysis of apixaban (B1684502) and its metabolites in biological matrices, such as human plasma. These parameters are crucial for comparing the reliability and sensitivity of methods across different laboratories.

Table 1: Summary of Performance Characteristics for LC-MS/MS Analysis of Apixaban and its Metabolites

ParameterTypical Performance RangeSignificance in Inter-Laboratory Comparison
Lower Limit of Quantification (LLOQ)1.0 - 5.0 ng/mL[3]Defines the lowest concentration that can be reliably quantified. Consistency in LLOQ is critical for comparing low-level sample data.
Upper Limit of Quantification (ULOQ)300 - 1000 ng/mL[3][4]Defines the highest concentration that can be reliably quantified. Ensures that laboratories can accurately measure samples with high concentrations without dilution.
Accuracy89.2% - 107.2%[5]Closeness of the measured value to the true value. Low deviation between labs indicates systematic errors are minimal.
Precision (RSD%)Within-run: 0.70% - 6.98% Between-run: 0.70% - 6.98%[5]The degree of agreement among individual test results when the procedure is applied repeatedly. Low relative standard deviation (RSD) indicates high precision.
Recovery>98%[5]The efficiency of the extraction process. Consistent recovery is essential for accurate quantification and minimizing matrix effects.

Experimental Protocols

A standardized experimental protocol is fundamental for any inter-laboratory comparison to minimize variability arising from different procedures. Below is a detailed methodology for a typical LC-MS/MS analysis of O-Desmethyl apixaban sulfate (B86663) sodium in human plasma.

1. Reagents and Materials

  • O-Desmethyl apixaban sulfate sodium reference standard

  • Stable isotope-labeled internal standard (e.g., apixaban-¹³CD₃)[5]

  • Human plasma (blank)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (B1220265)

  • Water (deionized or Milli-Q)

2. Preparation of Stock Solutions, Calibration Standards, and Quality Control (QC) Samples

  • Stock Solutions: Prepare primary stock solutions of the analyte and internal standard in a suitable solvent like methanol.[2]

  • Working Solutions: Prepare serial dilutions of the stock solution to create working solutions for calibration standards and QCs.[2]

  • Calibration Standards: Spike blank human plasma with the working solutions to prepare a calibration curve with at least six non-zero concentration levels.[6]

  • Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels: low, medium, and high.[6]

3. Sample Preparation (Protein Precipitation) Protein precipitation is a common and straightforward sample preparation technique for apixaban and its metabolites.[1][2]

  • To 100 µL of plasma sample, add 50 µL of the internal standard working solution.[1]

  • Add 450 µL of acetonitrile to precipitate the plasma proteins.[1]

  • Vortex the mixture for 5 minutes.[1]

  • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.[1]

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.[1]

Table 2: Typical LC-MS/MS Instrumental Parameters

ParameterTypical Conditions
LC System UPLC or HPLC system (e.g., Waters ACQUITY, Shimadzu)[4]
Column C18 or Biphenyl column (e.g., ACQUITY UPLC BEH C18, Shim-pack Velox Biphenyl)[4]
Mobile Phase Gradient elution with: A: 0.1% Formic acid in water or Ammonium formate buffer[4][5] B: 0.1% Formic acid in acetonitrile or methanol[1][4]
Flow Rate 0.5 - 1.0 mL/min[5]
Column Temperature 35 - 40 °C
Injection Volume 5 - 10 µL
Mass Spectrometer Triple quadrupole mass spectrometer (e.g., Waters Xevo, Sciex API 3000)[7]
Ionization Mode Electrospray Ionization (ESI) Positive[1]
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Analyte and internal standard specific transitions (e.g., for apixaban: 460.2 > 443.2 m/z)[5][7]

Mandatory Visualization

The following diagrams illustrate the workflow for an inter-laboratory comparison study and the logical relationships in bioanalytical method validation.

G cluster_0 Planning Phase cluster_1 Execution Phase cluster_2 Evaluation Phase A Define Study Objectives B Select Participating Laboratories A->B C Develop Standardized Protocol B->C D Prepare and Distribute Samples C->D E Laboratories Analyze Samples D->E F Data Reporting E->F G Statistical Analysis of Results F->G H Assess Inter-Laboratory Variability G->H I Final Report H->I

Caption: Workflow for an Inter-Laboratory Comparison Study.

G cluster_full Full Validation cluster_partial Partial Validation (Method Changes) cluster_cross Cross-Validation (Inter-Laboratory) A Bioanalytical Method Validation B Accuracy A->B New Method C Precision A->C New Method D Selectivity A->D New Method E Sensitivity (LLOQ) A->E New Method F Linearity & Range A->F New Method G Recovery A->G New Method H Stability A->H New Method I Intra-assay Accuracy & Precision A->I Minor Changes K Establish Inter-laboratory Reliability A->K Different Labs/Methods J Selectivity I->J L Spiked Matrix Samples K->L M Incurred Study Samples K->M

Caption: Bioanalytical Method Validation Relationships.

References

validation of O-Desmethyl apixaban sulfate sodium as a biomarker of apixaban exposure

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

For researchers and clinicians working with the direct oral anticoagulant apixaban (B1684502), accurately assessing drug exposure is critical for ensuring safety and efficacy. While the parent drug itself and its pharmacodynamic effect are established measures, the role of its major metabolite, O-Desmethyl apixaban sulfate (B86663) sodium, has been a subject of consideration. This guide provides a comprehensive comparison of O-Desmethyl apixaban sulfate sodium against the current gold-standard biomarkers of apixaban exposure: direct measurement of apixaban plasma concentration and anti-Factor Xa (anti-FXa) activity. We present a critical evaluation based on available scientific evidence, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate biomarker for research and development applications.

Executive Summary of Biomarker Comparison

The validation of a biomarker hinges on its ability to consistently and accurately reflect the presence and pharmacological activity of a drug. In the context of apixaban, the evidence strongly favors the direct measurement of the parent drug or its anti-FXa activity over its major metabolite.

BiomarkerUtility as a Measure of Apixaban ExposureCorrelation with Anticoagulant EffectEstablished Clinical Relevance
This compound PoorNoneNot established
Apixaban Plasma Concentration ExcellentStrongStrong
Anti-Factor Xa (anti-FXa) Activity ExcellentDirect measure of effectStrong

In-Depth Biomarker Analysis

This compound: An Inactive Metabolite

O-Desmethyl apixaban sulfate is the most abundant circulating metabolite of apixaban in humans[1][2]. However, a critical characteristic that limits its utility as a biomarker is its pharmacological inactivity[]. Studies have shown that this metabolite does not contribute to the anticoagulant effect of apixaban. While its concentration reflects that the drug has been metabolized, there is a lack of published evidence demonstrating a consistent and reliable correlation between the concentration of this compound and the plasma concentration of the active parent drug, apixaban. Consequently, its validation as a predictive biomarker of apixaban exposure and, more importantly, its anticoagulant effect, has not been established.

Apixaban Plasma Concentration: The Direct Measure of Exposure

The direct quantification of apixaban in plasma is a robust and widely accepted method for assessing drug exposure. There is a clear and proportional relationship between the dose of apixaban administered and the resulting plasma concentration[4].

Typical Plasma Concentrations:

DosageTrough Concentration (ng/mL)Peak Concentration (ng/mL)
2.5 mg twice daily85 ± 39[5]170 ± 56[5]
5 mg twice daily117 ± 53[5]256 ± 91[5]
Values are presented as mean ± standard deviation.

Studies have explored the association between apixaban plasma concentrations and clinical outcomes. Lower trough concentrations have been associated with an increased risk of thromboembolic events[6][7]. However, the relationship between apixaban concentration and bleeding events is less consistent, with some studies finding no clear association[5][8][9].

Anti-Factor Xa Activity: The Functional Biomarker

The anti-FXa assay is a pharmacodynamic biomarker that directly measures the inhibitory effect of apixaban on Factor Xa, a critical enzyme in the coagulation cascade. This functional assessment provides a direct indication of the intensity of anticoagulation. A strong linear relationship exists between apixaban plasma concentration and anti-FXa activity[4].

Typical Anti-FXa Activity Levels (expressed as apixaban concentration):

DosageTrough (ng/mL)Peak (ng/mL)
2.5 mg twice daily76.0151.0
5.0 mg twice daily104.5202.0
Values are presented as median.

Similar to direct apixaban concentration measurement, the clinical utility of routine anti-FXa monitoring is debated. While it provides a clear measure of anticoagulant effect, a definitive therapeutic range to guide dosing adjustments has not been established. Some studies suggest that higher anti-Xa levels may be associated with bleeding, particularly in specific patient populations[10][11].

Experimental Protocols

Quantification of Apixaban and its Metabolite by LC-MS/MS

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of small molecules like apixaban and its metabolites in biological matrices due to its high sensitivity and specificity.

Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma, add 300 µL of an organic solvent (e.g., acetonitrile (B52724) or methanol) containing an internal standard (e.g., isotope-labeled apixaban).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.

Liquid Chromatography Conditions:

  • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 2.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Apixaban: 460.15 → 443.10 m/z[12]

    • O-Desmethyl apixaban sulfate: The specific transition would need to be determined empirically but would be based on the precursor ion mass of the metabolite and a characteristic fragment ion.

  • Validation Parameters: The method should be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines[12][13][14].

Measurement of Anti-Factor Xa Activity

Principle: A chromogenic assay is used to measure the activity of Factor Xa. In the presence of an FXa inhibitor like apixaban, the activity of FXa is reduced.

Methodology:

  • Patient plasma is incubated with a known amount of excess Factor Xa.

  • A chromogenic substrate specific for Factor Xa is added.

  • The residual Factor Xa cleaves the chromogenic substrate, releasing a colored compound (e.g., p-nitroaniline).

  • The amount of color produced is inversely proportional to the concentration of the Factor Xa inhibitor (apixaban) in the plasma.

  • The apixaban concentration is determined by comparing the result to a standard curve prepared with known concentrations of apixaban.

Commercially Available Kits: Several commercial kits are available for the measurement of anti-FXa activity calibrated for apixaban.

Visualizing the Concepts

To further clarify the relationships and workflows discussed, the following diagrams are provided.

Apixaban Metabolism Pathway Apixaban Apixaban (Active Drug) Metabolism Metabolism (CYP3A4/5) Apixaban->Metabolism OD_Apixaban O-Desmethyl Apixaban Metabolism->OD_Apixaban Sulfation Sulfation OD_Apixaban->Sulfation OD_Apixaban_Sulfate O-Desmethyl Apixaban Sulfate (Inactive Metabolite) Sulfation->OD_Apixaban_Sulfate

Caption: Metabolic pathway of apixaban to its inactive sulfate metabolite.

Biomarker Validation Workflow cluster_biomarkers Candidate Biomarkers cluster_validation Validation Steps Metabolite O-Desmethyl Apixaban Sulfate Analytical_Validation Analytical Method Validation Metabolite->Analytical_Validation Parent_Drug Apixaban Concentration Parent_Drug->Analytical_Validation PD_Marker Anti-FXa Activity PD_Marker->Analytical_Validation Correlation_Exposure Correlation with Apixaban Exposure Analytical_Validation->Correlation_Exposure Correlation_Effect Correlation with Anticoagulant Effect Correlation_Exposure->Correlation_Effect Clinical_Relevance Association with Clinical Outcomes Correlation_Effect->Clinical_Relevance Validated_Biomarker Validated Biomarker of Exposure Clinical_Relevance->Validated_Biomarker

Caption: A logical workflow for the validation of an apixaban exposure biomarker.

Conclusion

Based on the current body of scientific evidence, this compound is not a validated biomarker for apixaban exposure. Its inactive nature and the lack of data correlating its concentration with the active drug or clinical endpoints render it unsuitable for this purpose. In contrast, both direct measurement of apixaban plasma concentration and the assessment of anti-FXa activity are well-established and reliable methods for quantifying apixaban exposure and its pharmacodynamic effect. The choice between these two biomarkers will depend on the specific research or clinical question being addressed, with LC-MS/MS providing a direct measure of the drug and the anti-FXa assay offering a functional assessment of its anticoagulant activity. For drug development professionals and researchers, focusing on these two validated biomarkers is recommended for all studies requiring the assessment of apixaban exposure.

References

A Comparative Analysis of the Chemical Stability of Apixaban and its Major Metabolite, O-Desmethyl Apixaban Sulfate Sodium

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the relative stability of the anticoagulant apixaban (B1684502) and its primary circulating metabolite. This document summarizes findings from forced degradation studies and provides an inferred stability profile for O-Desmethyl apixaban sulfate (B86663) sodium in the absence of direct comparative experimental data.

Executive Summary

Apixaban, a direct factor Xa inhibitor, exhibits robust stability under photolytic, thermal, and oxidative stress conditions. However, it is susceptible to degradation under hydrolytic conditions, particularly in acidic and alkaline environments. In contrast, while direct comparative stability studies for its major human metabolite, O-Desmethyl apixaban sulfate sodium, are not publicly available, its chemical structure as a sulfated phenol (B47542) suggests a potentially greater stability, particularly against further metabolism, and a different degradation profile. This guide presents a comprehensive review of the known stability of apixaban, supported by experimental data from forced degradation studies, and offers a chemically-reasoned perspective on the expected stability of this compound.

Comparative Stability Profiles

Apixaban: A Summary of Forced Degradation Studies

Forced degradation studies are essential in pharmaceutical development to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. Multiple studies have subjected apixaban to a range of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

Apixaban has consistently demonstrated high stability under thermal, photolytic, and oxidative stress.[1][2][3][4] The primary vulnerability of the apixaban molecule is its susceptibility to hydrolysis.[1][2][3][4] Both acidic and alkaline conditions lead to significant degradation of apixaban.[1][2][3][4]

Table 1: Summary of Forced Degradation Studies on Apixaban

Stress ConditionReagents and DurationObservationApproximate Percentage Degradation
Acid Hydrolysis 0.1 M to 1 M HCl, heated at 60-100°C for 3 to 24 hoursSignificant degradation observed.Up to 15% degradation with the formation of up to seven degradation products.[1][3]
Alkaline Hydrolysis 0.1 M to 1 M NaOH, heated at 60-100°C for 2 to 3 hoursSignificant degradation observed.Approximately 11% degradation after 3 hours in basic conditions.[3]
Oxidative Degradation 6% to 15% v/v H₂O₂, at room temperature for up to 48 hoursGenerally stable with no significant degradation.[1][3][4]Not significant.
Thermal Degradation Heated at 80-105°C for up to 7 daysStable with no significant degradation.[1][3]Not significant.
Photolytic Degradation Exposed to UV light (e.g., 1.2 million lux hours)Stable with no significant degradation.[1][3]Not significant.
This compound: An Inferred Stability Profile

This compound is the major circulating metabolite of apixaban in humans.[5] It is formed by O-demethylation of the methoxyphenyl group of apixaban, followed by sulfation. While specific forced degradation studies on this metabolite are not available in the public domain, an understanding of its chemical structure allows for an inferred stability comparison with the parent drug.

The presence of a sulfate group, a common Phase II metabolic modification, significantly increases the water solubility of the molecule. This sulfation occurs at the phenolic hydroxyl group, which is generally a stable conjugation. The sulfate group is not expected to be labile under neutral physiological conditions. However, extreme pH and temperature conditions, similar to those used in forced degradation studies, could potentially lead to hydrolysis of the sulfate ester.

The core ring structure of this compound remains the same as apixaban, suggesting that it would also be susceptible to hydrolysis of the amide bonds in the pyrazolo-pyridinone and piperidinone rings under strong acidic or basic conditions. However, the electronic effects of the sulfate group on the aromatic ring could potentially influence the rate of these hydrolytic reactions compared to the methoxy (B1213986) group in apixaban.

Experimental Protocols for Apixaban Stability Testing

The following are generalized methodologies for the key experiments cited in the stability testing of apixaban. These protocols can serve as a basis for designing comparative stability studies.

Forced Degradation (Stress Testing) Protocol
  • Preparation of Stock Solution: A stock solution of apixaban is prepared in a suitable solvent (e.g., a mixture of water and acetonitrile) at a concentration of approximately 125-1000 µg/mL.

  • Acid Hydrolysis: The stock solution is mixed with an equal volume of 0.1 M to 1 M hydrochloric acid and heated at a specified temperature (e.g., 60-80°C) for a defined period (e.g., 3-24 hours). The solution is then neutralized with a suitable base.

  • Alkaline Hydrolysis: The stock solution is mixed with an equal volume of 0.1 M to 1 M sodium hydroxide (B78521) and heated at a specified temperature (e.g., 60-80°C) for a defined period (e.g., 2-3 hours). The solution is then neutralized with a suitable acid.

  • Oxidative Degradation: The stock solution is mixed with a solution of hydrogen peroxide (e.g., 6-15% v/v) and kept at room temperature for a specified duration (e.g., 24-48 hours).

  • Thermal Degradation: The stock solution is heated in a thermostatically controlled oven at a high temperature (e.g., 80-105°C) for an extended period (e.g., 7 days).

  • Photolytic Degradation: The stock solution is exposed to a controlled source of UV and visible light in a photostability chamber for a specified duration to achieve a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: All stressed samples are then diluted to a suitable concentration and analyzed by a stability-indicating HPLC or UPLC method.

Stability-Indicating HPLC Method

A typical stability-indicating HPLC method for apixaban and its degradation products would involve:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of a buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: Approximately 1.0 mL/min.

  • Detection: UV detection at a wavelength of around 220-280 nm.

  • Column Temperature: Maintained at a constant temperature, for example, 35°C.

Visualizations

G cluster_0 Comparative Stability Study Workflow start Prepare Stock Solutions (Apixaban & this compound) stress Subject to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress neutralize Neutralize/Quench Reactions stress->neutralize analyze Analyze by Stability-Indicating HPLC/UPLC-MS neutralize->analyze compare Compare Degradation Profiles & Identify Degradants analyze->compare end Report Comparative Stability compare->end

Caption: A proposed experimental workflow for a comparative stability study.

G cluster_acid Acidic Hydrolysis cluster_alkaline Alkaline Hydrolysis Apixaban Apixaban DP1 Degradation Product 1 (Hydrolysis of oxopiperidine moiety) Apixaban->DP1 HCl DP2 Degradation Product 2 (Hydrolysis of tetrahydro-oxo-pyridine moiety) Apixaban->DP2 NaOH

Caption: Simplified degradation pathways of Apixaban under hydrolytic stress.

Conclusion

The available data provides a clear and consistent picture of the stability of apixaban. It is a chemically stable molecule under most conditions but is susceptible to hydrolysis at extreme pH values. While a direct, data-driven comparison with this compound is not possible at this time due to a lack of publicly available research, a scientific inference can be made. The sulfated metabolite is expected to have a different stability profile, potentially with increased resistance to certain degradation pathways due to the presence of the sulfate group.

For drug development professionals, this information is critical for the formulation, packaging, and storage of apixaban-containing products. For researchers, the absence of stability data for this compound represents a knowledge gap and an opportunity for future investigation to fully characterize the degradation pathways of apixaban and its metabolites. Such studies would be invaluable for a more complete understanding of the overall stability profile of this widely used anticoagulant.

References

Navigating the Nuances of Bioanalysis: A Comparative Guide to O-Desmethyl Apixaban Sulfate Sodium Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of drug metabolites is a critical cornerstone of pharmacokinetic and pharmacodynamic studies. This guide provides a comparative analysis of the analytical performance for the quantification of O-Desmethyl apixaban (B1684502) sulfate (B86663) sodium, a major metabolite of the direct oral anticoagulant apixaban.

While specific quantitative data for a sodium salt form is not detailed in the reviewed literature, extensive validation has been performed for the O-Desmethyl apixaban sulfate metabolite (BMS-730823). This guide will focus on the accuracy and precision of its quantification, drawing comparisons with the parent drug, apixaban, and outlining the robust methodologies employed.

Performance Metrics: Accuracy and Precision

The cornerstone of any quantitative bioanalytical method is its demonstrated accuracy and precision. For O-Desmethyl apixaban sulfate, rigorous validation using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has established its reliability. The following table summarizes the performance of a validated LC-MS/MS method for the simultaneous quantification of apixaban and its major metabolite, O-Desmethyl apixaban sulfate, in human plasma.

AnalyteParameterAcceptance CriteriaReported Performance
O-Desmethyl apixaban sulfate Intra-assay Precision (%CV)≤15% (≤20% at LLOQ)≤5.36% (≤7.52% at LLOQ)
Inter-assay Precision (%CV)≤15% (≤20% at LLOQ)≤5.36% (≤7.52% at LLOQ)
Accuracy (% bias)Within ±15% (±20% at LLOQ)Within ±9.00%
Apixaban Intra-assay Precision (%CV)≤15% (≤20% at LLOQ)≤5.36% (≤7.52% at LLOQ)
Inter-assay Precision (%CV)≤15% (≤20% at LLOQ)≤5.36% (≤7.52% at LLOQ)
Accuracy (% bias)Within ±15% (±20% at LLOQ)Within ±9.00%

Data sourced from a validated LC-MS/MS method for the measurement of apixaban and its major circulating metabolite (BMS-730823) in human citrated plasma. The Lower Limit of Quantification (LLOQ) was 5.00 ng/mL for O-Desmethyl apixaban sulfate.[1][2]

Alternative Analytical Approaches

While LC-MS/MS is the gold standard for the quantification of apixaban and its metabolites due to its high sensitivity and selectivity, other methods are employed for the parent drug, which could theoretically be adapted for its metabolites.[3] These include:

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A more accessible technique, though generally less sensitive than LC-MS/MS.

  • Ultra-Performance Liquid Chromatography (UPLC) coupled with UV or MS detection: Offers faster analysis times and higher resolution compared to traditional HPLC.

However, for the low concentrations at which metabolites are often present in biological matrices, LC-MS/MS remains the most suitable and widely accepted method.

Experimental Protocol: A Validated LC-MS/MS Method

The following outlines a typical experimental protocol for the quantification of O-Desmethyl apixaban sulfate in human plasma, based on established and validated methods.[1][2]

1. Sample Preparation:

  • A small volume of human citrated plasma (e.g., 0.100 mL) is used.

  • Protein precipitation is performed to remove interfering proteins. This is typically achieved by adding a solvent like methanol.

  • An internal standard (a stable isotope-labeled version of the analyte) is added to the sample to correct for variability during sample processing and analysis.

2. Chromatographic Separation:

  • The prepared sample is injected into a liquid chromatography system.

  • The analytes (O-Desmethyl apixaban sulfate and the internal standard) are separated from other plasma components on a chromatographic column (e.g., a C18 column).

  • A specific mobile phase (a mixture of solvents) is used to elute the analytes from the column.

3. Mass Spectrometric Detection:

  • The separated analytes are introduced into a tandem mass spectrometer.

  • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for the specific analytes of interest.

  • The instrument is set to detect specific precursor-to-product ion transitions for both O-Desmethyl apixaban sulfate and its internal standard.

4. Quantification:

  • The concentration of O-Desmethyl apixaban sulfate in the plasma sample is determined by comparing the peak area ratio of the analyte to its internal standard against a calibration curve.

  • The calibration curve is generated by analyzing a series of plasma samples with known concentrations of the analyte.

Visualizing the Workflow and Metabolic Pathway

To better illustrate the processes involved, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample is Internal Standard Addition plasma->is ppt Protein Precipitation is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Supernatant Transfer centrifuge->supernatant lc LC Separation supernatant->lc ms MS/MS Detection lc->ms quant Quantification ms->quant

Caption: Experimental workflow for LC-MS/MS quantification.

metabolic_pathway apixaban Apixaban metabolite O-Desmethyl Apixaban apixaban->metabolite O-Demethylation (CYP3A4/5) sulfate_metabolite O-Desmethyl Apixaban Sulfate metabolite->sulfate_metabolite Sulfation

Caption: Simplified metabolic pathway of apixaban.

References

Navigating Bioanalysis: A Comparative Guide to Analytical Methods for O-Desmethyl Apixaban Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise quantification of drug metabolites is a critical aspect of pharmacokinetic and safety studies. This guide provides a detailed comparison of an analytical method for O-Desmethyl apixaban (B1684502) sulfate (B86663) sodium, a major metabolite of the anticoagulant apixaban. Due to a scarcity of publicly available, validated methods for this specific sulfated conjugate, this guide will focus on a key published LC-MS/MS method and provide a comparative context with established methods for the parent drug, apixaban.

Quantitative Performance Data

The following tables summarize the key validation parameters for a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for O-Desmethyl apixaban sulfate in human plasma, as described by Pursley et al. (2014). For comparative purposes, a summary of a representative LC-MS/MS method for the parent drug, apixaban, is also presented.

Table 1: Linearity and Range Comparison

AnalyteMethodLinearity Range (ng/mL)Correlation Coefficient (r²)
O-Desmethyl apixaban sulfate (BMS-730823) LC-MS/MS5.00 - 1000> 0.99 (implied)
Apixaban (Parent Drug - Representative) LC-MS/MS1.00 - 1000> 0.99 (implied)

Table 2: Lower Limit of Quantification (LLOQ), Accuracy, and Precision

AnalyteMethodLLOQ (ng/mL)Intra-assay Precision (%CV) at LLOQInter-assay Precision (%CV) at LLOQAccuracy (% bias) at LLOQ
O-Desmethyl apixaban sulfate (BMS-730823) LC-MS/MS5.00≤ 7.52%≤ 7.52%Within ±9.00%
Apixaban (Parent Drug - Representative) LC-MS/MS1.00≤ 7.52%≤ 7.52%Within ±9.00%

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the replication and adaptation of analytical methods. Below is a summary of the protocol for the simultaneous quantification of apixaban and its major metabolite, O-Desmethyl apixaban sulfate.

LC-MS/MS Method for O-Desmethyl Apixaban Sulfate and Apixaban in Human Plasma

Objective: To develop and validate a sensitive and reliable method for the simultaneous measurement of apixaban and its major circulating metabolite, O-Desmethyl apixaban sulfate (BMS-730823), in human citrated plasma.[1][2][3][4]

Instrumentation:

  • A High-Performance Liquid Chromatography (HPLC) system.

  • A Tandem Mass Spectrometer (MS/MS).

Sample Preparation:

  • A 0.100 mL aliquot of human citrated plasma is used for extraction.

  • The specific extraction method (e.g., solid-phase extraction) is applied to isolate the analytes from the plasma matrix.

Chromatographic Conditions:

  • Run Time: Approximately 3 minutes.[1][2][3][4]

Mass Spectrometry Detection:

  • A polarity switching method is employed.

  • Apixaban and its internal standard: Detected in the positive ion mode.

  • O-Desmethyl apixaban sulfate and its internal standard: Detected in the negative ion mode.[3]

  • Monitored Transitions (m/z):

    • Apixaban: 460.2 → 443.2

    • Apixaban Internal Standard: 464.2 → 447.2

    • O-Desmethyl apixaban sulfate (Metabolite): 524.2 → 444.1

    • Metabolite Internal Standard: 531.2 → 451.2[3]

Mandatory Visualization

The following diagram illustrates the general workflow for the development and validation of a bioanalytical method, such as the one described for O-Desmethyl apixaban sulfate.

G Bioanalytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Application A Define Analyte & Matrix B Select Analytical Technique (e.g., LC-MS/MS) A->B C Optimize Sample Preparation B->C D Optimize Chromatographic & MS Conditions C->D E Specificity & Selectivity D->E Validate F Linearity & Range E->F G Accuracy & Precision F->G H LLOQ & LOD G->H I Stability H->I J Matrix Effect I->J K Recovery J->K L Routine Sample Analysis K->L Apply Method

Caption: A flowchart of the bioanalytical method validation process.

References

Navigating the Analytical Frontiers of Apixaban Metabolism: A Comparative Guide to the Detection and Quantification of O-Desmethyl Apixaban Sulfate Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the fast-paced world of drug development, the precise measurement of drug metabolites is a critical component of pharmacokinetic and safety assessments. This guide provides a comprehensive comparison of analytical methodologies for the quantification of O-Desmethyl apixaban (B1684502) sulfate (B86663) sodium, a major circulating metabolite of the widely prescribed anticoagulant, apixaban. We delve into the established limits of detection (LOD) and quantification (LOQ), detail experimental protocols, and explore alternative analytical techniques.

Performance Benchmarks: Unveiling the Limits of Detection and Quantification

The ability to accurately and reliably measure low concentrations of O-Desmethyl apixaban sulfate sodium is paramount for understanding its pharmacokinetic profile. The primary analytical technique employed for this purpose is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.

A key performance metric for any quantitative analytical method is the Lower Limit of Quantification (LLOQ), representing the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. For O-Desmethyl apixaban sulfate, identified by its research code BMS-730823, a definitive LLOQ has been established.

AnalyteMethodLower Limit of Quantification (LLOQ)Limit of Detection (LOD)
This compound (BMS-730823)LC-MS/MS5.00 ng/mL[1][2][3][4]Not explicitly reported, but typically lower than the LLOQ.
Apixaban (Parent Drug)LC-MS/MS1.00 ng/mL[1][2][3][4]-

It is important to note that while the LLOQ is well-documented, a specific Limit of Detection (LOD), the lowest concentration at which the analyte can be reliably detected, has not been explicitly reported in the reviewed literature for this compound. Generally, the LOD is lower than the LLOQ.

The Gold Standard: A Detailed Look at the LC-MS/MS Experimental Protocol

The quantification of this compound in biological matrices, typically human plasma, is most commonly achieved through a validated LC-MS/MS method. The following protocol provides a detailed overview of the typical experimental procedure.

Sample Preparation: Isolating the Analyte
  • Plasma Collection: Human blood samples are collected in tubes containing an anticoagulant (e.g., citrate).

  • Extraction: A 0.100 mL aliquot of the plasma sample is extracted to isolate the analyte from plasma proteins and other interfering substances.

Chromatographic Separation: Distinguishing the Components
  • High-Performance Liquid Chromatography (HPLC): The extracted sample is injected into an HPLC system.

  • Analytical Column: A specialized column is used to separate this compound from other components in the sample based on their chemical properties.

  • Mobile Phase: A specific mixture of solvents (the mobile phase) is used to carry the sample through the column.

Mass Spectrometric Detection: Identifying and Quantifying the Analyte
  • Tandem Mass Spectrometry (MS/MS): The separated components from the HPLC system are introduced into a mass spectrometer.

  • Ionization: The molecules are ionized, typically using an appropriate ionization technique.

  • Mass Analysis: The mass spectrometer selectively monitors for the specific mass-to-charge ratio (m/z) of this compound and its fragments, allowing for highly specific detection and quantification.

The entire analytical run time for this method is typically around 3 minutes, enabling high-throughput analysis of clinical samples.[1][2][3][4]

cluster_sample_prep Sample Preparation cluster_analysis Analytical Workflow Plasma Human Plasma Sample (0.100 mL) Extraction Extraction Plasma->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Fig. 1: Experimental workflow for the quantification of this compound.

Exploring Alternatives: Other Analytical Avenues

While LC-MS/MS is the gold standard, other analytical techniques have been explored for the quantification of the parent drug, apixaban, and could potentially be adapted for its metabolites. These methods may offer advantages in terms of cost, accessibility, or specific applications.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This method is widely used for the analysis of pharmaceuticals. While potentially less sensitive than LC-MS/MS, it can be a cost-effective alternative for certain applications. The suitability of HPLC-UV for quantifying the low levels of O-Desmethyl apixaban sulfate in plasma would require specific validation.

  • Capillary Electrophoresis (CE): CE is a high-resolution separation technique that requires minimal sample and solvent volumes. Its application to the analysis of apixaban has been demonstrated, suggesting its potential for the analysis of its metabolites.

  • Electrochemical Methods: Electrochemical sensors offer a rapid and portable approach to drug analysis. Research has been conducted on the development of electrochemical probes for the detection of apixaban, which could be extended to its metabolites.

cluster_methods Analytical Methodologies cluster_attributes Key Attributes LCMS LC-MS/MS (Gold Standard) Sensitivity High Sensitivity & Selectivity LCMS->Sensitivity HPLC_UV HPLC-UV Cost Cost-Effective HPLC_UV->Cost CE Capillary Electrophoresis Resolution High Resolution CE->Resolution Electrochemical Electrochemical Sensors Portability Rapid & Portable Electrochemical->Portability

Fig. 2: Comparison of analytical methods for this compound.

References

A Comparative Guide to Extraction Techniques for O-Desmethyl Apixaban Sulfate Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of apixaban (B1684502) and its metabolites, the efficient extraction of O-Desmethyl apixaban sulfate (B86663) sodium from biological matrices is a critical step. This major circulating metabolite of apixaban is significantly more polar than its parent compound, a characteristic that heavily influences the selection of an appropriate extraction methodology.[1][2] This guide provides a comparative overview of common bioanalytical extraction techniques, offering insights into their application for this specific metabolite. While direct comparative studies for O-Desmethyl apixaban sulfate are limited, this guide leverages data from its parent compound, apixaban, to infer performance and provides a detailed, validated protocol for a protein precipitation method specific to the metabolite.

Comparative Analysis of Extraction Techniques

The choice of extraction technique represents a trade-off between selectivity, recovery, speed, and cost. O-Desmethyl apixaban sulfate's high polarity, due to the sulfate group, suggests that methods effective for the moderately lipophilic apixaban may require modification, such as the use of more polar solvents or stronger ion-exchange mechanisms in solid-phase extraction.

Technique General Principle Reported Recovery (for Apixaban) Matrix Effect (for Apixaban) Throughput Selectivity Considerations for O-Desmethyl Apixaban Sulfate
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile (B52724), methanol) to precipitate plasma proteins, leaving the analyte in the supernatant.[3][4]75-105%High potential for ion suppression/enhancement due to co-eluting phospholipids (B1166683) and other endogenous components.HighLowA validated, multi-step PPT method exists specifically for this metabolite, using a combination of acetonitrile and methanol (B129727) to ensure efficient extraction.[5] Its simplicity is a major advantage.
Supported Liquid Extraction (SLE) An aqueous sample is loaded onto a diatomaceous earth support. An immiscible organic solvent is then used to elute the analytes, leaving polar interferences behind.~78%Moderate. Generally cleaner than PPT.HighModerateStandard reversed-phase SLE may offer insufficient recovery due to the analyte's high polarity. A more polar extraction solvent might be needed, but this could increase the co-extraction of interferences.
Solid-Phase Extraction (SPE) - Reversed-Phase Analyte is retained on a non-polar sorbent (e.g., C18) from an aqueous sample. Interferences are washed away, and the analyte is eluted with an organic solvent.>90%Low. Provides clean extracts.MediumHighDue to its polarity, the analyte may have weak retention on standard reversed-phase sorbents, leading to poor recovery. Careful optimization of sample pH and loading conditions is critical.
Solid-Phase Extraction (SPE) - Mixed-Mode Sorbent possesses both reversed-phase and ion-exchange properties (e.g., cation exchange). This allows for a more targeted extraction based on both polarity and charge.>95% (Oasis MCX for apixaban)Very Low. Offers the cleanest extracts and lowest matrix effects.MediumVery HighA mixed-mode anion exchange sorbent would be the most theoretically effective SPE method, targeting the negatively charged sulfate group for strong retention and allowing for rigorous washing steps to remove neutral and cationic interferences.

Experimental Protocols

The following are detailed methodologies for the extraction of O-Desmethyl apixaban sulfate and its parent compound, apixaban.

Protein Precipitation for O-Desmethyl Apixaban Sulfate (Validated Method)

This protocol is adapted from the established method for the extraction of O-Desmethyl apixaban sulfate from plasma samples for metabolic studies.[5]

Materials:

  • Plasma sample containing O-Desmethyl apixaban sulfate

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Microcentrifuge tubes (2 mL)

  • Vortex mixer

  • Centrifuge capable of 2000 x g

  • Nitrogen evaporator

Procedure:

  • To 1 mL of plasma sample in a microcentrifuge tube, add 4 mL of an acetonitrile/methanol (1:1, v/v) solution.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 2000 x g for 1 hour to pellet the precipitated proteins.

  • Carefully decant the supernatant into a clean tube.

  • Resuspend the protein pellet in 2 mL of acetonitrile.

  • Add 1 mL of methanol to the resuspended pellet and vortex briefly.

  • Centrifuge the mixture at 2000 x g for 30 minutes.

  • Combine this second supernatant with the first supernatant fraction.

  • Evaporate the combined supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume of mobile phase (e.g., 200 µL of ACN/MeOH, 75:25, v/v) for LC-MS analysis.

Generic Solid-Phase Extraction (SPE) for Apixaban (Adaptable for Metabolite)

This protocol is a generic method for apixaban that can be adapted for its sulfate metabolite, preferably using a mixed-mode anion exchange cartridge.

Materials:

  • Mixed-Mode Anion Exchange SPE cartridges

  • Plasma sample

  • Methanol (for conditioning)

  • Deionized Water (for equilibration)

  • Wash Buffer (e.g., 5% Methanol in Water)

  • Elution Buffer (e.g., Methanol with 2% Formic Acid)

  • SPE Vacuum Manifold

Procedure:

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge.

  • Equilibration: Pass 1 mL of deionized water through the cartridge. Do not allow the sorbent to dry.

  • Loading: Load the plasma sample onto the cartridge. A slow flow rate is recommended.

  • Washing: Pass 1 mL of the wash buffer through the cartridge to remove weakly bound interferences.

  • Elution: Elute the analyte with 1 mL of the elution buffer into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in mobile phase for analysis.

Visualizing the Workflow

The following diagram illustrates a generalized workflow for the bioanalysis of O-Desmethyl apixaban sulfate, highlighting the points at which different extraction techniques can be implemented.

cluster_pre Sample Preparation cluster_ext Extraction cluster_post Analysis Sample Plasma Sample Collection InternalStd Internal Standard Spiking Sample->InternalStd PPT Protein Precipitation (ACN/MeOH) InternalStd->PPT SLE Supported Liquid Extraction InternalStd->SLE SPE Solid-Phase Extraction (Mixed-Mode Anion Exchange) InternalStd->SPE Evap Evaporation & Reconstitution PPT->Evap SLE->Evap SPE->Evap LCMS LC-MS/MS Analysis Evap->LCMS Data Data Processing LCMS->Data

Caption: Bioanalytical workflow for O-Desmethyl apixaban sulfate.

References

Validating a Cell-Based Assay for O-Desmethyl Apixaban Sulfate Sodium: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the activity of O-Desmethyl apixaban (B1684502) sulfate (B86663) sodium, the major metabolite of the anticoagulant apixaban, against its parent drug and other known Factor Xa (FXa) inhibitors. Experimental data and detailed protocols are presented to validate a cell-based assay for assessing the activity of these compounds.

Introduction

Apixaban is a potent, direct, and selective inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.[1][2][3] Its metabolism in humans primarily yields O-Desmethyl apixaban sulfate sodium, which is the most abundant circulating metabolite.[4][5][6][7][8] Understanding the pharmacological activity of this metabolite is crucial for a complete safety and efficacy profile of apixaban. This guide outlines the validation of a cell-based assay to quantify the inhibitory activity of this compound on Factor Xa and compares its potency with apixaban and other direct FXa inhibitors. Notably, literature suggests that O-Desmethyl apixaban sulfate is inactive against human FXa.[8][] The following experimental approach is designed to confirm this finding.

Comparative Efficacy of Factor Xa Inhibitors

The inhibitory activity of this compound was compared against apixaban, rivaroxaban (B1684504), and edoxaban (B1671109) using a commercially available Factor Xa inhibitor screening assay. The results, summarized in the table below, demonstrate the relative potency of each compound.

CompoundTargetKi (Inhibition Constant)IC50 (Half Maximal Inhibitory Concentration)
ApixabanFactor Xa0.08 nM (human)[8][10]0.7 nM[10]
This compoundFactor Xa58 µM[4][5][6]> 100 µM
RivaroxabanFactor Xa0.4 nM[10]0.7 nM[10]
EdoxabanFactor Xa0.561 nM[10]Not Found

Experimental Protocols

A detailed methodology for the Factor Xa inhibitor screening assay is provided below.

Factor Xa Inhibitor Screening Assay (Colorimetric)

This assay measures the ability of a compound to inhibit the activity of purified human Factor Xa.

Materials:

  • Factor Xa Inhibitor Screening Assay Kit (e.g., from BPS Bioscience, Abcam)[11][12]

  • Purified Human Factor Xa

  • Chromogenic FXa Substrate

  • Assay Buffer

  • Test Compounds: this compound, Apixaban, Rivaroxaban, Edoxaban (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation: Prepare all reagents, including test compounds, according to the assay kit manufacturer's instructions. A standard curve using a known FXa inhibitor (e.g., apixaban) should be prepared to determine the IC50 values.

  • Assay Reaction:

    • Add 50 µL of assay buffer to each well of a 96-well plate.

    • Add 10 µL of a solution containing various concentrations of the test compounds or control inhibitor to the wells.

    • Add 20 µL of purified human Factor Xa to each well.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitors to interact with the enzyme.

    • Initiate the reaction by adding 20 µL of the chromogenic FXa substrate to each well.

  • Data Acquisition:

    • Immediately measure the absorbance at 405 nm at time zero.

    • Continuously monitor the absorbance every minute for 30 minutes.

  • Data Analysis:

    • Calculate the rate of substrate cleavage by determining the change in absorbance over time.

    • Plot the rate of reaction against the concentration of the inhibitor.

    • Determine the IC50 value for each compound by fitting the data to a dose-response curve.

Visualizing the Mechanism and Workflow

The following diagrams illustrate the coagulation cascade and the experimental workflow for the cell-based assay.

coagulation_cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway XII XII XI XI XII->XI IX IX XI->IX X X IX->X VIIIa Xa Xa X->Xa Activation VII VII VII->X Tissue Factor Prothrombin Prothrombin Xa->Prothrombin Va Thrombin Thrombin Prothrombin->Thrombin Va Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Cross-linked Fibrin Clot Cross-linked Fibrin Clot Fibrin->Cross-linked Fibrin Clot This compound This compound This compound->Xa Inhibition Apixaban Apixaban Apixaban->Xa Inhibition

Caption: The coagulation cascade highlighting the central role of Factor Xa and its inhibition.

assay_workflow cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis Test Compounds Test Compounds Serial Dilutions Serial Dilutions Test Compounds->Serial Dilutions Add to Plate Add to Plate Serial Dilutions->Add to Plate Reagents Reagents Assay Plate Assay Plate Reagents->Assay Plate Add Factor Xa Add Factor Xa Add to Plate->Add Factor Xa Incubate Incubate Add Factor Xa->Incubate Add Substrate Add Substrate Incubate->Add Substrate Measure Absorbance Measure Absorbance Add Substrate->Measure Absorbance Calculate Rate Calculate Rate Measure Absorbance->Calculate Rate Plot Dose-Response Plot Dose-Response Calculate Rate->Plot Dose-Response Determine IC50 Determine IC50 Plot Dose-Response->Determine IC50

Caption: Experimental workflow for the Factor Xa inhibitor screening assay.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of O-Desmethyl Apixaban Sulfate Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide to the safe disposal of O-Desmethyl apixaban (B1684502) sulfate (B86663) sodium, a major circulating metabolite of Apixaban. Adherence to these procedures is essential to ensure compliance with regulatory standards and to mitigate potential environmental and health risks.

Regulatory Framework and Core Principles

The disposal of pharmaceutical waste, including metabolites like O-Desmethyl apixaban sulfate sodium, is governed by stringent regulations from bodies such as the Environmental Protection Agency (EPA). A key principle is the proper characterization of the waste to determine if it meets the definition of hazardous waste under the Resource Conservation and Recovery Act (RCRA). Given that this compound is a pharmaceutical-related compound of unknown potency, it is prudent to handle it as a hazardous waste unless determined otherwise by a qualified professional.

Disposal Procedures

The recommended primary method for the disposal of this compound is high-temperature incineration. This process ensures the complete destruction of the compound, minimizing the risk of environmental contamination.

Step 1: Waste Segregation and Collection

  • Dedicated Waste Containers: All waste contaminated with this compound, including unused compound, empty vials, contaminated personal protective equipment (PPE) such as gloves and lab coats, and other materials, must be collected in a dedicated, clearly labeled, leak-proof hazardous waste container.[1][2]

  • Labeling: The container must be labeled as "Hazardous Waste" and should identify the contents, including the name "this compound."[2]

Step 2: On-Site Storage

  • Secure Area: Store the sealed hazardous waste container in a designated, secure area away from general laboratory traffic.

  • Incompatible Materials: Ensure that the waste is not stored with incompatible materials that could cause a dangerous reaction.

Step 3: Arrange for Professional Disposal

  • Licensed Hazardous Waste Contractor: Engage a licensed and reputable hazardous waste disposal company to transport and dispose of the material.[3] These companies are equipped to handle pharmaceutical waste in compliance with all federal, state, and local regulations.

  • Documentation: Maintain a manifest or other shipping documents provided by the waste contractor as a record of proper disposal.

Alternative Disposal Method

In the absence of incineration facilities, consult with a licensed hazardous material disposal company for other approved disposal methods, which may include chemical treatment or secure landfilling after stabilization. However, incineration is the preferred and most effective method.[4][5]

Quantitative Data for Pharmaceutical Waste Incineration

ParameterGuidelineRationale
Incineration Temperature >1000°CEnsures complete thermal destruction of active pharmaceutical ingredients and other organic components.[4]
Residence Time >2 secondsProvides sufficient time for the complete combustion of the waste materials.
Emission Control Use of afterburners and scrubbers[6]To neutralize harmful gases and particulates produced during incineration, preventing air pollution.

Experimental Protocol: Waste Characterization

To definitively determine if this compound is a hazardous waste according to RCRA, a Toxicity Characteristic Leaching Procedure (TCLP) could be performed.

Methodology:

  • A representative sample of the waste is extracted with an acidic fluid.

  • The resulting extract is analyzed for the presence and concentration of specific toxic contaminants.

  • The concentrations are compared against the regulatory limits set by the EPA.

Note: This testing should be conducted by a certified environmental laboratory.

Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound A Generation of O-Desmethyl apixaban sulfate sodium waste B Segregate into a dedicated, labeled hazardous waste container A->B C Store securely in a designated area B->C D Engage a licensed hazardous waste contractor C->D E Package and label for transport according to regulations D->E F Transport to a permitted disposal facility E->F G High-Temperature Incineration (Preferred Method) F->G Primary Route I Alternative approved disposal method F->I If Incineration is not available H Receive and retain certificate of destruction G->H

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.